Product packaging for 2-Hydroxybutyric Acid(Cat. No.:CAS No. 565-70-8)

2-Hydroxybutyric Acid

Cat. No.: B1218951
CAS No.: 565-70-8
M. Wt: 104.10 g/mol
InChI Key: AFENDNXGAFYKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxybutyric acid (α-Hydroxybutyric acid) is an organic acid that serves as a critical metabolite in several biochemical pathways, including propanoate metabolism and the biosynthesis of glutathione . It is produced in mammalian tissues, primarily the liver, during the catabolism of L-threonine and when homocysteine is diverted into the transsulfuration pathway to produce cysteine for glutathione synthesis under conditions of oxidative stress . As a byproduct of this process, this compound has emerged as a valuable early biomarker for identifying insulin resistance and impaired glucose tolerance, often preceding the onset of type 2 diabetes . Its elevated levels in plasma and urine are associated with metabolic disturbances such as lactic acidosis and ketoacidosis, making it a compound of interest in research on energy metabolism and inherited metabolic diseases . Researchers value this compound for studies in metabolomics, diabetes research, and investigations into liver health, particularly following toxin exposure such as acetaminophen . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B1218951 2-Hydroxybutyric Acid CAS No. 565-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENDNXGAFYKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-86-1, 5094-24-6 (mono-hydrochloride salt)
Record name Butanoic acid, 2-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8041903
Record name DL-2-Hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or almost white crystals or powder; [TCI America MSDS]
Record name (1)-2-Hydroxybutyric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20183
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

600-15-7, 565-70-8
Record name 2-Hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-2-Hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-hydroxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the 2-Hydroxybutyric Acid Biosynthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a small metabolic byproduct that has emerged as a significant biomarker for several physiological and pathological states, including insulin resistance, oxidative stress, and metabolic disorders. This technical guide provides a comprehensive overview of the core biosynthesis pathway of 2-HB in mammals, detailing the enzymatic reactions, precursor molecules, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on quantitative data, experimental protocols, and visual representations of the involved pathways to facilitate further investigation and therapeutic development.

Introduction

This compound is a chiral molecule produced primarily in the liver as a byproduct of amino acid catabolism and glutathione biosynthesis.[1] Its elevation in circulation is increasingly recognized as an early indicator of metabolic stress and dysregulation. Understanding the intricacies of its production is crucial for elucidating its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies. This guide will explore the core pathways leading to the synthesis of 2-HB, focusing on the key molecular players and their regulation.

The Core Biosynthesis Pathway of this compound

The biosynthesis of 2-HB is not a primary metabolic pathway but rather a side reaction stemming from the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate). Two main metabolic routes converge to produce α-ketobutyrate: the catabolism of the amino acids L-threonine and L-methionine, and the transsulfuration pathway involved in glutathione synthesis.[2][3]

Generation of α-Ketobutyrate

In mammals, L-threonine can be catabolized to α-ketobutyrate via a two-step process. The primary enzyme involved is threonine dehydratase (also known as threonine ammonia-lyase), which catalyzes the dehydration and deamination of L-threonine to yield α-ketobutyrate and ammonia.[3]

The catabolism of L-methionine is another significant source of α-ketobutyrate. Methionine is first converted to S-adenosylmethionine (SAM), a universal methyl group donor. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine stands at a critical branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway.

In the transsulfuration pathway, cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate.[4][5] This pathway is particularly active in the liver and kidneys.

The Final Step: Reduction of α-Ketobutyrate to 2-Hydroxybutyrate

The final step in 2-HB biosynthesis is the reduction of the ketone group of α-ketobutyrate to a hydroxyl group. This reaction is primarily catalyzed by the enzyme lactate dehydrogenase (LDH) , using NADH as a reducing agent.[2][3] While LDH's primary substrate is pyruvate, it exhibits broad substrate specificity and can efficiently reduce other α-keto acids, including α-ketobutyrate.[6][7] Different LDH isozymes, which are tissue-specific, may have varying affinities for α-ketobutyrate.[6][7] The heart-type LDH isozymes (LDH-H) have been shown to have different kinetic properties compared to the muscle-type isozymes (LDH-M).[8] The activity of this final step is highly dependent on the intracellular NADH/NAD+ ratio; an elevated ratio, often indicative of oxidative stress or increased fatty acid oxidation, favors the reduction of α-ketobutyrate to 2-HB.[2][9]

Quantitative Data

The concentration of this compound in various tissues and biofluids can fluctuate significantly depending on the metabolic state. The following tables summarize available quantitative data.

Table 1: 2-Hydroxybutyrate Concentrations in Human Plasma/Serum

ConditionMean Concentration (µM)Range (µM)Reference
Normal Glucose Tolerance8.00 - 80.0-[10]
Insulin ResistanceElevated-[10]
Type 2 DiabetesElevated-[10]

Table 2: 2-Hydroxybutyrate Concentrations in Other Human Biofluids

BiofluidMean Concentration (µM)Range (µM)Reference
Cerebrospinal Fluid37.0 ± 24.0-[10]
Saliva10.42 ± 9.20-[10]

Table 3: β-Hydroxybutyrate Concentrations in Mouse Tissues (as a related ketone body)

TissueConditionConcentration (µM)Reference
BrainNormal~100[11]
BrainDiabeticElevated[12]
LiverNormal~100-200[13]
LiverDiabeticElevated[13]

Note: Data for 2-hydroxybutyrate in specific mammalian tissues other than blood is limited. The data for β-hydroxybutyrate is provided for comparative context.

Experimental Protocols

Quantification of 2-Hydroxybutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the quantification of 2-HB in human serum.

4.1.1. Sample Preparation

  • To 100 µL of serum, add an internal standard (e.g., deuterated 2-HB).

  • Deproteinize the sample by adding 400 µL of ice-cold acetone.

  • Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

4.1.2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

4.1.3. GC-MS Analysis

  • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the 2-HB-TMS derivative.

Lactate Dehydrogenase (LDH) Activity Assay with α-Ketobutyrate

This protocol allows for the determination of LDH kinetic parameters using α-ketobutyrate as a substrate.

4.2.1. Reagents

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4.

  • NADH Solution: 10 mM NADH in assay buffer.

  • α-Ketobutyrate Solutions: A series of concentrations (e.g., 0.1 mM to 10 mM) prepared in assay buffer.

  • LDH Enzyme: Purified LDH isozyme of interest, diluted in assay buffer to a suitable working concentration.

4.2.2. Assay Procedure

  • In a 96-well microplate, add 160 µL of assay buffer, 20 µL of NADH solution, and 10 µL of the appropriate α-ketobutyrate solution to each well.

  • Initiate the reaction by adding 10 µL of the diluted LDH enzyme solution.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the LDH activity.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for each concentration of α-ketobutyrate.

4.2.3. Data Analysis

  • Plot the initial velocity (V₀) against the α-ketobutyrate concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.[8][14]

Visualization of Pathways and Logical Relationships

This compound Biosynthesis Pathway

This compound Biosynthesis Threonine L-Threonine TD Threonine Dehydratase Threonine->TD Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Multiple Steps CBS Cystathionine β-Synthase Homocysteine->CBS Serine Serine Serine->CBS alphaKetobutyrate α-Ketobutyrate LDH Lactate Dehydrogenase alphaKetobutyrate->LDH Cystathionine Cystathionine CSE Cystathionine γ-Lyase Cystathionine->CSE Cysteine Cysteine Glutathione Glutathione Cysteine->Glutathione Hydroxybutyrate This compound TD->alphaKetobutyrate CBS->Cystathionine CSE->alphaKetobutyrate CSE->Cysteine LDH->Hydroxybutyrate NAD NAD+ LDH->NAD NADH NADH NADH->LDH

Caption: Core biosynthesis pathway of this compound.

Regulation of 2-Hydroxybutyrate Production by Oxidative Stress

Regulation by Oxidative Stress OxidativeStress Oxidative Stress (e.g., ROS) GSH_depletion GSH Depletion OxidativeStress->GSH_depletion NADH_NAD_ratio Increased NADH/NAD+ Ratio OxidativeStress->NADH_NAD_ratio GSH_synthesis Increased Glutathione Synthesis GSH_depletion->GSH_synthesis Transsulfuration Increased Transsulfuration Pathway Flux GSH_synthesis->Transsulfuration alphaKetobutyrate Increased α-Ketobutyrate Production Transsulfuration->alphaKetobutyrate Hydroxybutyrate Increased 2-Hydroxybutyric Acid Production alphaKetobutyrate->Hydroxybutyrate LDH_activity Increased LDH Reductase Activity NADH_NAD_ratio->LDH_activity LDH_activity->Hydroxybutyrate

Caption: Regulation of 2-HB production by oxidative stress.

Experimental Workflow for 2-HB Quantification

Experimental Workflow Sample 1. Sample Collection (e.g., Serum, Tissue) Spike 2. Spike with Internal Standard Sample->Spike Deproteinize 3. Protein Precipitation (e.g., Acetone) Spike->Deproteinize Dry 4. Evaporation Deproteinize->Dry Derivatize 5. Derivatization (e.g., Silylation) Dry->Derivatize GCMS 6. GC-MS Analysis Derivatize->GCMS Data 7. Data Analysis (Quantification) GCMS->Data

Caption: Workflow for 2-HB quantification by GC-MS.

Conclusion

The biosynthesis of this compound is intricately linked to central amino acid metabolism and the cellular redox state. Its production serves as a sensitive indicator of metabolic perturbations, particularly those involving oxidative stress and impairments in glucose and lipid metabolism. This technical guide has provided a detailed overview of the core biosynthetic pathway, supported by quantitative data, experimental methodologies, and visual representations. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their efforts to further unravel the roles of 2-HB in health and disease and to explore its potential as a therapeutic target and diagnostic marker. Further research is warranted to obtain more comprehensive quantitative data on 2-HB levels in various tissues and to delineate the specific signaling pathways that regulate its production.

References

The Nexus of Oxidative Stress and Metabolism: A Technical Guide to the Role of 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the intricate biological role of 2-Hydroxybutyric acid (2-HB) in oxidative stress, offering researchers, scientists, and drug development professionals a critical resource for understanding its potential as a biomarker and therapeutic target. This in-depth whitepaper elucidates the metabolic pathways underpinning 2-HB production, its function as a signaling molecule, and its implications in various pathological states.

Executive Summary

This compound (2-HB), a byproduct of amino acid metabolism and glutathione synthesis, has emerged as a sensitive indicator of increased oxidative stress and metabolic dysregulation. Elevated levels of 2-HB are observed in conditions such as insulin resistance, diabetes, and intense physical exercise, reflecting a cellular response to a heightened pro-oxidant state. This guide provides a detailed examination of the biochemical pathways that lead to 2-HB production, its role in cellular signaling, and its utility as a clinical biomarker. Furthermore, it offers a compilation of experimental protocols for the accurate quantification of 2-HB and associated markers of oxidative stress, alongside visual representations of the key signaling and metabolic pathways.

The Biochemical Underpinnings of this compound Production in Oxidative Stress

The synthesis of 2-HB is intrinsically linked to the cellular redox state and the demand for the primary endogenous antioxidant, glutathione (GSH). Under conditions of oxidative stress, the increased demand for GSH drives the flux through the transsulfuration pathway to boost the synthesis of cysteine, a rate-limiting precursor for GSH.[1][2][3] This metabolic shift results in the increased production of α-ketobutyrate (α-KB) as a byproduct.[3]

The accumulation of α-KB, coupled with an elevated NADH/NAD+ ratio—a common feature of oxidative stress—promotes the reduction of α-KB to 2-HB by the enzyme lactate dehydrogenase (LDH).[2][3] Thus, elevated 2-HB levels serve as a direct reflection of both an increased demand for antioxidant defense and a reductive intracellular environment.

Signaling Pathways and Metabolic Interplay

The biological role of 2-HB extends beyond being a mere byproduct of metabolic stress. Emerging evidence suggests its involvement in cellular signaling, particularly in the regulation of branched-chain amino acid (BCAA) metabolism.

Regulation of Branched-Chain Amino Acid (BCAA) Catabolism

Recent studies have demonstrated that 2-HB can act as an inhibitor of the enzyme branched-chain amino acid transaminase 2 (BCAT2).[1][4] This inhibition leads to a feedback loop that influences the expression of genes involved in BCAA degradation. This regulatory mechanism involves the NAD+-dependent deacetylase SIRT4, which is stimulated by the acute shift in the NAD+ pool induced by 2-HB.[1][4] The activation of SIRT4 triggers a change in protein ADP-ribosylation, ultimately leading to the binding of the transcription factor C/EBPβ to the promoters of genes involved in BCAA catabolism, such as BCKDHA and PCCA.[1]

Diagram of 2-HB's Role in BCAA Catabolism Regulation

BCAA_catabolism_regulation 2-HB 2-HB BCAT2 BCAT2 2-HB->BCAT2 inhibits SIRT4 SIRT4 2-HB->SIRT4 stimulates BCAA BCAA BCKA BCKA BCAA->BCKA transamination ADPr Protein ADP-ribosylation SIRT4->ADPr modulates CEBPb C/EBPβ ADPr->CEBPb influences binding BC_genes BCAA Catabolism Genes (e.g., BCKDHA, PCCA) CEBPb->BC_genes activates transcription

2-HB mediated regulation of BCAA catabolism.
The Transsulfuration Pathway and Glutathione Synthesis

The production of 2-HB is intimately linked to the transsulfuration pathway, which is the primary route for cysteine biosynthesis in mammals. Under oxidative stress, the demand for glutathione (GSH) increases, leading to an upregulation of this pathway to provide the necessary cysteine.[2][3] The conversion of methionine to cysteine generates α-ketobutyrate as a byproduct, which is then reduced to 2-HB.[3]

Diagram of the Transsulfuration Pathway and 2-HB Formation

transsulfuration_pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine aKB α-Ketobutyrate Cystathionine->aKB byproduct GSH Glutathione Cysteine->GSH synthesis 2-HB This compound aKB->2-HB reduction LDH Lactate Dehydrogenase Oxidative_Stress Oxidative Stress Oxidative_Stress->GSH increases demand NADH_NAD Increased NADH/NAD+ ratio Oxidative_Stress->NADH_NAD

Link between oxidative stress, transsulfuration, and 2-HB.

Quantitative Data on this compound Levels

While extensive research has established a qualitative link between oxidative stress and elevated 2-HB, quantitative data provides a clearer picture of its potential as a biomarker. The following tables summarize available data on 2-HB concentrations in various biological matrices under different conditions.

Table 1: Urinary this compound Concentrations

ConditionSpecies2-HB Concentration (mmol/mmol creatinine)Reference
HealthyHuman0.00 - 0.13[5]
Lactic Acidosis and KetoacidosisHumanUp to 2.3[5]

Table 2: Urinary α-Hydroxybutyric Acid (AHB/2-HB) Concentrations

ConditionSpeciesAHB Concentration (µg/mL)Reference
Healthy VolunteersHuman0.10 - 2.68[6]
DiabeticsHuman0.14 - 124[6]

Note: α-Hydroxybutyric acid (AHB) is another name for this compound.

Experimental Protocols

Accurate and reproducible measurement of 2-HB and related oxidative stress markers is crucial for research and clinical applications. This section provides an overview of established methodologies.

Measurement of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): A common and robust method for quantifying 2-HB in biological fluids.

  • Sample Preparation: Acidification of the sample (e.g., urine, plasma) followed by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Derivatization: Conversion of 2-HB to a volatile derivative, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Separation of the derivatized analytes on a GC column and detection by a mass spectrometer, allowing for both quantification and confirmation of identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative high-sensitivity and high-throughput method.

  • Sample Preparation: Typically involves protein precipitation followed by dilution of the supernatant.

  • LC Separation: Chromatographic separation on a suitable column (e.g., C18 reversed-phase).

  • MS/MS Detection: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Measurement of Oxidative Stress Markers

Glutathione (GSH) Levels:

  • Colorimetric Assays: Based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.

  • LC-MS/MS: A highly specific method for quantifying both reduced (GSH) and oxidized (GSSG) glutathione, allowing for the determination of the GSH/GSSG ratio, a key indicator of oxidative stress.

NADH/NAD+ Ratio:

  • Enzymatic Cycling Assays: These assays use specific dehydrogenases to cycle between the oxidized and reduced forms of the dinucleotides, leading to the production of a measurable product (e.g., a fluorescent or colored compound).

  • LC-MS/MS: Provides direct and accurate quantification of both NADH and NAD+.

Conclusion and Future Directions

This compound has been firmly established as a key metabolite linked to oxidative stress. Its production via the transsulfuration pathway in response to increased glutathione demand and its role in regulating BCAA metabolism highlight its significance in cellular homeostasis. The availability of robust analytical methods for its quantification further strengthens its potential as a clinical biomarker for a range of metabolic disorders.

Future research should focus on elucidating the complete spectrum of signaling pathways influenced by 2-HB, including its potential interaction with the Keap1-Nrf2 antioxidant response pathway. Furthermore, large-scale clinical studies are warranted to validate the diagnostic and prognostic utility of 2-HB across a broader range of diseases associated with oxidative stress. The development of targeted therapeutic strategies aimed at modulating 2-HB levels or its downstream effects could offer novel approaches for the management of metabolic and oxidative stress-related pathologies.

References

Endogenous Production of α-Hydroxybutyrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the endogenous production of alpha-hydroxybutyrate (α-HB), a metabolic marker of significant interest in the study of insulin resistance, oxidative stress, and various metabolic diseases. This document details the biosynthetic pathways of α-HB, presents quantitative data from relevant studies, and offers detailed experimental protocols for its quantification and the characterization of key enzymes involved in its synthesis. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the complex processes governing α-HB metabolism. This resource is intended for researchers, scientists, and drug development professionals engaged in metabolic research and biomarker discovery.

Introduction

Alpha-hydroxybutyrate (α-HB) is a small organic acid that has emerged as an early biomarker for insulin resistance and glucose intolerance, independent of traditional markers such as age, sex, and body mass index (BMI)[1][2][3][4]. Elevated levels of α-HB are associated with increased lipid oxidation and oxidative stress, reflecting underlying metabolic dysregulation[1][2][3]. Understanding the endogenous production of α-HB is therefore crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel diagnostic and therapeutic strategies.

α-HB is synthesized from its precursor, alpha-ketobutyrate (α-KB), which is generated from several metabolic pathways, primarily the catabolism of the amino acids threonine and methionine, and the transsulfuration pathway involved in cysteine and glutathione biosynthesis[1][5]. The conversion of α-KB to α-HB is catalyzed by the enzyme lactate dehydrogenase (LDH) or its isoenzyme, alpha-hydroxybutyrate dehydrogenase (α-HBDH)[1][6]. The production of α-HB is thus intricately linked to amino acid metabolism, redox balance (NADH/NAD+ ratio), and the cellular response to oxidative stress[1][7].

This guide will provide an in-depth exploration of these pathways, present relevant quantitative data in a structured format, and offer detailed experimental protocols for researchers seeking to investigate α-HB in their own studies.

Biosynthetic Pathways of α-Hydroxybutyrate

The endogenous production of α-HB is centered around the generation and subsequent reduction of α-ketobutyrate (α-KB). The primary sources of α-KB are the catabolism of L-threonine and the metabolism of L-methionine and L-cysteine.

Threonine Catabolism

One of the major pathways for α-KB production is the dehydration and deamination of L-threonine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, threonine dehydratase (also known as threonine ammonia-lyase)[8][9][10][11]. This enzyme directly converts L-threonine into α-ketobutyrate and ammonia[12][13][14].

  • Enzyme: Threonine Dehydratase (EC 4.3.1.19)

  • Reaction: L-Threonine → α-Ketobutyrate + NH₃

The activity of threonine dehydratase can be a significant contributor to the cellular pool of α-KB[11][15].

Methionine and Cysteine Metabolism (Transsulfuration Pathway)

The transsulfuration pathway, which is central to the metabolism of sulfur-containing amino acids, is another key source of α-KB. In this pathway, homocysteine, derived from methionine, is converted to cystathionine, which is then cleaved by the enzyme cystathionine γ-lyase (CGL or CSE) to produce cysteine, ammonia, and α-ketobutyrate[16].

  • Enzyme: Cystathionine γ-lyase (EC 4.4.1.1)

  • Reaction: L-Cystathionine → L-Cysteine + α-Ketobutyrate + NH₃

Increased flux through the transsulfuration pathway, often driven by a high demand for cysteine for the synthesis of the antioxidant glutathione in response to oxidative stress, can lead to elevated production of α-KB and subsequently α-HB[1][7].

Conversion of α-Ketobutyrate to α-Hydroxybutyrate

The final step in the endogenous production of α-HB is the reduction of α-KB. This reaction is catalyzed by lactate dehydrogenase (LDH) and its isoenzymes, particularly α-hydroxybutyrate dehydrogenase (α-HBDH), which is composed of LDH-1 and LDH-2 subunits[1][6][16]. This conversion is dependent on the cellular redox state, specifically the ratio of NADH to NAD+[1]. An elevated NADH/NAD+ ratio, which can result from increased fatty acid oxidation, favors the reduction of α-KB to α-HB[1].

  • Enzyme: Lactate Dehydrogenase (EC 1.1.1.27) / α-Hydroxybutyrate Dehydrogenase

  • Reaction: α-Ketobutyrate + NADH + H⁺ ↔ α-Hydroxybutyrate + NAD⁺

The accumulation of α-HB can therefore be indicative of a cellular environment with increased substrate availability (α-KB) and a reductive state (high NADH/NAD+ ratio)[1].

Threonine L-Threonine aKB α-Ketobutyrate Threonine->aKB Threonine Dehydratase Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cysteine L-Cysteine Glutathione Glutathione Cysteine->Glutathione Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->Cysteine Cystathionine->aKB Cystathionine γ-lyase aHB α-Hydroxybutyrate aKB->aHB Lactate Dehydrogenase (α-HBDH) NADH NADH/NAD+ NADH->aHB OxidativeStress Oxidative Stress OxidativeStress->Glutathione Increased Demand

Caption: Biosynthetic pathways of α-hydroxybutyrate.

Quantitative Data on α-Hydroxybutyrate

The following tables summarize quantitative data related to α-hydroxybutyrate levels in different physiological and pathological states, as well as kinetic parameters of the enzymes involved in its production.

Table 1: Plasma α-Hydroxybutyrate Concentrations in Human Subjects

Subject Groupα-HB Concentration (µg/mL)α-HB Concentration (µM)Reference
Insulin Sensitive (NGT)3.3 ± 1.231.7 ± 11.5[1]
Insulin Resistant (NGT)5.0 ± 1.848.0 ± 17.3[1]
Impaired Glucose Tolerance6.2 ± 2.559.5 ± 24.0[1]
Non-fasting (general population)4.7 (median)45.1 (median)
Fasting (general population)4.3 (median)41.3 (median)

NGT: Normal Glucose Tolerance. Data are presented as mean ± standard deviation or median as indicated in the reference.

Table 2: Kinetic Parameters of Enzymes in α-Hydroxybutyrate Production

EnzymeSubstrateKm / K0.5 (mM)Organism/TissueReference
Threonine DehydrataseL-Threonine21 (K0.5)Corynebacterium glutamicum
Threonine DehydrataseL-Threonine78 (K0.5, with Isoleucine)Corynebacterium glutamicum
Threonine DehydrataseL-Threonine12 (K0.5, with Valine)Corynebacterium glutamicum
Lactate DehydrogenasePyruvate1.34Lactobacillus delbrueckii[11]

Km: Michaelis constant; K0.5: Substrate concentration at half-maximal velocity for allosteric enzymes.

Experimental Protocols

This section provides detailed methodologies for the quantification of α-hydroxybutyrate and for assaying the activity of the key enzymes involved in its endogenous production.

Quantification of α-Hydroxybutyrate by LC-MS/MS

This protocol is adapted from a method for the quantification of α-HB in human plasma[1].

4.1.1. Materials and Reagents

  • α-Hydroxybutyric acid sodium salt (analytical standard)

  • α-Hydroxybutyric-d3 acid sodium salt (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma samples

4.1.2. Sample Preparation

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of α-HB in methanol.

    • Prepare a 1 mg/mL stock solution of α-HB-d3 in methanol.

  • Prepare Calibration Standards and Quality Controls (QCs):

    • Serially dilute the α-HB stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to prepare calibration standards at concentrations ranging from 0.5 to 40 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Protein Precipitation:

    • To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (α-HB-d3) at a fixed concentration.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at 37°C.

  • Reconstitution:

    • Reconstitute the dried extract in 50 µL of a mobile phase-compatible solution (e.g., 20% methanol in water with 0.002% formic acid).

4.1.3. LC-MS/MS Analysis

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II)

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate α-HB from other plasma components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495B)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • α-HB transition: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • α-HB-d3 transition: Monitor the corresponding transition for the internal standard.

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of α-HB to α-HB-d3 against the concentration of the calibration standards.

  • Determine the concentration of α-HB in the plasma samples by interpolating their peak area ratios from the calibration curve.

Start Plasma Sample AddIS Add Internal Standard (α-HB-d3) Start->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for α-HB quantification.

Threonine Dehydratase Activity Assay (Coupled Spectrophotometric Method)

This protocol is based on the principle of measuring the production of α-ketobutyrate, which is then used as a substrate by lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

4.2.1. Materials and Reagents

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • L-Threonine solution (100 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (1 mM)

  • NADH solution (10 mM)

  • Lactate dehydrogenase (LDH) from rabbit muscle (in glycerol)

  • Tissue homogenate or purified enzyme preparation

4.2.2. Assay Procedure

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 800 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 1 mM PLP

    • 20 µL of 10 mM NADH

    • 10 µL of LDH solution (approximately 10 units)

  • Pre-incubation: Mix the contents of the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 100 µL of 100 mM L-threonine solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C. The rate of NADH oxidation is proportional to the threonine dehydratase activity.

  • Blank Reaction: Perform a blank reaction without the L-threonine substrate to correct for any background NADH oxidation.

  • Calculation of Enzyme Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the assay conditions.

Cystathionine γ-lyase (CGL/CSE) Activity Assay (Colorimetric Method)

This protocol is adapted from a method that measures the production of cysteine from cystathionine using an acid ninhydrin reagent[2].

4.3.1. Materials and Reagents

  • Bis-Tris Propane buffer (200 mM, pH 8.25)

  • Bovine Serum Albumin (BSA) solution (5 mg/mL)

  • Pyridoxal 5'-phosphate (PLP) solution (0.5 mM)

  • Dithiothreitol (DTT) solution (10 mM)

  • L-Cystathionine solution (10 mM)

  • Glacial acetic acid

  • Acidic ninhydrin reagent

  • 95% Ethanol

  • Crude enzyme extract or purified CGL

4.3.2. Assay Procedure

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 100 µL of 200 mM Bis-Tris Propane buffer (pH 8.25)

    • 10 µL of 5 mg/mL BSA

    • 10 µL of 0.5 mM PLP

    • 10 µL of 10 mM DTT

    • 35 µL of enzyme sample

  • Initiate Reaction: Start the reaction by adding 35 µL of 10 mM L-cystathionine.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Stop Reaction and Develop Color:

    • Stop the reaction by taking a 50 µL aliquot and mixing it with 50 µL of glacial acetic acid and 50 µL of acidic ninhydrin reagent.

    • Boil the mixture in a water bath for 10 minutes.

  • Cooling and Dilution:

    • Rapidly cool the sample in an ice water bath.

    • Dilute the contents by adding 850 µL of 95% ethanol.

  • Spectrophotometric Measurement: Measure the absorbance of the sample at 560 nm. Use a time-zero blank for subtraction.

  • Standard Curve: Prepare a standard curve using known concentrations of L-cysteine to quantify the amount of cysteine produced in the enzymatic reaction.

  • Calculation of Enzyme Activity: One unit of CGL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cysteine per hour at 37°C.

α-Hydroxybutyrate Dehydrogenase (α-HBDH) Activity Assay (Spectrophotometric Method)

This protocol is based on a commercially available kit and measures the oxidation of NADH in the presence of α-ketobutyrate[10].

4.4.1. Materials and Reagents

  • Phosphate buffer (50 mM, pH 7.5)

  • α-Ketobutyrate solution (3 mmol/L)

  • NADH solution (0.25 mmol/L)

  • Serum or plasma sample

4.4.2. Assay Procedure

  • Prepare Working Reagent: Mix 4 parts of a reagent containing phosphate buffer and α-ketobutyrate with 1 part of a reagent containing NADH. The working reagent is stable for a limited time.

  • Assay Setup:

    • Pipette 1 mL of the working reagent into a cuvette.

    • Add 20 µL of the serum or plasma sample.

  • Spectrophotometric Measurement:

    • Mix and after 1 minute, read the initial absorbance at 340 nm.

    • Continue to read the absorbance at 1, 2, and 3-minute intervals.

  • Calculation of Enzyme Activity:

    • Calculate the mean change in absorbance per minute (ΔA/min).

    • The α-HBDH activity (U/L) is calculated using the formula: Activity (U/L) = ΔA/min x Factor. The factor is specific to the assay conditions and kit manufacturer.

Signaling Pathways and Logical Relationships

The regulation of α-HB production is complex and involves the interplay of substrate availability, enzyme activity, and the cellular redox state. The following diagrams illustrate these relationships.

InsulinResistance Insulin Resistance LipidOxidation Increased Lipid Oxidation InsulinResistance->LipidOxidation OxidativeStress Increased Oxidative Stress InsulinResistance->OxidativeStress NADH_Ratio Increased NADH/NAD+ Ratio LipidOxidation->NADH_Ratio aHB_Production Increased α-Hydroxybutyrate Production NADH_Ratio->aHB_Production LDH/α-HBDH Activity GlutathioneDemand Increased Glutathione Demand OxidativeStress->GlutathioneDemand Transsulfuration Increased Transsulfuration Pathway Flux GlutathioneDemand->Transsulfuration aKB_Production Increased α-Ketobutyrate Production Transsulfuration->aKB_Production aKB_Production->aHB_Production

Caption: Signaling cascade in insulin resistance leading to α-HB.

Conclusion

The endogenous production of α-hydroxybutyrate is a sensitive indicator of metabolic dysregulation, particularly in the context of insulin resistance and oxidative stress. Its synthesis is intricately linked to the catabolism of threonine and the transsulfuration pathway of methionine and cysteine metabolism, with the final conversion from α-ketobutyrate being dependent on the cellular redox state. This technical guide has provided a detailed overview of the biosynthetic pathways, summarized relevant quantitative data, and presented comprehensive experimental protocols for the analysis of α-HB and its related enzymes. The provided visualizations of the metabolic and signaling pathways are intended to serve as a valuable resource for researchers in the field. A thorough understanding of α-HB metabolism is essential for advancing our knowledge of metabolic diseases and for the development of novel biomarkers and therapeutic interventions.

References

An In-depth Technical Guide to the Cellular Mechanisms of 2-Hydroxybutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), an organic acid byproduct of cellular metabolism, has emerged as a significant biomarker for oxidative stress and insulin resistance. Its synthesis is intricately linked to amino acid catabolism, glutathione (GSH) production, and the cellular redox state. This technical guide provides a comprehensive overview of the core cellular mechanisms governing 2-HB synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the key metabolic pathways, enzymatic reactions, and regulatory networks involved. This guide also presents quantitative data, detailed experimental protocols, and visual diagrams of the critical signaling and experimental workflows to facilitate a deeper understanding and further investigation of 2-HB metabolism.

Introduction

This compound (2-HB), also known as α-hydroxybutyrate, is a four-carbon hydroxy acid that is increasingly recognized for its role as an early indicator of metabolic stress.[1][2] Elevated levels of 2-HB in plasma and urine are associated with conditions such as insulin resistance, type 2 diabetes, and oxidative stress.[3][4] Understanding the cellular mechanisms that lead to its production is crucial for elucidating its role in pathophysiology and for the development of novel diagnostic and therapeutic strategies.

This guide will explore the primary pathways of 2-HB synthesis, focusing on the enzymatic conversion of α-ketobutyrate, its precursor. We will examine the upstream metabolic routes that supply α-ketobutyrate, namely the catabolism of threonine and methionine, and its connection to the synthesis of the major intracellular antioxidant, glutathione.

Core Metabolic Pathways of this compound Synthesis

The synthesis of 2-HB is not a primary metabolic pathway but rather a "spillover" or byproduct of mainstream metabolic processes. The central precursor to 2-HB is α-ketobutyrate (also known as 2-oxobutanoate).[1][5] The final step in 2-HB synthesis is the reduction of α-ketobutyrate, a reaction heavily influenced by the cellular redox state.

The Final Step: Reduction of α-Ketobutyrate

The conversion of α-ketobutyrate to 2-HB is catalyzed by cytosolic enzymes, primarily lactate dehydrogenase (LDH) and to a lesser extent, α-hydroxybutyrate dehydrogenase (HBDH) .[6][7] This reaction is dependent on the availability of the reduced form of nicotinamide adenine dinucleotide (NADH).

Reaction: α-ketobutyrate + NADH + H⁺ ⇌ 2-hydroxybutyrate + NAD⁺

An increased intracellular NADH/NAD⁺ ratio, a hallmark of oxidative stress and altered energy metabolism, drives the reaction towards the formation of 2-HB.[6][8]

Upstream Pathways Generating α-Ketobutyrate

There are two primary metabolic routes that generate the α-ketobutyrate precursor pool:

The essential amino acid L-threonine can be catabolized to α-ketobutyrate via the enzyme threonine dehydratase (also known as threonine ammonia-lyase).[5][9] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the deamination of threonine.

Reaction: L-threonine → α-ketobutyrate + NH₃

A significant source of α-ketobutyrate is the transsulfuration pathway, which is linked to the metabolism of L-methionine and the synthesis of glutathione (GSH).[1][2] In this pathway, homocysteine, derived from methionine, is condensed with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS) . Subsequently, cystathionine γ-lyase (CGL) , also known as cystathionase, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[10]

Reaction: Cystathionine → L-cysteine + α-ketobutyrate + NH₃

The cysteine produced is a rate-limiting precursor for the synthesis of GSH. Therefore, under conditions of increased oxidative stress, the demand for GSH rises, leading to an upregulation of the transsulfuration pathway and a concomitant increase in α-ketobutyrate production.[4]

Regulation of this compound Synthesis

The synthesis of 2-HB is tightly regulated by the interplay of substrate availability (α-ketobutyrate) and the cellular redox environment (NADH/NAD⁺ ratio).

Allosteric Regulation of Upstream Enzymes
  • Threonine Dehydratase: The activity of threonine dehydratase is subject to allosteric feedback inhibition by L-isoleucine, the end product of the pathway that utilizes α-ketobutyrate. Conversely, L-valine can act as an allosteric activator, competing with isoleucine.[3][9][11][12] This regulation ensures that α-ketobutyrate is primarily channeled towards isoleucine synthesis under normal conditions.

Transcriptional Regulation of the Transsulfuration Pathway
  • Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CGL): The expression of the genes encoding CBS and CGL can be regulated by various transcription factors, including Nuclear factor erythroid 2-related factor 2 (Nrf2).[11][13][14][15] Nrf2 is a master regulator of the antioxidant response, and its activation under oxidative stress can lead to the upregulation of enzymes involved in GSH synthesis, thereby increasing the flux through the transsulfuration pathway and elevating α-ketobutyrate levels.

The Role of the NADH/NAD⁺ Ratio

As previously mentioned, the final conversion of α-ketobutyrate to 2-HB is highly dependent on the NADH/NAD⁺ ratio.[6][8] Conditions that lead to an increase in this ratio, such as:

  • Increased glycolysis and pyruvate production.[4]

  • Increased fatty acid oxidation.[3]

  • Mitochondrial dysfunction.

will favor the reduction of α-ketobutyrate to 2-HB.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and regulatory relationships in 2-HB synthesis.

Synthesis_of_2HB cluster_upstream α-Ketobutyrate Production cluster_downstream 2-HB Formation Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Threonine Dehydratase Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-Synthase (CBS) Serine L-Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine->alphaKB Cystathionine γ-Lyase (CGL) GSH Glutathione (GSH) Cysteine->GSH TwoHB 2-Hydroxybutyrate (2-HB) alphaKB->TwoHB Lactate Dehydrogenase (LDH) α-Hydroxybutyrate Dehydrogenase (HBDH) NAD NAD⁺ NADH NADH + H⁺ NADH->TwoHB

Figure 1: Core metabolic pathways leading to the synthesis of this compound (2-HB).

Regulation_of_2HB_Synthesis cluster_regulation Regulatory Inputs cluster_pathway Metabolic Pathway Oxidative_Stress Oxidative Stress Transsulfuration Transsulfuration Pathway (CBS, CGL) Oxidative_Stress->Transsulfuration ↑ Demand for GSH Increased_Glycolysis Increased Glycolysis & Fatty Acid Oxidation NADH_NAD_ratio Increased NADH/NAD⁺ Ratio Increased_Glycolysis->NADH_NAD_ratio Isoleucine L-Isoleucine Threonine_Dehydratase Threonine Dehydratase Isoleucine->Threonine_Dehydratase Allosteric Inhibition Valine L-Valine Valine->Threonine_Dehydratase Allosteric Activation alphaKB α-Ketobutyrate Threonine_Dehydratase->alphaKB Transsulfuration->alphaKB TwoHB 2-Hydroxybutyrate (2-HB) alphaKB->TwoHB LDH_HBDH LDH / HBDH Activity NADH_NAD_ratio->LDH_HBDH Drives Reaction LDH_HBDH->TwoHB

Figure 2: Regulatory network controlling this compound synthesis.

Data Presentation

The following tables summarize available quantitative data related to 2-HB synthesis. It is important to note that specific kinetic parameters for the conversion of α-ketobutyrate by LDH and HBDH are not widely reported and can vary depending on the isoenzyme and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (units)Inhibitors/ActivatorsReference(s)
Threonine DehydrataseL-ThreonineE. coli~5.0-10Not specifiedInhibitor: L-IsoleucineActivator: L-Valine[3]
Lactate Dehydrogenase (LDH-A₄)PyruvatePlateau Pika0.260Not specified[7][16]
Lactate Dehydrogenase (LDH-B₄)PyruvatePlateau Pika0.172Not specified[7][16]
Lactate Dehydrogenase (LDH-C₄)PyruvatePlateau Pika0.052Not specified[7][16]
Lactate Dehydrogenase (LDH-A₄)LactatePlateau Pika19.968Not specified[7][16]
Lactate Dehydrogenase (LDH-B₄)LactatePlateau Pika8.980Not specified[7][16]
Lactate Dehydrogenase (LDH-C₄)LactatePlateau Pika4.934Not specified[7][16]

Note: Kinetic parameters for LDH with α-ketobutyrate as a substrate are not consistently reported in the literature. It is known to be a substrate, but with lower affinity than pyruvate.[17]

Table 2: Plasma Concentrations of 2-Hydroxybutyrate and Related Metabolites

MetaboliteConditionConcentration Range (µM)Reference(s)
2-HydroxybutyrateHealthy Individuals10 - 100[18]
2-HydroxybutyrateType 2 Diabetes> 100 (elevated)[1][18][19]
β-HydroxybutyrateHealthy Individuals< 400 - 500[18]
β-HydroxybutyrateDiabetic Ketoacidosis> 3000[18][20]
α-KetobutyrateC. elegans (longevity study)Optimal at ~4000[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-HB synthesis.

Quantification of 2-Hydroxybutyrate in Plasma/Serum by GC-MS

This protocol is adapted from a validated method for 2-HB quantification.

Objective: To accurately measure the concentration of 2-HB in biological fluids.

Materials:

  • Internal Standard: 2-Hydroxybutyric-d3 acid

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Extraction Solvent: Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum, add a known amount of the internal standard (2-Hydroxybutyric-d3 acid).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried extract. Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC conditions: Use an appropriate temperature program to separate the analytes.

    • MS conditions: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the trimethylsilyl (TMS) derivatives of 2-HB and its internal standard.

  • Quantification: Create a standard curve using known concentrations of 2-HB and the internal standard. Calculate the concentration of 2-HB in the samples based on the peak area ratios of the analyte to the internal standard.

In Vitro Induction of 2-Hydroxybutyrate Synthesis in Cell Culture

Objective: To stimulate 2-HB production in a controlled cellular environment to study the underlying mechanisms.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) or other oxidative stress-inducing agent

  • L-Threonine or L-Methionine

  • Reagents for 2-HB quantification (as in Protocol 6.1)

Procedure:

  • Cell Culture: Culture the cells to a desired confluency (e.g., 80%) in standard culture conditions.

  • Induction of Oxidative Stress:

    • Replace the culture medium with fresh medium containing a non-lethal concentration of H₂O₂ (e.g., 100-500 µM). The optimal concentration should be determined empirically for the specific cell line.

    • Alternatively, supplement the medium with high concentrations of L-Threonine or L-Methionine to increase the precursor supply for α-ketobutyrate.

  • Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours).

  • Sample Collection:

    • Extracellular 2-HB: Collect the cell culture medium.

    • Intracellular 2-HB: Wash the cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., methanol/water extraction).

  • Sample Processing and Analysis: Process the collected medium and cell lysates to remove proteins and other interfering substances. Quantify 2-HB levels using a validated method such as GC-MS (Protocol 6.1).

Measurement of the NADH/NAD⁺ Ratio

Several commercial kits are available for the accurate measurement of NADH and NAD⁺ levels and their ratio. The general principle involves the differential decomposition of NAD⁺ or NADH, followed by an enzymatic cycling reaction that generates a product that can be detected by colorimetry or fluorescence.

General Protocol Outline (using a colorimetric assay):

  • Sample Preparation: Homogenize cells or tissues in extraction buffer.

  • Differential Decomposition:

    • To measure NADH, heat an aliquot of the extract under alkaline conditions to destroy NAD⁺.

    • To measure NAD⁺, heat an aliquot of the extract under acidic conditions to destroy NADH.

  • Neutralization: Adjust the pH of both extracts to neutral.

  • Enzymatic Cycling Reaction: Add the extracts to a reaction mixture containing an enzyme that reduces a substrate in the presence of NAD⁺ or NADH, which in turn reduces a colorimetric probe.

  • Detection: Measure the absorbance at the appropriate wavelength.

  • Calculation: Determine the concentrations of NADH and NAD⁺ from a standard curve and calculate their ratio.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies cluster_analysis Analytical Procedures cluster_data Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., HepG2) Induction Induce Oxidative Stress (e.g., H₂O₂) or Precursor Loading (e.g., Threonine) Cell_Culture->Induction Sample_Collection_invitro Collect Media and Cell Lysates Induction->Sample_Collection_invitro Metabolite_Extraction Metabolite Extraction Sample_Collection_invitro->Metabolite_Extraction Enzyme_Assays Enzyme Activity Assays (LDH, etc.) Sample_Collection_invitro->Enzyme_Assays Redox_Ratio NADH/NAD⁺ Ratio Measurement Sample_Collection_invitro->Redox_Ratio Subject_Recruitment Recruit Subjects (e.g., Healthy vs. Diabetic) Sample_Collection_invivo Collect Plasma/Serum and Urine Samples Subject_Recruitment->Sample_Collection_invivo Sample_Collection_invivo->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization Quantification Quantification by GC-MS or LC-MS/MS Derivatization->Quantification Data_Processing Data Processing and Statistical Analysis Quantification->Data_Processing Enzyme_Assays->Data_Processing Redox_Ratio->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Conclusion Draw Conclusions Pathway_Analysis->Conclusion

Figure 3: General experimental workflow for studying this compound metabolism.

Conclusion

The synthesis of this compound is a multifaceted process that serves as a sensitive indicator of cellular metabolic and redox status. Its production is primarily driven by the availability of its precursor, α-ketobutyrate, and an elevated NADH/NAD⁺ ratio. The upstream supply of α-ketobutyrate is intricately linked to the catabolism of threonine and the demand for cysteine in glutathione synthesis, highlighting a crucial connection between amino acid metabolism, antioxidant defense, and energy homeostasis. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for interpreting the significance of elevated 2-HB levels and for exploring its potential as a therapeutic target or a biomarker for disease progression and treatment efficacy. The experimental protocols and workflows provided in this guide offer a practical framework for further investigation into the fascinating and clinically relevant metabolism of this compound.

References

An In-depth Technical Guide on the Interplay Between 2-Hydroxybutyric Acid and Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Under conditions of cellular stress, the intricate balance of metabolic pathways is often perturbed, leading to the production of biomarkers that can signal underlying physiological changes. One such biomarker that has garnered significant attention is 2-hydroxybutyric acid (2-HB). This organic acid has emerged as an early indicator of oxidative stress and insulin resistance.[1][2] Its production is intrinsically linked to the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. This technical guide provides a comprehensive overview of the relationship between this compound and glutathione synthesis, detailing the core biochemical pathways, relevant enzymatic activities, and the regulatory networks that govern this interplay. We further present a compilation of quantitative data from various studies and detailed experimental protocols for the measurement of these key molecules, alongside visualizations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathway: The Link Between Glutathione Demand and this compound Production

The synthesis of glutathione is a critical cellular defense mechanism against oxidative stress.[3] When the demand for GSH increases, the transsulfuration pathway is upregulated to provide the necessary cysteine precursor.[2] This pathway diverts homocysteine from the methionine cycle to produce cystathionine, which is then cleaved by the enzyme cystathionine γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia.[4][5]

The generated cysteine is subsequently utilized for GSH synthesis through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase. Under conditions of high metabolic flux through the transsulfuration pathway, the production of α-ketobutyrate can exceed its catabolic capacity. This excess α-ketobutyrate is then reduced to this compound by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH), particularly when the NADH/NAD+ ratio is elevated, a common feature of oxidative stress and insulin resistance.[4][6] Thus, elevated levels of this compound serve as an indirect marker of increased glutathione synthesis and the underlying oxidative stress that drives this demand.

Glutathione_Synthesis_and_2HB_Production Biochemical Pathway of 2-HB Production via Glutathione Synthesis Met Methionine SAM S-Adenosyl Methionine Met->SAM SAH S-Adenosyl Homocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Cys Cysteine Cystathionine->Cys Cystathionine γ-lyase (CSE) aKB α-Ketobutyrate Cystathionine->aKB Cystathionine γ-lyase (CSE) gamma_GC γ-Glutamylcysteine Cys->gamma_GC Two_HB This compound (2-HB) aKB->Two_HB LDH/HBDH (High NADH/NAD+) GSH_Syn Glutathione (GSH) Synthesis Ox_Stress Oxidative Stress Ox_Stress->Hcy Upregulates Transsulfuration Ser Serine Ser->Cystathionine GCL Glutamate-Cysteine Ligase (GCL) Glu Glutamate Glu->gamma_GC GCL Gly Glycine Gly->GSH_Syn GSS Glutathione Synthetase gamma_GC->GSH_Syn GSS

Biochemical Pathway of 2-HB Production via Glutathione Synthesis

Quantitative Data Presentation

While direct correlational studies providing tabular data for this compound, glutathione, and related enzyme activities are limited, the following tables compile quantitative findings from various studies to offer a comparative overview. These tables juxtapose data from different experimental contexts to highlight the interplay between these molecules under normal and pathological conditions.

Table 1: Compiled Data on this compound and Glutathione Levels in Various Conditions

ConditionAnalyteConcentration/LevelFold Change (vs. Control)Sample TypeReference
Severe Preeclampsia This compound-1.016 (log FC)Serum[7]
Healthy (Normal) This compound1.60 ± 0.57 µg/mL--[4]
Insulin Resistance This compound4.21 ± 2.01 µg/mL--[4]
Post-Gastric Bypass This compound3.83 ± 1.73 µg/mL--[4]
COVID-19 This compoundEnriched--[7]
Type 2 Diabetes Glutathione (GSH)Decreased-Red Blood Cells[8]
Alcohol Exposure (Astrocytes) Glutathione Metabolism GenesUpregulated by Nrf2 activator-Cultured Astrocytes[9]
Nrf2 Activator (SFN) Treatment Extracellular Glutathione-Up to 2.4-foldAstroglial Cell Media[10]

Table 2: Compiled Data on Cystathionine γ-lyase and Glutamate-Cysteine Ligase Activity

ConditionEnzymeActivity/ExpressionSample TypeReference
Type 1 Diabetes Cystathionine γ-lyase (CSE)Decreased protein expression and activityRat Liver & Human PBMC[6]
High Glucose/Acetoacetate Cystathionine γ-lyase (CSE)Decreased mRNA, protein, and activityU937 Monocytes & Human PBMC[6]
Cysteine Deprivation Glutamate-Cysteine Ligase (GCL)Increased holoenzyme formation and kcatRat Liver & HepG2 Cells[11]
Acetaminophen-induced Hepatotoxicity Glutamate-Cysteine Ligase (GCL)Critical role in protectionMouse Liver[12]
TNF-α-induced Apoptosis Glutamate-Cysteine Ligase (GCL)Overexpression increases resistanceMouse Hepatoma Cells[13]
Oxidative Stress (H2O2) Glutamate-Cysteine Ligase (GCL)Rapid activationHuman Lymphocytes[14]

Experimental Protocols

Accurate quantification of this compound, glutathione, and the activity of related enzymes is crucial for research in this area. Below are summaries of commonly employed experimental protocols.

1. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method involves the extraction of this compound from a biological matrix (e.g., urine, plasma), derivatization to increase its volatility, followed by separation and quantification using GC-MS.

  • Sample Preparation:

    • Acidify the sample (e.g., urine) with a strong acid like HCl.

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

    • Evaporate the organic phase to dryness.

    • Derivatize the dried residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with an appropriate capillary column.

    • Use a temperature gradient program to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for this compound and an internal standard.

    • Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

2. Measurement of Glutathione (GSH) Levels

  • Principle: Several methods are available, with the enzymatic recycling assay and HPLC being common. The enzymatic recycling assay is based on the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

  • Enzymatic Recycling Assay Protocol:

    • Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer with EDTA).

    • Deproteinize the sample, for example, with sulfosalicylic acid.

    • In a microplate, combine the sample supernatant with a reaction mixture containing DTNB and glutathione reductase.

    • Initiate the reaction by adding NADPH.

    • Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time.

    • Calculate GSH concentration by comparing the rate to a standard curve of known GSH concentrations.

3. Assay of Cystathionine γ-lyase (CSE) Activity

  • Principle: CSE activity can be determined by measuring the production of one of its products, such as cysteine or α-ketobutyrate. A colorimetric method for cysteine involves its reaction with an acid ninhydrin reagent.

  • Protocol:

    • Prepare a crude enzyme extract from tissue homogenates.

    • Incubate the enzyme extract with the substrate cystathionine in a buffered solution containing pyridoxal 5'-phosphate (PLP) as a cofactor.

    • Stop the reaction by adding an acid (e.g., glacial acetic acid).

    • Add an acid ninhydrin reagent and heat the mixture to develop a colored product with cysteine.

    • Measure the absorbance at 560 nm.

    • Calculate CSE activity based on a standard curve of cysteine.

4. Assay of Glutamate-Cysteine Ligase (GCL) Activity

  • Principle: GCL activity is often measured by a coupled enzyme assay that detects the ADP produced in the GCL-catalyzed reaction. The ADP is used to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

  • Protocol:

    • Prepare a cell or tissue lysate.

    • In a reaction mixture, combine the lysate with substrates (glutamate, cysteine, ATP), and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) and NADH.

    • Monitor the decrease in absorbance at 340 nm, which is proportional to the GCL activity.

    • Calculate the specific activity based on the rate of NADH oxidation and the protein concentration of the lysate.

Experimental_Workflow Integrated Experimental Workflow for 2-HB and GSH Pathway Analysis Sample Biological Sample (e.g., Liver Tissue, Plasma) Homogenization Sample Homogenization & Protein Quantification Sample->Homogenization Aliquot1 Aliquot for 2-HB Analysis Homogenization->Aliquot1 Aliquot2 Aliquot for GSH Analysis Homogenization->Aliquot2 Aliquot3 Aliquot for Enzyme Assays Homogenization->Aliquot3 Extraction Liquid-Liquid Extraction Aliquot1->Extraction Deproteinization Deproteinization Aliquot2->Deproteinization CSE_Assay CSE Activity Assay (Colorimetric) Aliquot3->CSE_Assay GCL_Assay GCL Activity Assay (Coupled Enzyme Assay) Aliquot3->GCL_Assay Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Integration Data Integration & Correlation Analysis GCMS->Data_Integration GSH_Assay Enzymatic Recycling Assay or HPLC Deproteinization->GSH_Assay GSH_Assay->Data_Integration CSE_Assay->Data_Integration GCL_Assay->Data_Integration

Integrated Experimental Workflow for 2-HB and GSH Pathway Analysis

Regulatory Oversight: The Role of Nrf2

The cellular response to oxidative stress is tightly regulated by a network of transcription factors, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) playing a central role. Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which targets it for proteasomal degradation. However, in the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[11] This includes the genes encoding the catalytic and modifier subunits of GCL (GCLC and GCLM), thereby upregulating the rate-limiting step of glutathione synthesis.[9][15] By increasing the capacity for glutathione synthesis, Nrf2 activation enhances the cell's ability to combat oxidative stress. Consequently, conditions that activate the Nrf2 pathway are also likely to lead to an increased flux through the transsulfuration pathway and, as a result, elevated production of this compound.

Nrf2_Regulation Nrf2 Regulation of Glutathione Synthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ox_Stress Oxidative Stress Keap1 Keap1 Ox_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_active Nrf2 (active) Nrf2->Nrf2_active Stabilization & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to GCLC_Gene GCLC Gene ARE->GCLC_Gene Activates Transcription GCLM_Gene GCLM Gene ARE->GCLM_Gene Activates Transcription GCL_Protein GCL Protein (Upregulation) GCLC_Gene->GCL_Protein GCLM_Gene->GCL_Protein GSH_Syn Increased Glutathione Synthesis Capacity GCL_Protein->GSH_Syn

Nrf2 Regulation of Glutathione Synthesis

Conclusion

This compound is a valuable biomarker that provides a window into the cellular response to oxidative stress and the corresponding upregulation of glutathione synthesis. Its formation as a byproduct of the transsulfuration pathway highlights a key metabolic adaptation to increased antioxidant demand. For researchers and drug development professionals, understanding this relationship is crucial for interpreting metabolomic data and for developing therapeutic strategies that target oxidative stress-related diseases. The experimental protocols and pathway visualizations provided in this guide offer a practical framework for investigating the interplay between this compound and glutathione metabolism in various physiological and pathological contexts. Future research focusing on direct quantitative correlations between these molecules will further solidify the utility of this compound as a surrogate marker for glutathione pathway flux.

References

Alpha-Hydroxybutyrate: From Metabolic Byproduct to a Key Biomarker of Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of Alpha-Hydroxybutyrate

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides a detailed overview of alpha-hydroxybutyrate (α-HB), summarizing quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using the Graphviz DOT language, adhering to all specified formatting and color-contrast rules.

Abstract

Alpha-hydroxybutyrate (α-HB), a small molecule metabolite, has emerged from relative obscurity as a metabolic byproduct to a clinically significant biomarker. Initially identified in the context of inborn errors of metabolism, its rediscovery as a sensitive and early indicator of insulin resistance and impaired glucose tolerance has significant implications for the diagnosis and management of metabolic diseases. This technical guide details the pivotal studies that led to the identification of α-HB as a biomarker, its underlying biochemical pathways, and the experimental methodologies used for its characterization. We present key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Alpha-Hydroxybutyrate

Alpha-hydroxybutyrate (α-HB), also known as 2-hydroxybutyric acid, is an organic acid that is a derivative of alpha-ketobutyrate.[1] It is a chiral compound with two enantiomers, D-2-hydroxybutyric acid and L-2-hydroxybutyric acid.[2] For many years, α-HB was primarily of interest in the context of rare metabolic disorders, where its elevated levels in urine were associated with conditions like lactic and ketoacidosis.[1] However, recent advances in metabolomics have repositioned α-HB as a key player in mainstream metabolic health, particularly as an early warning sign for the development of type 2 diabetes.

Discovery as an Early Biomarker of Insulin Resistance

The landmark discovery of α-HB as a biomarker for insulin resistance was reported in a 2010 study by Gall et al., which utilized a non-targeted biochemical profiling approach in a cohort of 399 non-diabetic individuals.[3][4][5][6][7] This study was a subset of the larger Relationship of Insulin Sensitivity to Cardiovascular Risk (RISC) study.[3]

Using mass spectrometry-based platforms, the researchers analyzed fasting plasma samples and identified α-HB as the top-ranked metabolite for distinguishing between insulin-sensitive and insulin-resistant individuals.[3][5][6] The association of α-HB with insulin resistance was found to be independent of age, sex, and body mass index (BMI).[3][4][8] Furthermore, elevated α-HB levels were also associated with impaired glucose tolerance, suggesting its role as a very early marker of dysglycemia.[3][5]

Quantitative Data from Initial Biomarker Studies

The initial studies provided robust quantitative data supporting the role of α-HB as a biomarker. Below is a summary of these findings.

ParameterInsulin Sensitive (IS) GroupInsulin Resistant (IR) Groupp-valueReference
α-HB Concentration (µg/mL) by Targeted Assay <0.0001[3]
Normal Glucose Tolerance (NGT)3.8 ± 1.05.1 ± 1.5[3]
Impaired Fasting Glycemia (IFG)5.6 ± 1.7[3]
Impaired Glucose Tolerance (IGT)6.0 ± 2.0[3]
Odds Ratio for Insulin Resistance per SD increase in α-HB 2.84 (95% CI: 2.02–4.00)<0.0001[3]
Partition Analysis Cut-off for IR vs. IS 5 µg/mL[3][5]

Biochemical Pathways of Alpha-Hydroxybutyrate Synthesis

The elevation of α-HB in insulin-resistant states is thought to be a consequence of metabolic shifts, particularly increased lipid oxidation and oxidative stress.[3][4][5] There are two primary pathways that lead to the production of α-HB, both of which converge on the intermediate α-ketobutyrate.

  • Threonine Catabolism: The amino acid threonine can be converted to α-ketobutyrate.[1][9]

  • Methionine Metabolism and Glutathione Synthesis: During conditions of oxidative stress, there is an increased demand for the antioxidant glutathione.[1][2] The synthesis of glutathione requires cysteine, which can be produced from methionine via the transsulfuration pathway. A key intermediate in this pathway is cystathionine, and its cleavage to cysteine also releases α-ketobutyrate as a byproduct.[1][2]

Once α-ketobutyrate is formed, it is reduced to α-hydroxybutyrate. This reaction is catalyzed by the enzyme lactate dehydrogenase (LDH) or a specific α-hydroxybutyrate dehydrogenase, and it is dependent on the NADH/NAD+ ratio.[1] In states of high lipid oxidation, the NADH/NAD+ ratio is elevated, which favors the conversion of α-ketobutyrate to α-HB.[3][10]

alpha_hydroxybutyrate_synthesis cluster_threonine Threonine Catabolism cluster_methionine Methionine Metabolism & Glutathione Synthesis cluster_redox Redox State Threonine Threonine alpha_KB alpha-Ketobutyrate Threonine->alpha_KB Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->alpha_KB Byproduct Glutathione Glutathione Cysteine->Glutathione Oxidative_Stress Oxidative Stress Oxidative_Stress->Cysteine Increased demand Lipid_Oxidation Increased Lipid Oxidation NADH_NAD High NADH/NAD+ ratio Lipid_Oxidation->NADH_NAD alpha_HB alpha-Hydroxybutyrate NADH_NAD->alpha_HB alpha_KB->alpha_HB Reduction (e.g., LDH)

Biochemical pathways leading to the synthesis of alpha-hydroxybutyrate.

Key Experimental Protocols

The identification of α-HB as a biomarker was made possible by specific and sensitive experimental techniques. Below are the core methodologies employed in the initial characterization studies.

Non-Targeted Metabolomic Profiling

This technique was used for the initial discovery of α-HB as a biomarker.

  • Sample Preparation: Plasma samples from fasting individuals were collected and stored at -80°C. Proteins were precipitated and removed to isolate small molecule metabolites.

  • Instrumentation: The analysis was performed on three separate mass spectrometry platforms:

    • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) in positive ionization mode.

    • UHPLC-MS/MS in negative ionization mode.

    • Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Data Analysis: Raw data was processed to identify and relatively quantify a large number of metabolites (approximately 485 biochemicals were measured).[3] Statistical methods, such as Random Forest analysis, were used to identify the metabolites that best distinguished between insulin-sensitive and insulin-resistant individuals.[3][5][6]

Targeted Isotope Dilution Assay for α-HB Quantification

Following its discovery, a targeted and more quantitative assay was developed to measure the absolute concentration of α-HB.

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled α-HB) is added to the plasma sample. The sample then undergoes extraction to isolate the analyte.

  • Instrumentation: The analysis is typically performed using LC-MS/MS. The instrument is set up to specifically detect and quantify the native α-HB and the isotope-labeled internal standard.

  • Quantification: The concentration of α-HB in the sample is determined by comparing the signal intensity of the native α-HB to that of the known amount of the internal standard. This method provides high accuracy and precision.[5]

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Cohort Patient Cohort (RISC Study) Fasting Plasma Samples NonTargeted Non-Targeted Metabolomics (UHPLC-MS/MS, GC-MS) Cohort->NonTargeted Targeted Targeted Isotope Dilution Assay (LC-MS/MS) Cohort->Targeted MetaboliteProfile Comprehensive Metabolite Profile (~485 biochemicals) NonTargeted->MetaboliteProfile Stats Statistical Analysis (Random Forest) MetaboliteProfile->Stats Candidate Candidate Biomarker Identified: alpha-Hydroxybutyrate Stats->Candidate Candidate->Targeted Quantification Absolute Quantification of alpha-HB Targeted->Quantification Correlation Correlation with Insulin Resistance Quantification->Correlation

Experimental workflow for the discovery and validation of α-HB as a biomarker.

Logical Relationships in α-HB Elevation

The increase in α-HB is not an isolated event but rather a reflection of a systemic metabolic state. The logical flow from insulin resistance to elevated α-HB can be visualized as a cascade of events.

logical_relationship IR Insulin Resistance Lipolysis Increased Lipolysis & Fatty Acid Oxidation IR->Lipolysis OxidativeStress Increased Oxidative Stress IR->OxidativeStress NADH_Ratio Increased NADH/NAD+ Ratio Lipolysis->NADH_Ratio alpha_HB_elev Elevated alpha-Hydroxybutyrate NADH_Ratio->alpha_HB_elev GlutathioneDemand Increased Glutathione (GSH) Demand OxidativeStress->GlutathioneDemand Transsulfuration Upregulation of Transsulfuration Pathway GlutathioneDemand->Transsulfuration alpha_KB_prod Increased alpha-Ketobutyrate Production Transsulfuration->alpha_KB_prod alpha_KB_prod->alpha_HB_elev Increased Substrate

Logical cascade from insulin resistance to elevated alpha-hydroxybutyrate.

Conclusion and Future Directions

The discovery and characterization of alpha-hydroxybutyrate as an early biomarker of insulin resistance represents a significant advancement in the field of metabolic disease. It highlights the power of untargeted metabolomics in identifying novel biomarkers and providing insights into disease pathophysiology. The biochemical basis of elevated α-HB, rooted in oxidative stress and shifts in substrate utilization, offers a window into the metabolic dysregulation that precedes the onset of overt type 2 diabetes.

Future research in this area may focus on:

  • The clinical utility of α-HB in routine screening for metabolic risk.

  • The potential of α-HB as a surrogate endpoint in clinical trials for therapies targeting insulin resistance.

  • A deeper investigation into the enzymatic regulation of α-HB synthesis and its potential as a therapeutic target.

This guide provides a foundational understanding of α-HB for researchers and clinicians working to combat the growing epidemic of metabolic disease. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and development in this promising area.

References

The Crossroads of Metabolism: Alpha-Hydroxybutyrate's Pivotal Role in Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxybutyrate (α-HB), a small molecule metabolite, has emerged from relative obscurity to become a significant biomarker in the landscape of metabolic research. Once considered a mere byproduct of cellular processes, it is now recognized as a key indicator of metabolic stress, particularly in the context of insulin resistance and dysglycemia.[1][2][3] This guide provides a comprehensive technical overview of the role of α-HB in amino acid catabolism, its biochemical origins, its downstream fate, and its implications for human health and disease. With a focus on quantitative data, detailed experimental methodologies, and visual pathway representations, this document serves as a critical resource for professionals in metabolic research and drug development.

Biochemical Genesis of Alpha-Hydroxybutyrate: A Tale of Two Amino Acids

The primary route for α-HB synthesis is intricately linked to the catabolism of two essential amino acids: L-threonine and L-methionine. The convergence point of these pathways is the formation of a common intermediate, alpha-ketobutyrate (α-KB).

Catabolism of L-Threonine

The breakdown of L-threonine is a principal source of α-KB. This conversion is primarily catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme, threonine dehydratase (also known as threonine deaminase).[4][5][6] This enzyme facilitates a deamination and dehydration reaction, yielding α-KB and ammonia.[5][7]

Catabolism of L-Methionine

The catabolic pathway of L-methionine also contributes to the cellular pool of α-KB. Through a series of enzymatic steps, methionine is converted to homocysteine. The transsulfuration pathway then channels homocysteine towards the synthesis of cysteine, a crucial precursor for the antioxidant glutathione.[1] A key step in this pathway, the cleavage of cystathionine by cystathionine γ-lyase , generates cysteine, ammonia, and α-KB.[8][9]

The following diagram illustrates the convergence of threonine and methionine catabolism to produce α-ketobutyrate.

Amino_Acid_Catabolism_to_AKB Threonine L-Threonine AKB Alpha-Ketobutyrate (α-KB) Threonine->AKB Threonine Dehydratase Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Multiple Steps Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cystathionine->AKB Cystathionine γ-lyase Cysteine Cysteine Cystathionine->Cysteine

Figure 1: Production of Alpha-Ketobutyrate from Amino Acids.

The Crucial Conversion: From Alpha-Ketobutyrate to Alpha-Hydroxybutyrate

The immediate precursor to α-HB is α-KB. The reduction of α-KB to α-HB is a reversible reaction catalyzed by the enzyme alpha-hydroxybutyrate dehydrogenase (α-HBDH) .[10][11] This enzyme is, in fact, an isoenzyme of lactate dehydrogenase (LDH), specifically the LDH-1 and LDH-2 isoenzymes which are highly expressed in cardiac muscle.[11] The direction of this reaction is heavily influenced by the intracellular redox state, specifically the ratio of NADH to NAD+. An increased NADH/NAD+ ratio, often indicative of increased fatty acid oxidation and oxidative stress, favors the reduction of α-KB to α-HB.[1][12]

The downstream metabolic fate of α-KB involves its conversion to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[8][9] Propionyl-CoA can then be further metabolized to succinyl-CoA, an intermediate of the citric acid cycle.[8]

The following diagram depicts the central conversion of α-KB to α-HB and its subsequent metabolic pathways.

AKB_to_AHB_Pathway AKB Alpha-Ketobutyrate (α-KB) AHB Alpha-Hydroxybutyrate (α-HB) AKB->AHB α-HBDH (LDH) NADH/NAD+ PropionylCoA Propionyl-CoA AKB->PropionylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps TCA Citric Acid Cycle SuccinylCoA->TCA

Figure 2: Metabolism of Alpha-Ketobutyrate.

Alpha-Hydroxybutyrate as a Biomarker of Metabolic Dysregulation

Elevated levels of α-HB in circulation are now strongly associated with several metabolic disorders, most notably insulin resistance, a precursor to type 2 diabetes.[1][2][3][13][14][15] The underlying mechanisms are thought to involve increased lipid oxidation and oxidative stress, which lead to an elevated NADH/NAD+ ratio and a subsequent increase in the production of α-HB from α-KB.[1][3] Furthermore, conditions of oxidative stress can drive the transsulfuration pathway to produce more cysteine for glutathione synthesis, thereby increasing the flux towards α-KB and subsequently α-HB.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to α-HB in the context of metabolic health.

Table 1: Plasma Alpha-Hydroxybutyrate Concentrations in Relation to Insulin Sensitivity

Subject GroupPlasma α-HB Concentration (µg/mL)Reference
Insulin Sensitive< 5[2][3]
Insulin Resistant≥ 5[2][3]

Table 2: Association of α-HBDH with Clinical Outcomes

Conditionα-HBDH LevelAssociationReference
Myocardial InfarctionSignificantly IncreasedMarker of myocardial damage[10][11]
Active Rheumatic Heart DiseaseIncreased[10]
Acute Viral MyocarditisIncreased[10]
Intracerebral Hemorrhage (ICH)≥175.90 U/LAssociated with poor functional outcome and all-cause mortality[16]

Experimental Protocols

Quantification of Alpha-Hydroxybutyrate by Mass Spectrometry

A common and robust method for the quantification of α-HB in biological samples is Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[12]

Sample Preparation:

  • Plasma or serum samples are deproteinized, typically by precipitation with a cold organic solvent such as methanol or acetonitrile.[12]

  • An internal standard, such as a stable isotope-labeled α-HB (e.g., 2-hydroxybutanoic-d3 acid), is added to each sample for accurate quantification.[12]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a new tube or plate and evaporated to dryness.[12]

  • The dried extract is reconstituted in a suitable solvent for UPLC-MS/MS analysis.[12]

UPLC-MS/MS Analysis:

  • Chromatographic separation is achieved on a C18 reverse-phase column.[12]

  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to improve ionization.[12]

  • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for both α-HB and its internal standard.[12]

The following workflow diagram illustrates the key steps in the quantification of α-HB.

AHB_Quantification_Workflow Sample Plasma or Serum Sample IS Add Internal Standard (e.g., α-HB-d3) Sample->IS Deproteinization Protein Precipitation (e.g., cold methanol) Centrifugation Centrifugation Deproteinization->Centrifugation IS->Deproteinization Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Reconstitution->UPLC_MSMS

Figure 3: Workflow for α-HB Quantification via UPLC-MS/MS.
Threonine Dehydratase Enzyme Activity Assay

The activity of threonine dehydratase can be measured spectrophotometrically by quantifying the production of α-ketobutyrate.

Principle: The assay measures the formation of α-ketobutyrate from L-threonine. The α-ketobutyrate produced is then reacted with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored hydrazone, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 515 nm) after the addition of a strong base.[17]

Protocol Outline:

  • Enzyme Extraction: Prepare a cell or tissue lysate containing the threonine dehydratase enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing L-threonine as the substrate.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme extract to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).[17]

  • Color Development: Add DNPH solution to the reaction mixture to derivatize the α-ketobutyrate.[17]

  • Quantification: Add a strong base (e.g., KOH) to develop the color and measure the absorbance at the appropriate wavelength.[17]

  • Standard Curve: Generate a standard curve using known concentrations of α-ketobutyrate to determine the amount of product formed in the enzymatic reaction.

Conclusion and Future Directions

Alpha-hydroxybutyrate has transitioned from a metabolic curiosity to a clinically relevant biomarker that sits at the nexus of amino acid catabolism, redox balance, and metabolic disease. Its production is a direct reflection of the metabolic flux through the catabolic pathways of threonine and methionine, and its accumulation is a sensitive indicator of increased lipid oxidation and oxidative stress. For researchers and drug development professionals, understanding the intricacies of α-HB metabolism offers a valuable window into the pathophysiology of insulin resistance and related disorders. Future research should focus on further elucidating the precise regulatory mechanisms governing α-HB production and its downstream signaling effects. The development of high-throughput, cost-effective assays for α-HB will be crucial for its widespread clinical implementation as an early diagnostic and prognostic marker for metabolic diseases. The targeted modulation of pathways influencing α-HB levels may also represent a novel therapeutic strategy for mitigating metabolic dysregulation.

References

Methodological & Application

Application Note: Quantification of 2-Hydroxybutyric Acid in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, has emerged as a significant early biomarker for insulin resistance and the future development of type 2 diabetes mellitus.[1][2] Circulating levels of 2-HB are closely related to glycemic status, making its accurate quantification crucial for clinical research and drug development.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique well-suited for measuring small molecules like 2-HB in complex biological matrices such as serum and plasma.[2] This application note provides a detailed protocol for the quantification of 2-HB using a validated GC-MS method, involving liquid-liquid extraction and a rapid microwave-assisted derivatization.

Principle

This method employs a stable isotope-labeled internal standard (2-HB-d3) for accurate quantification.[3] The analyte and internal standard are extracted from the serum matrix using a liquid-liquid extraction procedure. To improve volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups of 2-HB are derivatized to form trimethylsilyl (TMS) esters using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

Experimental Protocols

Reagents and Materials
  • Solvents: Ethyl acetate, Cyclohexane, Methanol (HPLC or GC grade)

  • Acids: Hydrochloric Acid (HCl), 5M solution

  • Standards: this compound sodium salt, Sodium 2-hydroxybutyrate-d3 (2HB-d3) for internal standard (IS)

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA:TMCS; 99:1)

  • Sample Tubes: 1.5 mL microcentrifuge tubes, 15 mL conical centrifuge tubes

  • Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Microwave oven (for derivatization), GC-MS system.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for human serum.[3]

  • Pipette 300 µL of serum sample, calibrator, or quality control (QC) into a 15 mL centrifuge tube.

  • Add 30 µL of 1 mM 2-HB-d3 internal standard solution to each tube.

  • Acidify the samples by adding 90 µL of 5 M HCl.

  • Add 4 mL of ethyl acetate for liquid-liquid extraction.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.[3]

  • Carefully transfer the upper organic phase to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37 °C.[3]

Derivatization (Microwave-Assisted Silylation)

Microwave-assisted derivatization significantly reduces reaction time compared to conventional heating.[3]

  • To the dried extract, add 80 µL of the derivatization reagent (BSTFA:TMCS 99:1).[3]

  • Cap the tubes tightly and vortex briefly to ensure the residue is dissolved.

  • Place the tubes in a microwave oven and irradiate at 800 W for 2 minutes.[3] Successful silylation is achieved rapidly with this method.[3]

  • Allow the samples to cool to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

  • GC System: Agilent 7890B or similar

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]

  • Injection: 1 µL injection volume, splitless mode.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 180 °C at 20 °C/min.

    • Ramp 2: Increase to 250 °C at 50 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Agilent 5977A MSD or similar

  • Ion Source Temperature: 250 °C[3]

  • Transfer Line Temperature: 280 °C[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for 2-HB: m/z 205 (quantifier), 190, 233.[3]

    • Ions for 2-HB-d3 (IS): m/z 208 (quantifier), 193, 236.[3]

  • Total Run Time: Approximately 18 minutes.[3]

Workflow and Pathway Diagrams

G cluster_workflow Experimental Workflow for 2-HB Quantification sample Serum Sample (300 µL) is Add Internal Standard (2-HB-d3) sample->is extract Acidify & Liquid-Liquid Extraction (Ethyl Acetate) is->extract evap Evaporate to Dryness (Nitrogen Stream) extract->evap deriv Microwave Derivatization (BSTFA + 1% TMCS) evap->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms data Data Analysis (Quantification) gcms->data

Caption: A flowchart of the major steps for quantifying this compound.

G cluster_pathway 2-HB in Metabolic Dysregulation stress ↑ Oxidative Stress gsh ↑ Glutathione (GSH) Synthesis/Turnover stress->gsh hb ↑ 2-Hydroxybutyrate (2-HB) Production gsh->hb threonine ↑ Threonine Catabolism threonine->hb ir Insulin Resistance hb->ir is a biomarker for t2dm Type 2 Diabetes Mellitus (T2DM) ir->t2dm is a risk factor for

Caption: The role of 2-HB as a biomarker in metabolic disease pathways.

Quantitative Data Summary

The performance of this GC-MS method has been validated and key quantitative metrics are summarized below.[3]

ParameterResult
Linearity Range 5 µM - 1000 µM
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 5 µM[3]
Intra-day Precision (%CV) < 8%[3]
Inter-day Precision (%CV) < 8%[3]
Accuracy (% Recovery) 96% - 101%[3]
Analyte Stability (Derivatized) Stable for up to 96 hours at ambient temperature[3]
Analyte Stability (in Serum) Stable through 3 freeze-thaw cycles and for 24h at 4°C or room temp[3]

Conclusion

The described GC-MS method provides a simple, specific, and sensitive approach for the quantification of this compound in human serum.[1] The use of a stable isotope-labeled internal standard ensures high accuracy, while the microwave-assisted derivatization step offers a significant improvement in sample throughput.[3] This robust and validated protocol is highly suitable for clinical research applications, particularly in studies focused on diabetes, metabolic syndrome, and the development of novel therapeutics targeting insulin resistance.[2]

References

Application Note: Quantitative Analysis of Alpha-Hydroxybutyrate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of alpha-hydroxybutyrate (α-HB) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alpha-hydroxybutyrate is an early biomarker for insulin resistance and impaired glucose tolerance.[1][2][3] The described methodology, employing protein precipitation for sample preparation followed by either reversed-phase or HILIC chromatography, offers a robust and reliable approach for clinical research and drug development applications. This document includes comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers in implementing this assay.

Introduction

Alpha-hydroxybutyrate (α-HB) is a short-chain fatty acid that has emerged as a significant biomarker for early-stage insulin resistance, a condition that precedes the development of type 2 diabetes.[1][2] Elevated levels of α-HB are associated with increased lipid oxidation and oxidative stress.[2] Accurate and precise measurement of α-HB in plasma is crucial for studying the progression of metabolic diseases and for the development of therapeutic interventions. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules like α-HB in complex biological matrices.

This application note details two effective chromatographic strategies for α-HB analysis: reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), both coupled with tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (ACN), LC-MS grade (ice-cold)

  • Methanol (MeOH), LC-MS grade (ice-cold)

  • Internal Standard (IS): 2-hydroxybutanoic-d3 acid sodium salt (α-HB-d3) stock solution (1 mg/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 x g and 4°C

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Spike with an appropriate amount of the α-HB-d3 internal standard solution.

  • Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase starting condition.[5]

G cluster_prep Sample Preparation cluster_analysis Analysis s1 50 µL Plasma s2 Add Internal Standard (α-HB-d3) s1->s2 s3 Add 200 µL ice-cold Acetonitrile s2->s3 s4 Vortex (30s) s3->s4 s5 Incubate (4°C, 10 min) s4->s5 s6 Centrifuge (13,000 x g, 10 min, 4°C) s5->s6 s7 Collect Supernatant s6->s7 a1 LC-MS/MS Injection s7->a1 G cluster_pathway α-Hydroxybutyrate Biosynthesis in Insulin Resistance Met Methionine aKB α-Ketobutyrate Met->aKB Thr Threonine Thr->aKB aHB α-Hydroxybutyrate aKB->aHB Reduction LDH Lactate Dehydrogenase (LDH) LDH->aHB NADH Increased NADH/NAD+ Ratio (from Fatty Acid Oxidation) NADH->LDH

References

Application Note: Enzymatic Assay for the Detection of 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, has emerged as a significant biomarker for early detection of insulin resistance and oxidative stress.[1][2] Elevated levels of 2-HB are associated with metabolic dysregulation, including impaired glucose tolerance and an increased risk of developing type 2 diabetes.[3][4] This organic acid is a byproduct of amino acid catabolism (threonine and methionine) and glutathione synthesis.[5] Under conditions of oxidative stress, the demand for glutathione increases, leading to an upregulation of its synthesis and a subsequent increase in the production of 2-HB.[6] The enzymatic assay for 2-HB offers a sensitive, reliable, and high-throughput method for its quantification in various biological samples, making it a valuable tool in metabolic disease research and drug development.

The assay is based on the enzymatic conversion of 2-HB by 2-hydroxybutyrate dehydrogenase (HBDH) or lactate dehydrogenase (LDH), which catalyzes the oxidation of 2-HB to α-ketobutyrate.[6][7] This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which can be detected spectrophotometrically, providing a quantitative measure of the 2-HB concentration in the sample.

Signaling Pathway of this compound Production in Oxidative Stress

Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH). This leads to an upregulation of the transsulfuration pathway to provide the cysteine necessary for GSH synthesis. A byproduct of this pathway is α-ketobutyrate, which is then reduced to this compound by lactate dehydrogenase (LDH) or 2-hydroxybutyrate dehydrogenase (HBDH) in an NADH-dependent reaction. An increased NADH/NAD+ ratio, often associated with oxidative stress, further drives this conversion.

This compound Production Pathway cluster_0 Oxidative Stress cluster_1 Glutathione Synthesis cluster_2 2-HB Production Oxidative Stress Oxidative Stress Increased GSH Demand Increased GSH Demand Oxidative Stress->Increased GSH Demand Transsulfuration Pathway Transsulfuration Pathway Increased GSH Demand->Transsulfuration Pathway α-ketobutyrate α-ketobutyrate Transsulfuration Pathway->α-ketobutyrate This compound This compound α-ketobutyrate->this compound LDH/HBDH LDH/HBDH LDH/HBDH Increased NADH/NAD+ ratio Increased NADH/NAD+ ratio Increased NADH/NAD+ ratio->LDH/HBDH

Caption: Signaling pathway of this compound production.

Experimental Workflow for Enzymatic Detection of this compound

The general workflow for the enzymatic detection of 2-HB involves sample preparation, the enzymatic reaction where 2-HB is oxidized and NAD+ is reduced to NADH, and the subsequent detection of NADH. The amount of NADH produced is directly proportional to the 2-HB concentration in the sample.

Experimental Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Serum, Plasma Enzymatic Reaction Enzymatic Reaction Sample Preparation->Enzymatic Reaction Deproteinization (optional) Detection Detection Enzymatic Reaction->Detection NAD+ -> NADH Data Analysis Data Analysis Detection->Data Analysis Absorbance/Fluorescence Measurement

Caption: General experimental workflow for 2-HB detection.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound levels in human plasma/serum as determined by various methods, including enzymatic assays and mass spectrometry.

Table 1: Performance Characteristics of a Commercial Enzymatic 2-HB Assay (XpressGT®) [8]

ParameterValue
Assay Range 20 - 400 µM
In-assay Precision (RSD) 3.1%
Between-assay Precision (RSD) 5.2%
Recovery 102%
Sample Types Serum, Plasma

Table 2: this compound Concentrations in Human Plasma/Serum

PopulationSample Type2-HB Concentration (µg/mL)Reference
Insulin Resistance (under treatment)Plasma4.21 ± 2.01 (before)[9]
Insulin Resistance (under treatment)Plasma3.83 ± 1.73 (after)[9]
Healthy ControlsSerumNot specified
Type 2 DiabetesUrineIncreased levels reported[9]

Experimental Protocols

Principle of the Assay

The enzymatic assay for this compound is based on the following reaction:

This compound + NAD+ ---(HBDH/LDH)---> α-ketobutyrate + NADH + H+

The production of NADH is measured by the increase in absorbance at 340 nm. Alternatively, the NADH can be coupled to a colorimetric or fluorometric probe for detection at other wavelengths.

Materials
  • This compound standard solution

  • NAD+ solution

  • 2-Hydroxybutyrate Dehydrogenase (HBDH) or Lactate Dehydrogenase (LDH)

  • Reaction Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Biological samples (serum, plasma)

Sample Preparation
  • Collect blood samples in appropriate tubes (e.g., with EDTA or heparin for plasma, or no anticoagulant for serum).

  • Centrifuge the blood samples to separate plasma or serum.

  • Samples may require deproteinization to remove interfering substances. This can be achieved by ultrafiltration or by precipitation with agents like perchloric acid followed by neutralization.

Assay Protocol (Colorimetric, 340 nm)
  • Prepare Standards: Prepare a series of this compound standards in the reaction buffer. A typical concentration range would be from 0 to 200 µM.

  • Prepare Reaction Mixture: For each well of the 96-well plate, prepare a reaction mixture containing:

    • Reaction Buffer

    • NAD+ solution (final concentration typically 1-5 mM)

    • Sample or standard (e.g., 10-50 µL)

  • Initiate the Reaction: Add the HBDH or LDH enzyme solution to each well to start the reaction. The final enzyme concentration should be optimized for the specific assay conditions.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the reaction to proceed.

  • Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The enzymatic assay for this compound provides a robust and sensitive method for its quantification in biological samples. As a key biomarker for insulin resistance and oxidative stress, the accurate measurement of 2-HB is crucial for research into metabolic diseases and the development of novel therapeutic interventions. The detailed protocol and information provided in this application note serve as a valuable resource for scientists and researchers in this field.

References

Sample preparation for 2-Hydroxybutyric acid measurement in urine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Measurement of 2-Hydroxybutyric Acid in Urine

Introduction

This compound (2-HB) is an organic acid that is emerging as a significant biomarker for several metabolic conditions. It is a byproduct of the catabolism of threonine and methionine and is also involved in the synthesis of glutathione.[1] Elevated levels of 2-HB in urine can be indicative of metabolic disturbances such as lactic acidosis and ketoacidosis, often associated with diabetes.[2] Furthermore, it is considered an early marker for insulin resistance and impaired glucose regulation.[1][2] Accurate and reliable quantification of this compound in urine is crucial for researchers and clinicians in studying metabolic diseases and for professionals in drug development monitoring metabolic side effects. This document provides detailed protocols for the sample preparation of urine for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for this purpose.

Analytical Principle

The measurement of this compound in urine typically involves a multi-step process:

  • Sample Pre-treatment: This may involve acidification of the urine sample to ensure the stability of the analyte.

  • Extraction: The most common technique is liquid-liquid extraction (LLE) to isolate the organic acids from the complex urine matrix.

  • Derivatization: As this compound is a polar and non-volatile compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. Silylation is a common derivatization technique.

  • GC-MS Analysis: The derivatized sample is then injected into the GC-MS system for separation and quantification.

The following sections provide detailed experimental protocols for the sample preparation of urine for this compound analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Silylation for GC-MS Analysis

This protocol is a widely adopted method for the extraction and derivatization of organic acids from urine.

Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., 2-hydroxybutyrate-d3)

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Diethyl ether

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS vials

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Transfer a specific volume (e.g., 1 mL) of the clear supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the urine sample.

  • Acidification and Salting Out:

    • Add approximately 1 g of sodium chloride to the sample.[3]

    • Acidify the sample by adding 20 µL of 1 M HCl.[3] This helps to protonate the carboxylic acid group, making it more extractable into an organic solvent.

  • Liquid-Liquid Extraction:

    • Perform a sequential liquid-liquid extraction. First, add 2.5 mL of ethyl acetate to the tube, vortex vigorously for 1 minute, and then centrifuge to separate the layers.[3]

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction on the remaining aqueous layer with 2.5 mL of diethyl ether.[3]

    • Combine the two organic extracts.[3]

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.[3] It is crucial to avoid excessive heat during evaporation as it can lead to the loss of volatile organic acids.[3]

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[3]

    • Cap the tube tightly and heat at 75°C for 30 minutes to facilitate the derivatization reaction.[3] This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

  • Sample Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial.

    • The sample is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes the performance characteristics of a typical GC-MS method for the analysis of this compound in biological fluids after appropriate sample preparation.

ParameterTypical ValueReference
Linearity (R²)> 0.99[4][5]
Lower Limit of Quantification (LLOQ)5 - 7 mg/L[5][6]
Intraday Precision (%CV)< 10%[5][6]
Interday Precision (%CV)< 15%[4][5]
Recovery≥ 59%[4][5]

Visualizations

Signaling Pathway of this compound Production

2-Hydroxybutyric_Acid_Production Simplified Pathway of this compound Production cluster_amino_acid_catabolism Amino Acid Catabolism cluster_glutathione_synthesis Glutathione Synthesis Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Methionine Methionine Methionine->alpha-Ketobutyrate Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine Byproduct formation This compound This compound Cystathionine->this compound Glutathione Glutathione Cysteine->Glutathione alpha-Ketobutyrate->this compound LDH / HBDH Urine_Sample_Preparation_Workflow Workflow for this compound Measurement in Urine start Urine Sample Collection pretreatment Pre-treatment (Centrifugation, Acidification) start->pretreatment extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Diethyl Ether) pretreatment->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatization Derivatization (e.g., BSTFA + 1% TMCS) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

References

Application Notes and Protocols: 2-Hydroxybutyric Acid as a Predictive Marker for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is an organic acid emerging as an early biomarker for insulin resistance (IR) and subsequent development of type 2 diabetes (T2D).[1][2][3] It is a byproduct of several metabolic pathways, primarily the catabolism of the amino acids threonine and methionine, and the synthesis of glutathione.[2][3][4] Under conditions of metabolic stress, such as insulin resistance, there is an increase in oxidative stress and altered lipid metabolism. This leads to an upregulation of glutathione synthesis and increased production of 2-HB.[1][2] Elevated levels of 2-HB in blood and urine can, therefore, serve as a sensitive indicator of metabolic dysregulation that precedes the clinical manifestation of T2D.[2][5][6] These application notes provide a summary of the quantitative data, detailed experimental protocols for 2-HB measurement, and an overview of the associated metabolic pathways.

Data Presentation

The following tables summarize quantitative data on this compound levels in different populations from various studies.

Table 1: Urinary this compound Concentrations

PopulationMean Concentration (µg/mL)Range (µg/mL)Study/Reference
Healthy VolunteersNot specified0.10 - 2.68[7]
Diabetic PatientsNot specified0.14 - 124[7]

Table 2: Plasma/Serum this compound Concentrations and Association with Impaired Glucose Tolerance (IGT)

CohortAssociation with iIGT (Odds Ratio)95% Confidence IntervalP-valueStudy/Reference
RISC2.541.86–3.485E-9[8]
DMVhi2.751.81–4.194E-5[8]
Botnia2.031.65–2.493E-11[8]

iIGT: isolated Impaired Glucose Tolerance

Table 3: this compound Concentrations During Follow-up in a Study on IR

ConditionMean Concentration (µg/mL)Standard Deviation (µg/mL)Study/Reference
Baseline4.212.01[9]
After 3 years of follow-up3.831.73[9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic pathways leading to the production of this compound and its association with insulin resistance.

metabolic_pathway Insulin_Resistance Insulin Resistance Oxidative_Stress Increased Oxidative Stress Insulin_Resistance->Oxidative_Stress FFA_Oxidation Increased Free Fatty Acid Oxidation Insulin_Resistance->FFA_Oxidation Glutathione_Synthesis Increased Glutathione Synthesis Oxidative_Stress->Glutathione_Synthesis NADH_NAD_ratio Increased NADH/NAD+ Ratio FFA_Oxidation->NADH_NAD_ratio Homocysteine Homocysteine Glutathione_Synthesis->Homocysteine Threonine_Methionine Threonine/Methionine Catabolism Alpha_Ketobutyrate alpha-Ketobutyrate (α-KB) Threonine_Methionine->Alpha_Ketobutyrate Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->Alpha_Ketobutyrate byproduct Two_HB This compound (2-HB) Alpha_Ketobutyrate->Two_HB LDH LDH NADH_NAD_ratio->LDH LDH->Two_HB

Caption: Metabolic pathway of this compound production in insulin resistance.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of methodologies described in the literature for the quantitative analysis of 2-HB.[10][11][12]

1. Materials and Reagents:

  • This compound (analytical standard)

  • This compound-d3 (internal standard)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 5M

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas (high purity)

  • Microwave for derivatization (optional)

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation:

  • To 300 µL of serum or plasma, add 30 µL of the internal standard solution (this compound-d3, 1 mM).

  • Acidify the sample by adding 90 µL of 5 M HCl.

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2500 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic phase to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.

3. Derivatization:

  • To the dried extract, add 80 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex.

  • Incubate at 70°C for 20 minutes or use microwave irradiation at 800 W for 2 minutes for a faster derivatization.[10][12]

4. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a capillary column such as a 5% diphenyl 95% dimethyl polysiloxane column (30 m x 0.25 mm i.d., 0.5 µm film thickness).

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: Set to 195°C with a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 20°C/min.

    • Hold: Hold at 300°C for 1 minute.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. The specific ions to monitor for the trimethylsilyl derivative of 2-HB and its internal standard should be determined based on their mass spectra.

5. Quantification:

  • Create a calibration curve using known concentrations of the this compound analytical standard, prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the simultaneous quantification of multiple biomarkers of insulin resistance, including 2-HB.[13]

1. Materials and Reagents:

  • This compound (analytical standard)

  • Isotopically-labeled this compound (internal standard)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system with a reversed-phase column

2. Sample Preparation:

  • To a suitable volume of plasma, add the isotopically-labeled internal standard.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a reversed-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid is typically used.

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Run Time: A short run time of approximately 3.1 minutes can be achieved.[13]

  • Mass Spectrometry:

    • Ionization Mode: Operate in negative ion mode.

    • Scan Type: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for 2-HB and its internal standard must be optimized on the instrument being used.

4. Quantification:

  • Prepare a calibration curve using a range of known concentrations of the this compound standard.

  • Quantify the 2-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound as a biomarker.

experimental_workflow Sample_Collection Sample Collection (Serum/Plasma/Urine) Sample_Preparation Sample Preparation (Extraction/Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization LC_MS LC-MS/MS Analysis Sample_Preparation->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis LC_MS->Data_Analysis Biomarker_Interpretation Biomarker Interpretation (Risk Assessment) Data_Analysis->Biomarker_Interpretation

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for Alpha-Hydroxybutyrate in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and research applications of alpha-hydroxybutyrate (α-HB) and its more extensively studied isomer, beta-hydroxybutyrate (β-HB), in the field of neurology. While much of the neuroprotective research has focused on β-HB, this document will also address the emerging role of α-HB and provide protocols relevant to the study of both isomers in neurological disease models.

Introduction to Alpha- and Beta-Hydroxybutyrate in Neurology

Alpha-hydroxybutyrate (α-HB) and beta-hydroxybutyrate (β-HB) are ketone bodies, metabolic products primarily synthesized in the liver from fatty acids, particularly during periods of low glucose availability. While β-HB has been extensively investigated for its neuroprotective properties, α-HB is gaining recognition as a potential biomarker for certain neurological conditions. In the context of neurological research, it is crucial to distinguish between these two isomers, although they are often discussed together under the umbrella of "ketone bodies."

β-Hydroxybutyrate (β-HB): A Multifaceted Neuroprotective Agent

β-HB has demonstrated significant therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Its neuroprotective effects are attributed to several mechanisms:

  • Enhanced Mitochondrial Bioenergetics: β-HB serves as an alternative energy source for neurons when glucose metabolism is impaired, a common feature in many neurodegenerative diseases. It improves mitochondrial respiration and ATP production.

  • Reduced Oxidative Stress: β-HB has been shown to decrease the production of reactive oxygen species (ROS) and enhance the expression of antioxidant genes, thereby protecting neurons from oxidative damage.

  • Signaling Molecule: β-HB acts as a signaling molecule by:

    • Activating the Hydroxycarboxylic Acid Receptor 2 (HCAR2): This G-protein coupled receptor, present on various cell types including microglia, mediates anti-inflammatory effects.

    • Inhibiting Class I Histone Deacetylases (HDACs): This epigenetic modification leads to the increased expression of neuroprotective genes, such as brain-derived neurotrophic factor (BDNF) and Forkhead box protein O3 (FOXO3A).[1][2]

    • Modulating the NLRP3 Inflammasome: β-HB can inhibit the activation of the NLRP3 inflammasome in microglia, a key pathway in neuroinflammation.

Alpha-Hydroxybutyrate (α-HB): An Emerging Neurological Biomarker

Research on the direct neuroprotective roles of α-HB is less extensive than that for β-HB. However, α-HB has emerged as a potential biomarker in neurological conditions, particularly in the context of intracerebral hemorrhage (ICH). Studies have shown that elevated levels of α-hydroxybutyrate dehydrogenase (α-HBDH), the enzyme that interconverts α-ketobutyrate and α-HB, are associated with poor functional outcomes and mortality in ICH patients.[1] This suggests that α-HB metabolism may be dysregulated in acute brain injury and could serve as a prognostic indicator.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of β-hydroxybutyrate in neurological models. Data for α-hydroxybutyrate's direct neuroprotective effects are limited in the current literature.

Table 1: Neuroprotective Effects of β-Hydroxybutyrate in In Vitro Models

Neurological Disease ModelCell TypeToxin/Insultβ-HB ConcentrationOutcome MeasureQuantitative ResultReference
Parkinson's DiseasePrimary Mesencephalic NeuronsMPP+ (1-10 µM)4 mMTyrosine Hydroxylase positive (TH+) neuron survivalSignificant increase in survival at all MPP+ concentrationsKashiwaya et al., 2000
Alzheimer's DiseasePrimary Hippocampal NeuronsAβ1–42 (5 µM)4 mMNeuronal survivalDoubled the number of surviving neuronsKashiwaya et al., 2000
Alzheimer's DiseaseSH-SY5Y cellsNot specifiedCell vitalityAmeliorated reduction in cell vitality[3]
Glucose DeprivationNeuro-2a cellsGlucose deprivationNot specifiedCell survivalPartially protected against loss of cell survival[4]

Table 2: Neuroprotective Effects of β-Hydroxybutyrate in In Vivo Models

Neurological Disease ModelAnimal Modelβ-HB AdministrationOutcome MeasureQuantitative ResultReference
StrokePhotothrombotic stroke in miceNot specifiedInfarct sizeSignificantly reduced infarct size[5]
StrokeMiddle Cerebral Artery Occlusion (MCAO) in ratsIntracerebroventricular injectionInfarct volumeReduced infarct volumeLi et al., 2021
Alzheimer's DiseaseAβ-injected rat hippocampusExogenous administrationAβ deposition and neuronal apoptosisEffectively prevented Aβ deposition and apoptosis[6]

Table 3: Alpha-Hydroxybutyrate Dehydrogenase (α-HBDH) as a Prognostic Marker in Intracerebral Hemorrhage (ICH)

Study PopulationBiomarkerCut-off ValueOutcomeOdds Ratio (95% CI)p-valueReference
213 ICH patientsα-HBDH≥175.90 U/LPoor functional outcome (mRS 3-6)4.78 (2.60 - 8.78)0.001[1]
213 ICH patientsα-HBDH≥175.90 U/LAll-cause mortality2.63 (0.80 - 8.59)0.11[1]

Signaling Pathways

The neuroprotective effects of β-hydroxybutyrate are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved.

HCAR2 Signaling Pathway

HDAC_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHB_cyto β-Hydroxybutyrate BHB_nuc β-Hydroxybutyrate BHB_cyto->BHB_nuc HDACs HDACs (Class I) BHB_nuc->HDACs Histones Histones HDACs->Histones Deacetylation Acetylation ↑ Histone Acetylation Histones->Acetylation Gene_Expression ↑ Expression of Neuroprotective Genes (BDNF, FOXO3A) Acetylation->Gene_Expression

HDAC Inhibition Pathway

NLRP3_Inflammasome cluster_priming Priming Signal (e.g., LPS, Aβ) cluster_activation Activation Signal (e.g., ATP, Nigericin) TLR4 TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NLRP3_proIL1B_expression ↑ pro-IL-1β & NLRP3 Expression NFkB_activation->NLRP3_proIL1B_expression K_efflux K+ Efflux NLRP3_assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) K_efflux->NLRP3_assembly Caspase1 Active Caspase-1 NLRP3_assembly->Caspase1 IL1B_maturation IL-1β Maturation Caspase1->IL1B_maturation Pyroptosis Pyroptosis Caspase1->Pyroptosis BHB β-Hydroxybutyrate BHB->NLRP3_assembly Inhibits

NLRP3 Inflammasome Pathway

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of hydroxybutyrates in neurology. These should be adapted based on specific experimental needs and laboratory conditions.

Protocol 1: In Vitro Neurotoxicity Assay (MPP+ Model of Parkinson's Disease)

Objective: To assess the neuroprotective effect of α-HB or β-HB against MPP+-induced toxicity in primary mesencephalic dopaminergic neurons.

Materials:

  • Primary mesencephalic neuron culture

  • Neurobasal medium supplemented with B27 and L-glutamine

  • MPP+ iodide solution

  • α-HB or β-HB sodium salt

  • Tyrosine Hydroxylase (TH) antibody for immunocytochemistry

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary mesencephalic neurons at a suitable density in multi-well plates pre-coated with poly-D-lysine. Culture the neurons for 5-7 days to allow for differentiation.

  • Treatment:

    • Pre-treat the neurons with various concentrations of α-HB or β-HB (e.g., 1-10 mM) for 24 hours.

    • Introduce MPP+ to the culture medium at a final concentration known to induce significant but not complete cell death (e.g., 10 µM).

    • Include control groups: untreated cells, cells treated with MPP+ alone, and cells treated with the hydroxybutyrate isomer alone.

  • Incubation: Incubate the cells for an additional 48 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody and DAPI.

  • Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the number of TH-positive neurons (dopaminergic neurons) in multiple fields per well.

    • Express the survival of dopaminergic neurons as a percentage of the control group.

Protocol 2: In Vitro Neurotoxicity Assay (Aβ1-42 Model of Alzheimer's Disease)

Objective: To evaluate the protective effect of α-HB or β-HB against Aβ1-42-induced toxicity in primary hippocampal neurons.

Materials:

  • Primary hippocampal neuron culture

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Aβ1-42 peptide

  • α-HB or β-HB sodium salt

  • MTT or LDH assay kit for cell viability

  • Fluorescence microscope (for morphological analysis)

Procedure:

  • Aβ1-42 Preparation: Prepare oligomeric Aβ1-42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in culture medium. Incubate to allow for oligomerization.

  • Cell Culture: Plate primary hippocampal neurons and culture for 7-10 days.

  • Treatment:

    • Pre-treat neurons with α-HB or β-HB (e.g., 1-10 mM) for 24 hours.

    • Add oligomeric Aβ1-42 to the culture medium at a final concentration known to be toxic (e.g., 5-10 µM).

    • Include appropriate control groups.

  • Incubation: Incubate for 24-48 hours.

  • Viability Assessment:

    • Perform an MTT assay to measure mitochondrial metabolic activity or an LDH assay to measure membrane integrity, following the manufacturer's instructions.

    • Alternatively, perform live/dead staining and quantify fluorescently labeled cells.

  • Analysis: Calculate cell viability as a percentage of the untreated control and compare the protective effect of the hydroxybutyrate isomers.

Protocol 3: In Vivo Photothrombotic Stroke Model

Objective: To assess the neuroprotective effect of α-HB or β-HB in a mouse model of ischemic stroke.

Materials:

  • C57BL/6 mice

  • Rose Bengal photosensitive dye

  • Cold light source with a specific wavelength (e.g., 560 nm)

  • Stereotaxic apparatus

  • α-HB or β-HB for administration (e.g., via intraperitoneal injection or osmotic minipump)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume analysis

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

Procedure:

  • Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Rose Bengal Injection: Inject Rose Bengal solution (e.g., 100 mg/kg) intraperitoneally.

  • Photothrombosis: After a short delay (e.g., 5 minutes) to allow for dye circulation, illuminate a specific area of the skull (e.g., over the sensorimotor cortex) with the cold light source for a defined period (e.g., 15 minutes) to induce a focal ischemic lesion.

  • Treatment: Administer α-HB or β-HB according to the desired experimental design (e.g., pre-treatment, post-treatment, continuous infusion).

  • Behavioral Assessment: Perform behavioral tests at various time points post-stroke (e.g., 1, 3, 7, and 14 days) to assess motor and neurological deficits.

  • Infarct Volume Analysis:

    • At the end of the experiment, euthanize the animals and perfuse with saline.

    • Remove the brains and section them coronally.

    • Stain the sections with TTC. The healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the sections and quantify the infarct volume using image analysis software.

  • Analysis: Compare infarct volumes and behavioral scores between the treated and control groups.

Protocol 4: Measurement of Alpha- and Beta-Hydroxybutyrate in Serum/CSF by LC-MS/MS

Objective: To accurately quantify the levels of α-HB and β-HB in biological fluids.

Materials:

  • Serum or cerebrospinal fluid (CSF) samples

  • Internal standards (e.g., deuterated α-HB and β-HB)

  • Acetonitrile for protein precipitation

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • To a small volume of sample (e.g., 50 µL), add the internal standard solution.

    • Precipitate proteins by adding a larger volume of cold acetonitrile (e.g., 200 µL).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect and quantify α-HB and β-HB using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standards.

  • Data Analysis:

    • Generate a standard curve using known concentrations of α-HB and β-HB.

    • Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the standard curve.

Conclusion

The study of hydroxybutyrates, particularly β-HB, in neurology is a rapidly advancing field with significant therapeutic potential. The provided application notes and protocols offer a foundation for researchers to explore the multifaceted roles of these ketone bodies in neurological health and disease. While β-HB has been the primary focus, further investigation into the specific functions and biomarker potential of α-HB is warranted to fully understand the contribution of these metabolites to brain function and pathology. The detailed methodologies and signaling pathway diagrams presented here serve as a valuable resource for designing and executing experiments in this exciting area of research.

References

Measuring 2-Hydroxybutyric Acid in Tissue Samples: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), an organic acid produced during amino acid catabolism and glutathione synthesis, has emerged as a significant biomarker for metabolic stress, particularly insulin resistance.[1][2] Elevated levels of 2-HB are associated with increased oxidative stress and alterations in lipid and glucose metabolism.[1] Its measurement in tissue samples can provide critical insights into localized metabolic dysregulation in various pathological conditions, including diabetes, non-alcoholic fatty liver disease (NAFLD), and neurological disorders. This document provides detailed protocols for the quantification of 2-HB in tissue samples using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an adapted enzymatic assay.

Signaling Pathways and Experimental Workflow

The biosynthesis of this compound is intricately linked to several key metabolic pathways, most notably the transsulfuration pathway involved in glutathione synthesis and the catabolism of amino acids like threonine and methionine.[2][3] Under conditions of oxidative stress or insulin resistance, there is an increased demand for the antioxidant glutathione.[1] This drives the conversion of homocysteine to cystathionine and subsequently to cysteine, a precursor for glutathione. A byproduct of this pathway is α-ketobutyrate, which is then reduced to this compound by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH), a reaction favored by an increased NADH/NAD+ ratio often seen in metabolic stress.[1][4]

This compound Biosynthesis Pathway Biosynthesis of this compound Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->alpha_Ketobutyrate Glutathione Glutathione Cysteine->Glutathione Two_HB This compound alpha_Ketobutyrate->Two_HB LDH / α-HBDH Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione Increased Demand Insulin_Resistance Insulin Resistance Insulin_Resistance->Oxidative_Stress Increased_NADH_NAD_ratio Increased NADH/NAD+ Ratio Insulin_Resistance->Increased_NADH_NAD_ratio Increased_NADH_NAD_ratio->alpha_Ketobutyrate

Figure 1: Biosynthesis pathway of this compound.

The general workflow for measuring 2-HB in tissue samples involves several key steps, beginning with sample collection and homogenization, followed by extraction of the analyte, and finally, analysis by an appropriate analytical technique.

Experimental_Workflow General Workflow for 2-HB Measurement in Tissue start Tissue Sample Collection (e.g., Liver, Muscle, Brain) homogenization Homogenization (e.g., Dounce or mechanical homogenizer) start->homogenization extraction Metabolite Extraction (e.g., Protein precipitation, Liquid-liquid extraction) homogenization->extraction analysis Analytical Quantification extraction->analysis gcms GC-MS analysis->gcms lcms LC-MS/MS analysis->lcms enzymatic Enzymatic Assay analysis->enzymatic data Data Analysis and Quantification gcms->data lcms->data enzymatic->data

Figure 2: Experimental workflow for 2-HB analysis.

Quantitative Data Summary

The following tables summarize reported concentrations of this compound and the related ketone body, β-hydroxybutyrate, in various tissue types from rodent models. It is important to note that 2-HB levels can vary significantly based on the metabolic state of the animal (e.g., fed, fasted, disease model).

TissueSpeciesConditionThis compound ConcentrationReference
BrainMouseAcute High-Fat DietSignificantly different from control[5]
Tissue Species Condition β-Hydroxybutyrate Concentration Reference
BrainHumanBHB Infusion (Plasma at 2.25 ± 0.24 mmol/L)0.18 ± 0.06 mmol/L[6]
BrainMouseStroke (Soybean oil diet)~1 mmol/L
LiverRatPerfused, starved + oleate~100 µmol/hr/g wet wt. (ketone bodies)[7]
LiverMouseStroke (Soybean oil diet)2-4 mmol/L
Muscle (Soleus)MouseEndurance ExerciseIncreased vs. resistance exercise[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for the analysis of organic acids in biological samples.

a. Tissue Homogenization and Extraction:

  • Weigh approximately 10-50 mg of frozen tissue.

  • Add 1 mL of ice-cold 80% methanol.

  • Homogenize the tissue on ice using a Dounce homogenizer or a mechanical bead beater.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. This supernatant contains the extracted metabolites.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

b. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.

  • Incubate at 30°C for 90 minutes.

  • Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

c. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 325°C at 10°C/min.

    • Hold at 325°C for 10 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 50-600.

    • Monitor for characteristic ions of the 2-HB-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a sensitive and specific method for 2-HB quantification.

a. Tissue Homogenization and Extraction:

  • Follow the same homogenization and extraction procedure as described in the GC-MS protocol (Section 1.a).

b. LC-MS/MS Analysis:

  • Resuspend the dried extract in 100 µL of the initial mobile phase.

  • Inject 5-10 µL of the sample onto the LC-MS/MS system.

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Ramp to 95% B over 5-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate.

  • Mass Spectrometer:

    • Operate in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 2-HB will need to be optimized on the specific instrument.

Adapted Enzymatic Assay Protocol

This protocol is adapted from commercially available kits for β-hydroxybutyrate and other short-chain hydroxy acids.[6]

a. Tissue Homogenization and Deproteinization:

  • Homogenize ~10 mg of tissue in 100 µL of assay buffer provided with a suitable enzymatic kit.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter. The flow-through contains the metabolites.

b. Enzymatic Reaction:

  • Prepare a standard curve using known concentrations of this compound.

  • In a 96-well plate, add 50 µL of the deproteinized sample or standard.

  • Add 50 µL of the reaction mix containing hydroxybutyrate dehydrogenase, a cofactor (e.g., NAD+), and a colorimetric or fluorometric probe.

  • Incubate at room temperature for 30 minutes, protected from light.

c. Detection:

  • Measure the absorbance or fluorescence at the appropriate wavelength as specified by the kit manufacturer.

  • Calculate the concentration of 2-HB in the samples based on the standard curve.

Note: The specificity of the dehydrogenase enzyme for 2-hydroxybutyrate should be confirmed, as some enzymes may have cross-reactivity with other hydroxy acids.

Conclusion

The quantification of this compound in tissue samples offers a valuable tool for investigating localized metabolic dysfunction. The choice of analytical method will depend on the required sensitivity, specificity, and available instrumentation. GC-MS and LC-MS/MS provide high accuracy and the ability to measure multiple metabolites simultaneously, while enzymatic assays offer a simpler, high-throughput alternative for targeted analysis. The provided protocols serve as a detailed guide for researchers to implement these techniques in their studies.

References

High-Throughput Analysis of Alpha-Hydroxybutyrate in Clinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxybutyrate (α-HB) has emerged as a significant early biomarker for insulin resistance (IR) and impaired glucose tolerance (IGT), conditions that often precede the development of type 2 diabetes and cardiovascular disease.[1][2][3][4][5] Elevated levels of α-HB are associated with increased lipid oxidation and oxidative stress.[1][2][4][5] High-throughput and accurate quantification of α-HB in clinical samples is crucial for risk stratification, patient monitoring, and the development of novel therapeutic interventions. These application notes provide detailed protocols for the analysis of α-HB using mass spectrometry-based methods and summarize key quantitative findings from clinical studies.

Biochemical Significance of Alpha-Hydroxybutyrate

Alpha-hydroxybutyrate is a metabolic intermediate in the catabolism of threonine and methionine and the biosynthesis of glutathione.[6] Its production is linked to the cellular redox state, specifically the NADH/NAD+ ratio. In states of insulin resistance, increased fatty acid oxidation leads to an elevated NADH/NAD+ ratio, which in turn drives the conversion of alpha-ketobutyrate to alpha-hydroxybutyrate by lactate dehydrogenase.[1] Furthermore, increased demand for the antioxidant glutathione under conditions of oxidative stress can also lead to increased α-HB levels.[1][6]

Below is a diagram illustrating the signaling pathway of α-HB in relation to insulin resistance and oxidative stress.

Figure 1: Signaling pathway of α-HB biosynthesis.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data on α-HB levels in various patient populations from key clinical studies.

Table 1: Alpha-Hydroxybutyrate Levels in Insulin Sensitive vs. Insulin Resistant Individuals

CohortInsulin Sensitivity Statusα-HB Concentration (µg/mL)Key FindingReference
Nondiabetic SubjectsInsulin SensitiveLowerAn α-HB value of 5 µg/mL was found to best separate insulin resistant from insulin sensitive subjects with 76% accuracy.[1][3][4][5][1][3][4][5]
Nondiabetic SubjectsInsulin ResistantHigher (p<0.0001)α-HB was the top-ranked metabolite for separating insulin resistant from insulin sensitive subjects.[1][3][4][5][1][3][4][5]
Patients at risk for diabetesTertile 1≤ 3.9Fasting glucose and insulin levels were significantly lower in the first tertile.[6][7]
Patients at risk for diabetesTertiles 2 & 3> 3.9Patients in the higher tertiles exhibited a higher glucose area under the curve during an OGTT.[6][7][6][7]

Table 2: Alpha-Hydroxybutyrate Levels in Relation to Glucose Tolerance Status

CohortGlucose Tolerance StatusOdds Ratio (OR) for IGT (per 1-SD increase in α-HB)Key FindingReference
RISC StudyNormal Glucose Tolerance (NGT)-α-HB levels were significantly lower in the NGT-IS group compared to NGT-IR, IFG, and IGT groups (p<0.0001).[1][1]
RISC StudyImpaired Fasting Glycemia (IFG)2.51 (CI: 1.81–3.49)α-HB was significantly associated with IGT independently of center, sex, age, and BMI.[1][1]
RISC StudyImpaired Glucose Tolerance (IGT)2.54 (CI: 1.86–3.48)α-HB was most strongly associated with iIGT.[2][8][2][8]
DMVhi StudyImpaired Glucose Tolerance (iIGT)2.75 (CI: 1.81–4.19)α-HB was selectively associated with iIGT and had no significant association with iIFG.[2][8][2][8]
Botnia StudyImpaired Glucose Tolerance (iIGT)2.03 (CI: 1.65–2.49)α-HB was selectively associated with iIGT.[2][8][2][8]

Experimental Protocols

High-throughput analysis of α-HB in clinical samples is typically performed using mass spectrometry coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

Experimental Workflow

The general workflow for the analysis of α-HB in clinical studies is depicted below.

Sample_Collection 1. Sample Collection (Plasma/Serum) Sample_Preparation 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization 3. Derivatization (Optional, for GC-MS) Sample_Preparation->Derivatization LC_MS_Analysis 4a. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis GC_MS_Analysis 4b. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Acquisition 5. Data Acquisition (MRM/SRM) LC_MS_Analysis->Data_Acquisition GC_MS_Analysis->Data_Acquisition Data_Processing 6. Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis 7. Statistical Analysis Data_Processing->Statistical_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxybutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxybutyric acid (2-HB).

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound important?

This compound (2-HB) is gaining attention as an early biomarker for insulin resistance and impaired glucose regulation.[1][2] Elevated levels of 2-HB have been associated with metabolic stress, such as in cases of lactic acidosis and ketoacidosis.[2] Its accurate quantification is crucial for clinical research and the development of diagnostics for metabolic disorders.[3]

Q2: What are the main analytical challenges in 2-HB quantification?

The primary challenges in 2-HB quantification include:

  • Chirality: 2-HB exists as two enantiomers, D-2-HB and L-2-HB, which are difficult to distinguish using routine analytical methods.[1]

  • Isomeric Interference: 2-HB has several isomers, including 3-hydroxybutyric acid (β-hydroxybutyrate or BHB) and γ-hydroxybutyric acid (GHB), which can interfere with accurate quantification if not properly separated chromatographically.[4][5]

  • Matrix Effects: Biological samples like plasma, serum, and urine are complex matrices that can cause ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and precision.[6][7]

  • Endogenous Presence: As an endogenous metabolite, there is no true blank matrix for 2-HB, which complicates the preparation of calibration standards and quality controls.[5]

  • Sample Stability: The concentration of 2-HB can change in biological samples if not stored and handled properly.[8][9]

Q3: What are the common analytical methods for 2-HB quantification?

The most common methods for 2-HB quantification are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10][11]

  • GC-MS typically requires derivatization to make 2-HB volatile. Silylation is a common derivatization technique.[8][9]

  • LC-MS/MS offers high sensitivity and specificity and can be used to separate 2-HB from its isomers.[4][10] Chiral derivatization can be employed to separate the D and L enantiomers.[1]

Q4: Why is chiral separation of 2-HB enantiomers important?

2-HB is a chiral compound with two enantiomers, D- and L-2-hydroxybutyric acid.[3] These enantiomers can have different biological activities and metabolic origins. Therefore, the ability to quantify each enantiomer separately is essential for a complete understanding of its role in metabolic pathways and disease.[12] Routine analytical methods often cannot differentiate between these enantiomers, necessitating the use of chiral separation techniques, such as chiral derivatization followed by LC-MS/MS or the use of chiral columns in GC or LC.[1][13][14]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects can be minimized through:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can help remove interfering substances from the sample matrix.[8][10][15]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., 2-HB-d3) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[9]

  • Chromatographic Separation: Optimizing the chromatographic method to separate 2-HB from co-eluting matrix components can reduce interference.[4]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the 2-HB concentration remains within the linear range of the assay.

Troubleshooting Guides

Common Issues in 2-HB Quantification
ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the analytical column.- Adjust the mobile phase pH to ensure 2-HB is in a single ionic state.- Reduce the injection volume or dilute the sample.
Low Sensitivity / Poor Signal-to-Noise - Inefficient ionization- Matrix suppression- Suboptimal MS/MS transition- Optimize mass spectrometer source parameters (e.g., temperature, gas flows).- Improve sample cleanup to remove interfering matrix components.[6]- Perform a product ion scan to confirm and optimize the MRM transitions.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Instability of 2-HB in the sample or extract- Instrument instability- Ensure consistent and precise pipetting and extraction procedures.- Investigate the stability of 2-HB under the storage and analysis conditions.[8][9]- Check the stability of the LC-MS system (e.g., pump pressure, spray stability).
Inaccurate Quantification (Poor Accuracy) - Matrix effects (ion enhancement or suppression)- Lack of a suitable internal standard- Incorrect calibration curve preparation- Use a stable isotope-labeled internal standard.[9]- Prepare calibrators in a surrogate matrix that mimics the study samples as closely as possible.[5]- Evaluate different calibration models (e.g., linear, quadratic, weighted).[15]
Interference from Isomers (e.g., 3-HB, GHB) - Inadequate chromatographic resolution- Optimize the chromatographic method (e.g., gradient, column chemistry, temperature) to achieve baseline separation of isomers.[4]
No Peak Detected - Sample degradation- Incorrect MS/MS transition- Instrument malfunction- Verify sample integrity and storage conditions.- Confirm the precursor and product ions for 2-HB.- Troubleshoot the LC-MS/MS system for any hardware or software issues.
Quantitative Troubleshooting Data
ParameterTypical Value/RangePotential Issue if Outside RangeReference
LC-MS/MS Intra-run Precision (CV%) < 5.5%Inconsistent sample processing or instrument instability[10]
LC-MS/MS Inter-run Precision (CV%) < 5.8%Day-to-day variations in instrument performance or reagent preparation[10]
Analytical Recovery (%) 96.3 - 103%Inefficient extraction or significant matrix effects[10]
GC-MS Limit of Quantification (µM) 5 µMPoor sensitivity, need for method optimization[8][9]
Matrix Effects (Ion Suppression %) 20 - 50%Can lead to underestimation of the analyte concentration[6]

Experimental Protocols

2-HB Quantification in Human Serum/Plasma by GC-MS

This protocol is a generalized procedure based on common practices.[8][9]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of serum/plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).

  • Acidify the sample by adding 90 µL of 5 M HCl.

  • Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2500 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

b. Derivatization (Silylation)

  • To the dried extract, add 80 µL of a derivatizing agent such as BSTFA with 1% TMCS.

  • Incubate at 60-70°C for 15-30 minutes. Microwave-assisted derivatization for 2 minutes at 800 W can also be used for faster sample processing.[8][9]

c. GC-MS Analysis

  • GC Column: DB-5 or similar non-polar column.

  • Injection Volume: 1-2 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

    • Ions for 2-HB-TMS derivative: m/z 205 (quantifier), 190, 233 (qualifiers).[9]

    • Ions for 2-HB-d3-TMS derivative: m/z 208 (quantifier), 193, 236 (qualifiers).[9]

2-HB Quantification in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices.[4][10]

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard (e.g., 2-HB-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in 50-100 µL of the initial mobile phase.

b. LC-MS/MS Analysis

  • LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 2%) and gradually increase to elute 2-HB. A typical run time is 3-7 minutes.[4][10]

  • MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.

    • MRM Transition for 2-HB: e.g., m/z 103 -> 57.

    • MRM Transition for 2-HB-d3: e.g., m/z 106 -> 60.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard (e.g., 2-HB-d3) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction dry_recon Evaporation & Reconstitution extraction->dry_recon derivatization Derivatization (for GC-MS) dry_recon->derivatization GC-MS Path chromatography Chromatography (GC or LC) dry_recon->chromatography LC-MS/MS Path derivatization->chromatography ms_detection Mass Spectrometry (MS or MS/MS) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification troubleshooting_tree cluster_peak Peak-Related Issues cluster_precision Precision/Accuracy Issues cluster_interference Interference Issues start Quantification Issue Identified issue_type What is the nature of the issue? start->issue_type peak_issue Poor Peak Shape or Low Sensitivity issue_type->peak_issue Peak Shape/ Sensitivity precision_issue High Variability or Inaccurate Results issue_type->precision_issue Precision/ Accuracy interference_issue Isomeric or Matrix Interference issue_type->interference_issue Interference check_column Check Column Performance peak_issue->check_column optimize_ms Optimize MS Parameters peak_issue->optimize_ms improve_cleanup Improve Sample Cleanup peak_issue->improve_cleanup check_is Verify Internal Standard Use precision_issue->check_is review_prep Review Sample Prep Protocol precision_issue->review_prep check_cal Validate Calibration Curve precision_issue->check_cal optimize_chrom Optimize Chromatography interference_issue->optimize_chrom eval_matrix Evaluate Matrix Effects interference_issue->eval_matrix metabolic_pathway threonine Threonine aminobutyrate 2-Aminobutyrate threonine->aminobutyrate oxobutyrate 2-Oxobutyrate (α-Ketobutyrate) aminobutyrate->oxobutyrate propionyl_coa Propionyl-CoA oxobutyrate->propionyl_coa Oxidative Decarboxylation two_hb 2-Hydroxybutyrate (2-HB) oxobutyrate->two_hb Reduction (Elevated NADH/NAD+)

References

Technical Support Center: Optimizing Sample Stability for Alpha-Hydroxybutyrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alpha-hydroxybutyrate (α-HB) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for short-term storage of plasma and serum samples for α-HB analysis?

For short-term storage (up to 46 hours), samples should be stored at 4°C. Studies have shown that α-HB levels remain over 90% stable under these conditions in both serum and various plasma preparations (e.g., EDTA, sodium citrate, lithium heparin).[1][2]

Q2: What is the recommended long-term storage temperature for α-HB samples?

For long-term stability, it is recommended to store samples at -80°C. While some related ketone bodies like beta-hydroxybutyrate (BHB) have shown stability at -20°C for over a year, storage at -80°C is the standard practice to ensure the integrity of metabolites for extended periods.[3][4]

Q3: How do multiple freeze-thaw cycles affect α-HB stability?

Alpha-hydroxybutyrate is relatively stable through multiple freeze-thaw cycles. One study demonstrated that after three freeze-thaw cycles, the recovery of α-HB was ≥95% in serum and plasma collected with sodium citrate and lithium heparin.[1][2] Plasma with EDTA showed a slightly lower recovery of 86 ± 3%.[1][2]

Q4: Which anticoagulant should I use for plasma collection for α-HB analysis?

Several common anticoagulants are suitable for α-HB analysis. Studies have shown comparable results between serum and plasma collected with EDTA, sodium citrate, and lithium heparin.[1][2] However, it is worth noting that for the related analyte 3-hydroxybutyrate, EDTA and oxalate have been reported to cause interference, with sodium fluoride, heparin, and serum being the preferred sample types.[5][6]

Q5: How does pH affect the stability of α-HB in samples?

While specific data on the effect of pH on α-HB stability is limited, pH is a critical factor in the stability of many pharmaceutical compounds and metabolites.[7] For the related compound beta-hydroxybutyrate, changes in pH have been shown to affect its transport and binding kinetics in erythrocytes.[8][9] It is therefore crucial to maintain a stable physiological pH in the sample matrix to ensure accurate quantification.

Troubleshooting Guides

High Signal Variability Between Replicates
Possible Cause Troubleshooting Step
Pipetting or dispensing errorsEnsure all manual and automated pipettes are properly calibrated. Use appropriate pipette tips and optimize dispenser height and speed for automated systems.[10]
Temperature differences across the plateIncubate the plate near the plate reader to allow it to equilibrate to the ambient temperature of the instrument.[10]
Inconsistent incubation timesUse a multichannel pipette or automated liquid handler to minimize time differences in reagent addition between wells.
Improper mixingEnsure thorough mixing of samples and reagents in each well, but avoid cross-contamination.
Low Signal or No Signal
Possible Cause Troubleshooting Step
Incorrect concentration of reagentsTitrate binding partners and detection reagents to determine the optimal concentrations for your assay.
Degradation of reagents or samplesStore all reagents and samples at the recommended temperatures. Avoid repeated freeze-thaw cycles for reagents. Ensure samples have been stored correctly.[10]
Inappropriate assay bufferVerify that the pH and composition of the assay buffer are optimal for the enzymatic reaction or binding kinetics.
Instrument errorConsult the instrument manufacturer to ensure the plate reader is functioning correctly and is set to the appropriate wavelengths and sensitivity.[10]
High Background Signal
Possible Cause Troubleshooting Step
Non-specific bindingAdd blocking agents, such as bovine serum albumin (BSA), to the assay buffer to reduce non-specific interactions.[10]
Contamination of reagents or samplesUse fresh, high-quality reagents and take care to avoid cross-contamination during sample preparation and plating.
Inappropriate microplateUse the recommended type of microplate for your assay (e.g., opaque white plates for luminescence assays).[10]

Data Presentation

Table 1: Short-Term Stability of α-HB at 4°C
Sample TypeStorage Duration (hours)Remaining α-HB (%)
Serum4695 ± 4
Plasma (EDTA)4687 ± 13
Plasma (Na-Citrate)4698 ± 4
Plasma (Li-Heparin)4695 ± 13
Data summarized from a study where samples were spiked with 100 μM α-HB.[1]
Table 2: Stability of α-HB After Freeze-Thaw Cycles
Sample TypeNumber of Freeze-Thaw CyclesRemaining α-HB (%)
Serum395 ± 4
Plasma (EDTA)386 ± 3
Plasma (Na-Citrate)396 ± 8
Plasma (Li-Heparin)3100 ± 5
Data represents recovery relative to the initial concentration before freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol: Sample Preparation and Analysis of α-HB using an Enzymatic Assay

This protocol provides a general workflow for the quantification of α-HB in serum or plasma using a commercially available enzymatic test kit.

  • Sample Collection:

    • Collect whole blood in serum tubes or tubes containing an appropriate anticoagulant (e.g., EDTA, sodium citrate, lithium heparin).

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C to separate serum or plasma.

    • Carefully aspirate the supernatant (serum or plasma) and transfer it to a clean, labeled cryovial.

  • Sample Storage:

    • For immediate analysis, store samples at 4°C.

    • For long-term storage, freeze samples at -80°C.

  • Reagent Preparation:

    • Prepare α-HB standards and controls according to the manufacturer's instructions.

    • Reconstitute and prepare all other reagents as specified in the kit protocol.

    • Allow all reagents and samples to equilibrate to room temperature before use.

  • Assay Procedure (96-well plate format):

    • Add a specified volume of standards, controls, and samples to the appropriate wells of the microplate.

    • Add Reagent 1 (to adjust reaction conditions and neutralize interferences) to each well and incubate as per the kit instructions.[2]

    • Add Reagent 2 (containing the engineered hydroxybutyrate dehydrogenase and a colorimetric redox mediator) to initiate the reaction.[2]

    • Incubate the plate at 37°C for the time specified in the protocol.

    • Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.[2]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of α-HB in the unknown samples.

    • Apply any necessary dilution factors to calculate the final concentration.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_analysis Analysis blood_draw Whole Blood Collection centrifugation Centrifugation blood_draw->centrifugation separation Serum/Plasma Separation centrifugation->separation short_term Short-term (4°C) separation->short_term long_term Long-term (-80°C) separation->long_term preparation Sample/Reagent Preparation short_term->preparation long_term->preparation assay Enzymatic Assay preparation->assay readout Data Acquisition assay->readout data_analysis data_analysis readout->data_analysis Data Analysis

Caption: Experimental workflow for α-HB analysis.

signaling_pathway cluster_pathway Simplified α-HB Biosynthesis Pathway Threonine Threonine alpha_KB α-Ketobutyrate Threonine->alpha_KB Methionine Methionine Methionine->alpha_KB alpha_HB α-Hydroxybutyrate alpha_KB->alpha_HB Propionyl_CoA Propionyl-CoA alpha_KB->Propionyl_CoA LDH LDH/α-HBDH LDH->alpha_HB

Caption: Simplified α-HB biosynthesis pathway.

References

Technical Support Center: LC-MS/MS Analysis of 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Hydroxybutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] For this compound, which is often analyzed in complex biological matrices like plasma or serum, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3][4] The primary cause of matrix effects in bioanalysis is often the presence of phospholipids, which are abundant in cell membranes.[5][6][7]

Q2: What are the common sources of matrix effects in biological samples?

A: The most common sources of matrix effects in biological samples such as plasma, serum, and urine include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[5][6][7]

  • Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ion source.

  • Proteins: Although most proteins are removed during sample preparation, residual proteins can still interfere with ionization.

  • Other Endogenous Molecules: Lipids, cholesterol, and other small molecules present in the biological matrix can co-elute with the analyte and cause interference.[2]

Q3: How can I detect the presence of matrix effects in my assay?

A: Two common methods to evaluate matrix effects are the post-column infusion method and the post-extraction spike method.[8]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[3][8] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[3]

  • Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a neat (pure) solvent at the same concentration.[4][8] The matrix effect can be calculated as a percentage.

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound, leading to low sensitivity.

Cause: Ion suppression is a common form of matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the MS source.[2][9] In biological matrices, phospholipids are a primary cause of ion suppression.[5][6]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[10][11]

    • Phospholipid Removal (PLR) Plates/Cartridges: These products are highly effective at selectively removing phospholipids, with reported removal of over 99%.[5] This can significantly improve assay sensitivity and reproducibility.[5]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to simple protein precipitation by selectively isolating the analyte.[10] Mixed-mode SPE can be particularly effective.[12]

    • Liquid-Liquid Extraction (LLE): LLE can separate the analyte from interfering matrix components based on their differential solubility in immiscible liquids.[10][11]

  • Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components.[3]

    • Change Gradient Profile: Adjusting the gradient steepness can alter the elution profile and potentially resolve the analyte from interferences.[13]

    • Use a Different Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a polar-embedded phase) can change selectivity.[13]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d6) is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of matrix effects.[3][11] This allows for accurate correction of signal suppression or enhancement.

Issue 2: My results for this compound are not reproducible between different sample lots.

Cause: Variability in the composition of the matrix between different samples or batches can lead to inconsistent matrix effects, resulting in poor reproducibility.

Solutions:

  • Implement a Robust Sample Preparation Method: Methods that effectively remove a broad range of interferences, such as phospholipid removal or SPE, will lead to more consistent results across different lots.[5] Protein precipitation alone is often insufficient for removing phospholipids and can lead to variability.[6]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is representative of your study samples (e.g., pooled blank plasma).[14] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.

  • Employ a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the best way to compensate for sample-to-sample variations in matrix effects.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Reproducibility (%RSD)Reference
Protein Precipitation (PPT)>90<10>15[6]
Liquid-Liquid Extraction (LLE)80-11080-95<10[15]
Solid-Phase Extraction (SPE)>9090-98<10[12]
Phospholipid Removal (PLR) Plate>90>99<5[5]
Online SPE (e.g., HybridSPE®)94-102>951-5[7][16]

Note: The values presented are typical and may vary depending on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Plate

  • Sample Pre-treatment: To 50 µL of plasma or serum, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.

  • Phospholipid Removal: Transfer the supernatant to a well of a phospholipid removal plate.

  • Filtration: Apply a vacuum or positive pressure to pass the sample through the sorbent.

  • Collection: Collect the clean filtrate in a 96-well plate.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This is a general protocol and should be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[17]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A gradient from low to high organic phase is used to elute this compound and separate it from other components.

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 103 -> Product ion (Q3) m/z 57

    • Internal Standard (e.g., d3-2-HB): Precursor ion (Q1) m/z 106 -> Product ion (Q3) m/z 60

(Note: Specific MRM transitions should be optimized by infusing the pure standard.)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT PLR Phospholipid Removal PPT->PLR Clean_Extract Clean Extract PLR->Clean_Extract LC LC Separation (C18 Column) Clean_Extract->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition & Processing MS->Data MatrixEffect cluster_source ESI Source cluster_detector Mass Analyzer Droplet Charged Droplet Matrix Matrix Molecules (M) Droplet->Matrix GasPhase Gas Phase Ions Droplet->GasPhase Evaporation Analyte Analyte Ions (A+) Detector Detector Signal Analyte->Detector Normal Signal Analyte->Detector Suppressed Signal Matrix->Analyte Competition for Charge Reduced Evaporation GasPhase->Analyte Troubleshooting Start Poor Sensitivity or Reproducibility? Check_IS Using SIL-IS? Start->Check_IS Add_IS Implement SIL-IS Check_IS->Add_IS No Eval_Matrix Evaluate Matrix Effect (Post-column infusion or Post-extraction spike) Check_IS->Eval_Matrix Yes Add_IS->Eval_Matrix Matrix_Present Matrix Effect Confirmed? Eval_Matrix->Matrix_Present Optimize_Prep Optimize Sample Prep (PLR, SPE, LLE) Matrix_Present->Optimize_Prep Yes No_Matrix Investigate Other Causes (e.g., MS tune) Matrix_Present->No_Matrix No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_Prep->Optimize_LC Revalidate Re-validate Assay Optimize_LC->Revalidate End Assay OK Revalidate->End

References

Troubleshooting low recovery of alpha-hydroxybutyrate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of alpha-hydroxybutyrate (α-HB) during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low alpha-hydroxybutyrate (α-HB) recovery during extraction?

Low recovery of α-HB can stem from several factors throughout the extraction process. These can be broadly categorized as:

  • Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for the specific properties of α-HB or the sample matrix.

  • Incorrect pH: As a carboxylic acid with a pKa of approximately 3.99, the pH of the sample and extraction solvents is critical for ensuring α-HB is in its desired protonation state for efficient extraction.[1]

  • Inappropriate Solvent Selection: The polarity and type of organic solvent used may not be optimal for partitioning α-HB from the aqueous sample matrix.

  • Analyte Instability: Degradation of α-HB can occur due to improper storage conditions (temperature, pH) or repeated freeze-thaw cycles.

  • Matrix Effects: Interference from other components in the biological sample (e.g., proteins, lipids, salts) can suppress extraction efficiency.

  • Incomplete Derivatization (if applicable): For analytical methods requiring derivatization, such as Gas Chromatography-Mass Spectrometry (GC-MS), incomplete reaction can lead to apparent low recovery.

  • Procedural Errors: Inaccurate pipetting, incomplete phase separation, or sample loss during solvent evaporation can all contribute to lower yields.

Q2: How stable is alpha-hydroxybutyrate in biological samples?

Alpha-hydroxybutyrate is a relatively stable analyte in biological samples. Studies have shown that it remains stable in serum and plasma for at least 24 hours at both room temperature and 4°C.[2] For longer-term storage, freezing at -80°C is recommended to prevent degradation.[3] It is also stable through at least three freeze-thaw cycles.[2]

Q3: What is the pKa of alpha-hydroxybutyrate and why is it important for extraction?

The pKa of the carboxylic acid group of alpha-hydroxybutyrate is approximately 3.99.[1] This is a critical parameter for liquid-liquid and solid-phase extraction methods. To ensure that α-HB is in its neutral, protonated form (and therefore more soluble in organic solvents), the pH of the sample should be adjusted to at least 2 pH units below its pKa (i.e., pH < 2). Acidification of the sample with an acid like hydrochloric acid (HCl) is a common step in extraction protocols for organic acids.[4]

Troubleshooting Guide for Low α-HB Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low alpha-hydroxybutyrate recovery.

Problem: Low α-HB Recovery After Protein Precipitation
Potential Cause Recommended Solution
Incomplete Protein Precipitation Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to sample volume. A 3:1 or 4:1 ratio is commonly effective.[5] Ensure thorough vortexing and adequate incubation time on ice to facilitate complete protein precipitation.[3]
Co-precipitation of α-HB While less common for small molecules, this can occur. Try a different precipitation solvent. Acetonitrile is often preferred as it tends to produce a cleaner supernatant than methanol.[5]
Analyte Instability in Acidic Conditions While α-HB is generally stable, prolonged exposure to strong acids at elevated temperatures should be avoided. Perform the extraction on ice and minimize the time the sample is in a highly acidic state.
Problem: Low α-HB Recovery After Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Incorrect pH of Aqueous Phase Ensure the pH of the sample is adjusted to < 2 to protonate the carboxylic acid group of α-HB, making it more soluble in the organic extraction solvent.[4]
Suboptimal Organic Solvent Ethyl acetate is a commonly used and effective solvent for extracting small organic acids.[6][7] If recovery is still low, consider a more polar solvent or a mixture of solvents. Ensure the chosen solvent is immiscible with the aqueous sample.
Insufficient Mixing/Extraction Time Vortex the sample and organic solvent vigorously for at least 1-2 minutes to ensure efficient partitioning of α-HB into the organic phase.
Formation of Emulsions Emulsions can trap the analyte and lead to poor phase separation. Centrifugation can help to break emulsions. Adding a small amount of a different organic solvent or salt may also be effective.
Incomplete Phase Separation After centrifugation, carefully aspirate the organic layer without disturbing the aqueous layer or the interface.
Problem: Low α-HB Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent Material For α-HB, an anion exchange sorbent is often a good choice, as it will retain the negatively charged carboxylate form of the molecule. The sample should be loaded at a pH above the pKa of α-HB (e.g., pH > 5) to ensure it is deprotonated. Elution is then performed with a solvent that neutralizes the charge (e.g., an acidic solvent) or has a high ionic strength.
Incorrect Sample pH During Loading As mentioned above, the pH of the sample during loading is critical for retention on the sorbent. Ensure the pH is appropriate for the chosen sorbent type (anion exchange, reversed-phase, etc.).
Inefficient Elution The elution solvent may not be strong enough to desorb α-HB from the sorbent. For anion exchange, a sufficiently acidic and/or high ionic strength solution is needed. For reversed-phase, a less polar solvent may be required. Increase the volume of the elution solvent or perform a second elution step.
Column Overload The amount of sample or analyte being loaded may be exceeding the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample.

Experimental Protocols

Protocol 1: Protein Precipitation for α-HB Extraction from Plasma/Serum

This protocol is a simple and rapid method for removing proteins from plasma or serum samples prior to analysis.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the samples briefly to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

  • Incubation and Centrifugation:

    • Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for α-HB from Urine

This protocol is suitable for extracting α-HB from urine samples.

  • Sample Preparation:

    • Centrifuge the urine sample to pellet any particulate matter.

  • Acidification:

    • To 500 µL of urine in a glass tube, add a sufficient amount of 5M HCl to adjust the pH to < 2. Check the pH with a pH strip or meter.

  • Extraction:

    • Add 2 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Solvent Evaporation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS) or Reconstitution:

    • For GC-MS analysis, proceed with a suitable derivatization protocol (e.g., silylation with BSTFA + 1% TMCS).[4]

    • For LC-MS analysis, reconstitute the dried extract in the mobile phase.

Data Presentation

Table 1: Comparison of Protein Precipitation Solvents

SolventTypical Solvent:Sample RatioAdvantagesDisadvantages
Acetonitrile3:1 to 4:1Efficient protein removal, cleaner supernatant.[5]Can be more expensive than methanol.
Methanol3:1 to 4:1Good protein precipitation, less expensive.May result in finer precipitates that are harder to pellet.[5]

Table 2: Common Solvents for Liquid-Liquid Extraction of Organic Acids

SolventPolarity IndexProperties
Ethyl Acetate4.4Good for extracting moderately polar compounds like α-HB. Immiscible with water.[6][7]
Diethyl Ether2.8Effective for many organic acids, but highly volatile and flammable.
Methylene Chloride3.1Can be used, but is a denser-than-water solvent and has higher toxicity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Biological Sample (Plasma, Serum, Urine) acidification Acidification (pH < 2) (for LLE/SPE) start->acidification If required ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->lle spe Solid-Phase Extraction (e.g., Anion Exchange) acidification->spe evaporation Solvent Evaporation ppt->evaporation lle->evaporation spe->evaporation derivatization Derivatization (for GC-MS) evaporation->derivatization reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or GC-MS Analysis derivatization->analysis reconstitution->analysis

Caption: A generalized workflow for the extraction and analysis of alpha-hydroxybutyrate.

troubleshooting_logic start Low α-HB Recovery check_method Review Extraction Method (PPT, LLE, or SPE) start->check_method check_ph Verify Sample pH (Acidified for LLE/SPE?) check_method->check_ph Method Seems Appropriate check_solvent Assess Solvent Choice & Volume Ratios check_ph->check_solvent pH is Correct solution Implement Corrective Actions: - Adjust pH - Change Solvent/Ratio - Optimize Procedure - Use Fresh Samples check_ph->solution pH is Incorrect check_procedure Evaluate Procedural Steps (Vortexing, Phase Separation, etc.) check_solvent->check_procedure Solvent is Appropriate check_solvent->solution Solvent is Suboptimal check_stability Consider Analyte Stability (Storage, Freeze-Thaw) check_procedure->check_stability Procedure is Correct check_procedure->solution Procedural Error Found check_stability->solution Stability is a Concern

Caption: A logical flowchart for troubleshooting low alpha-hydroxybutyrate recovery.

metabolic_pathway threonine L-Threonine akb alpha-Ketobutyrate threonine->akb methionine Methionine methionine->akb glutathione Glutathione Synthesis glutathione->akb ahb alpha-Hydroxybutyrate (α-HB) akb->ahb LDH / α-HBDH NADH -> NAD+ propionyl_coa Propionyl-CoA akb->propionyl_coa Metabolism oxidative_stress Oxidative Stress oxidative_stress->glutathione

Caption: Simplified metabolic pathways leading to the formation of alpha-hydroxybutyrate.

References

Technical Support Center: Quantification of 2-Hydroxybutyric Acid in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2-Hydroxybutyric acid (2-HB) in serum. It is intended for researchers, scientists, and drug development professionals utilizing chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in serum?

A1: The most prevalent and robust methods for the quantification of this compound in serum are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] GC-MS methods often require a derivatization step to increase the volatility of 2-HB, while LC-MS/MS methods can often analyze the compound directly after extraction.[1][2]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound. Derivatization is a chemical modification process that converts 2-HB into a more volatile and thermally stable compound, making it suitable for analysis by Gas Chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA:TMCS), which creates a trimethylsilyl (TMS) derivative of 2-HB.[1][3]

Q3: What are suitable internal standards for 2-HB quantification?

A3: An ideal internal standard (IS) is a stable, isotopically labeled version of the analyte. For this compound, deuterated this compound, such as 2-hydroxybutyrate-d3 (2HB-d3), is an excellent choice.[1][3][4] The use of an appropriate IS is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

Q4: How should serum samples be stored to ensure the stability of this compound?

A4: For short-term storage, serum samples are stable at ambient temperature and at 4°C for up to 24 hours.[1][3][5] For longer-term storage, it is recommended to store samples at -20°C or -80°C.[6] Studies have shown that 2-HB is stable after at least three freeze-thaw cycles.[1][3][5] It is crucial to minimize the time samples spend at room temperature before processing or freezing to prevent any potential degradation.

Q5: What are typical validation parameters for a robust 2-HB quantification method?

A5: A robust method for 2-HB quantification should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, limit of quantification (LOQ), and stability. The acceptance criteria for these parameters are often guided by regulatory bodies like the EMEA (European Medicines Agency). For example, intra- and inter-day imprecision should ideally be less than 15% (and less than 20% at the LOQ).[1]

Experimental Protocols

Protocol 1: Serum Sample Preparation for GC-MS Analysis

This protocol is based on a validated microwave-assisted derivatization GC-MS method.[1][3]

Materials:

  • Serum samples, Calibrators, Quality Control (QC) samples

  • Internal Standard: 2-hydroxybutyrate-d3 (2HB-d3), 1 mM solution

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide:trimethylchlorosilane (BSTFA:TMCS; 99:1)

  • Nitrogen gas supply

  • Microwave

Procedure:

  • To 300 µL of serum, calibrator, or QC sample, add 30 µL of the 1 mM 2HB-d3 internal standard solution.

  • Acidify the samples by adding 90 µL of 5 M HCl.

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

  • Vortex the mixture thoroughly.

  • Centrifuge at 2500 x g for 10 minutes.

  • Carefully transfer the upper organic phase to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.

  • For derivatization, add 80 µL of BSTFA:TMCS (99:1) to the dried extract.

  • Cap the tube tightly and irradiate in a microwave at 800 W for 2 minutes.

  • After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: Serum Sample Preparation for LC-MS/MS Analysis

This protocol involves a simple protein precipitation step.[2]

Materials:

  • Serum samples, Calibrators, QC samples

  • Internal Standard solution (containing isotopically-labeled 2-HB)

  • Acetonitrile or Methanol (ice-cold)

Procedure:

  • Pipette a specific volume of serum (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add three to four volumes of ice-cold acetonitrile or methanol to precipitate the proteins (e.g., 300-400 µL).

  • Vortex the mixture vigorously for at least 30 seconds.

  • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Quantitative Data Summary

Table 1: GC-MS Method Validation Parameters for this compound Quantification in Serum

ParameterResultReference
Linearity Range5 - 500 µM[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)5 µM[1][3]
Intra-day Precision (%CV)< 8%[1]
Inter-day Precision (%CV)< 8%[1]
Accuracy96 - 101%[1]
Recovery89 - 109% (for derivatized extracts)[1]

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification in Plasma

ParameterResultReference
Linearity Range0.500 - 40.0 µg/mL[2]
Correlation Coefficient (R²)> 0.99[2]
Intra-run Imprecision (%CV)< 5.5%[2]
Inter-run Imprecision (%CV)< 5.8%[2]
Analytical Recovery96.3 - 103%[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC liner or column.2. Incomplete derivatization.3. Column contamination.1. Deactivate the GC liner or use a new one. Trim the analytical column.2. Ensure the derivatization reagent is fresh and the reaction goes to completion. Optimize reaction time and temperature.3. Bake out the column according to the manufacturer's instructions.
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction.2. Degradation of the analyte.3. Suboptimal MS parameters.4. Matrix effects (ion suppression in LC-MS).1. Optimize the extraction solvent and pH. Ensure thorough mixing.2. Check sample storage conditions and handling. Ensure stability of derivatized samples.[1][3]3. Tune the mass spectrometer for the specific m/z of 2-HB.4. Dilute the sample extract. Optimize chromatographic separation to elute 2-HB in a region with less co-eluting matrix components.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Inaccurate pipetting.3. Instability of the autosampler.1. Ensure consistent timing and conditions for each step of the extraction and derivatization process.2. Calibrate pipettes regularly.3. Check the stability of the derivatized extracts in the autosampler.[3]
Interfering Peaks 1. Contamination from reagents or labware.2. Co-eluting endogenous compounds.1. Use high-purity solvents and reagents. Thoroughly clean all glassware.2. Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase gradient in LC) to improve separation. Use a more selective MS transition if possible.

Visualizations

experimental_workflow Experimental Workflow for 2-HB Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (300 µL) add_is Add Internal Standard (2HB-d3) serum->add_is acidify Acidify with HCl add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate Evaporate to Dryness lle->evaporate derivatize Derivatization (BSTFA:TMCS) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms Injection data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for GC-MS based quantification of this compound.

troubleshooting_workflow Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape? check_derivatization Is Derivatization Complete? start->check_derivatization check_liner Is GC Liner/Column OK? check_derivatization->check_liner Yes action_optimize_deriv Optimize Derivatization: - Fresh Reagent - Reaction Time/Temp check_derivatization->action_optimize_deriv No check_contamination Is there Contamination? check_liner->check_contamination Yes action_maintain_gc Perform GC Maintenance: - Replace Liner - Trim Column check_liner->action_maintain_gc No action_clean_system Clean System: - Use Pure Solvents - Bakeout Column check_contamination->action_clean_system Yes end_node Problem Solved check_contamination->end_node No action_optimize_deriv->end_node action_maintain_gc->end_node action_clean_system->end_node

Caption: A decision tree for troubleshooting poor peak shape in GC-MS analysis.

References

Overcoming interferences in enzymatic assays for 2-Hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzymatic assays of 2-Hydroxybutyric acid (2-HB). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the accuracy and reliability of their experimental results.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your 2-HB enzymatic assays.

Issue 1: Inaccurate or Inconsistent Results

Question: My 2-HB measurements are inconsistent between replicates or deviate significantly from expected values. What are the potential causes and how can I troubleshoot this?

Answer:

Inaccurate or inconsistent results in 2-HB enzymatic assays can stem from a variety of factors, ranging from sample preparation to assay execution. Below is a systematic guide to help you identify and resolve the issue.

Potential Causes and Solutions:

  • Sample Quality and Handling:

    • Interference from biological matrices: Biological samples like serum and plasma contain numerous substances that can interfere with enzymatic reactions. Common interferents include hemoglobin (from hemolysis), bilirubin, and lipids (lipemia).[1]

      • Solution: Proper sample preparation is crucial. For samples with high protein content, deproteinization is recommended.[2] See the detailed Experimental Protocols section for deproteinization procedures. Visually inspect samples for signs of hemolysis (pink or red color), icterus (yellow color), and lipemia (cloudy or milky appearance).

    • Improper sample storage: Degradation of 2-HB can occur with improper storage.

      • Solution: Store samples at -80°C for long-term storage. For short-term storage, keep samples on ice. Avoid repeated freeze-thaw cycles.[1]

  • Assay Conditions:

    • Incorrect temperature: Enzyme activity is highly dependent on temperature.

      • Solution: Ensure all reagents, samples, and the microplate are equilibrated to the temperature specified in your assay protocol (typically 37°C for the enzymatic reaction).[1]

    • Inaccurate pipetting: Errors in pipetting volumes of samples, standards, or reagents can lead to significant variability.

      • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variation.[3]

    • Incorrect wavelength reading: Using an incorrect wavelength for absorbance measurement will lead to erroneous results.

      • Solution: Verify that the microplate reader is set to the correct wavelength as specified in your assay protocol (e.g., 550 nm for colorimetric assays).[1]

  • Reagent Issues:

    • Improperly prepared or stored reagents: Degradation of enzymes or other critical reagents can lead to a loss of assay sensitivity.

      • Solution: Prepare reagents according to the manufacturer's instructions. Store enzymes and other sensitive reagents at the recommended temperature, protected from light.[2]

Troubleshooting Workflow:

G start Inaccurate/Inconsistent Results sample_prep Check Sample Preparation & Quality start->sample_prep assay_cond Review Assay Conditions start->assay_cond reagent_prep Verify Reagent Preparation & Storage start->reagent_prep deproteinize Perform Sample Deproteinization sample_prep->deproteinize visual_inspect Visually Inspect Samples for Interferences sample_prep->visual_inspect temp_check Confirm Temperature Control assay_cond->temp_check pipette_check Verify Pipetting Accuracy assay_cond->pipette_check wavelength_check Check Plate Reader Wavelength assay_cond->wavelength_check reagent_storage Check Reagent Storage & Expiry reagent_prep->reagent_storage rerun Re-run Assay deproteinize->rerun visual_inspect->rerun temp_check->rerun pipette_check->rerun wavelength_check->rerun reagent_storage->rerun G Met Methionine aKG α-ketobutyrate Met->aKG Thr Threonine Thr->aKG HB 2-Hydroxybutyrate aKG->HB Lactate Dehydrogenase (LDH) or 2-HB Dehydrogenase GSH Glutathione Synthesis aKG->GSH GSH->HB byproduct OS Oxidative Stress OS->GSH IR Insulin Resistance IR->OS G start Sample Appears Hemolyzed quantify Quantify Hemoglobin Concentration start->quantify compare Compare with Assay's Hemoglobin Tolerance Limit quantify->compare proceed Proceed with Assay compare->proceed Below Limit recollect Recollect Sample if Possible compare->recollect Above Limit ultracentrifuge Consider Ultracentrifugation to Remove Cell Debris recollect->ultracentrifuge If recollection is not possible ultracentrifuge->proceed

References

Improving the sensitivity of GC-MS methods for alpha-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Technical Support Center: GC-MS Analysis of Alpha-Hydroxybutyrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their Gas Chromatography-Mass Spectrometry (GC-MS) methods for alpha-hydroxybutyrate (α-HB).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of alpha-hydroxybutyrate?

A1: Alpha-hydroxybutyrate is a small, polar organic acid with low volatility. To be analyzed by GC-MS, it must be converted into a more volatile and less polar form. Derivatization achieves this by chemically modifying the hydroxyl and carboxyl functional groups, which reduces their polarity and allows the molecule to vaporize in the GC inlet without thermal degradation.[1] This process is critical for achieving good chromatographic peak shape and sensitivity.

Q2: What is the most common derivatization strategy for alpha-hydroxybutyrate?

A2: A two-step derivatization process is most frequently employed.[2][3]

  • Methoximation: This initial step uses a reagent like methoxyamine hydrochloride (MeOx) to protect the keto group of α-HB. This is crucial for preventing the formation of multiple derivatives from different tautomers (isomers), which would complicate the resulting chromatogram.[1]

  • Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is added.[2][4][5] This step replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility.[1]

Q3: What are the critical considerations for sample preparation of biological fluids (e.g., serum, plasma) prior to derivatization?

A3: Proper sample preparation is essential to remove interferences and ensure efficient derivatization. Key steps include:

  • Protein Precipitation: High-abundance proteins in samples like serum or plasma must be removed as they can interfere with the analysis. This is typically done by adding a solvent such as cold methanol, acetonitrile, or a mixture thereof.[2]

  • Drying/Lyophilization: Silylating reagents are highly sensitive to moisture. It is imperative to completely dry the sample extract before adding the derivatization reagents.[1] Lyophilization (freeze-drying) or evaporation under a stream of nitrogen are common methods. Any residual water will consume the reagent and lead to incomplete derivatization and poor sensitivity.

Q4: Which GC-MS mode is best for achieving high sensitivity for alpha-hydroxybutyrate?

A4: For quantitative analysis and maximum sensitivity, Selected Ion Monitoring (SIM) mode is superior to full-scan mode.[4][6] In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions that are characteristic of the derivatized alpha-hydroxybutyrate. This significantly reduces background noise and increases the signal-to-noise ratio, allowing for much lower detection limits.[6]

Troubleshooting Guide: Low Sensitivity or No Signal

This guide addresses the common problem of poor sensitivity in a question-and-answer format, breaking down potential causes from sample preparation to data acquisition.

Issue: I am seeing a very weak signal, or no signal at all, for my alpha-hydroxybutyrate standard or sample.

Q1: Could my sample preparation be the issue?

A1: Yes, errors in sample preparation are a frequent cause of low sensitivity.

  • Incomplete Protein Removal: Residual proteins can interfere with derivatization and chromatography. Ensure your precipitation protocol is effective.

  • Analyte Loss During Extraction: If using liquid-liquid or solid-phase extraction, ensure the protocol is optimized for α-HB recovery. Check pH conditions and solvent choices. A study using liquid-liquid extraction with ethyl acetate showed good results for 2-hydroxybutyrate.[7]

  • Presence of Water: As mentioned in the FAQ, residual moisture is a primary cause of derivatization failure. Ensure samples are completely dry before adding reagents.[1]

Q2: How can I confirm if my derivatization step is working correctly?

A2: Inefficient derivatization is a major culprit for low signal.

  • Reagent Quality: Derivatization reagents degrade over time, especially when exposed to air and moisture. Use fresh reagents from a reputable supplier and store them under inert gas (e.g., argon or nitrogen) in a desiccator.

  • Incorrect Reaction Conditions: Derivatization is sensitive to time, temperature, and reagent volume. Ensure you are following a validated protocol. Cross-check your parameters with established methods (see Table 2). Microwave-assisted derivatization can significantly shorten reaction times to as little as 2 minutes.[7][8]

  • Run a High-Concentration Standard: Prepare a standard at a concentration you know should be easily detectable. If this standard also shows a poor signal, the issue is almost certainly with the derivatization or the GC-MS system itself.

Q3: My derivatization seems fine. Could the problem be with my GC system?

A3: Yes, several components of the GC system can lead to a loss of signal.

  • Injection Issues: Check the autosampler syringe for bubbles or leaks.[9] Ensure the correct injection volume is being drawn. A damaged or blocked syringe can prevent the sample from reaching the inlet.

  • Inlet Problems: A contaminated or "active" inlet liner can cause the analyte to adsorb or degrade, preventing it from reaching the column.[10] Regularly replace the liner and septum. Using an ultra-inert liner is recommended for active compounds.[10]

  • Column Issues: Active sites can develop at the front of the column after many injections. This can lead to peak tailing and reduced signal.[10] Try clipping 0.5-1 meter from the front of the column.[10] Also, confirm the column is installed correctly in both the inlet and the MS transfer line.[9]

  • Gas Leaks: Leaks in the carrier gas line will compromise chromatographic performance and sensitivity. Use an electronic leak detector to check all fittings.

Q4: The GC seems okay. How can I troubleshoot the Mass Spectrometer?

A4: MS detector issues often manifest as a general loss of sensitivity for all compounds.

  • Ion Source Contamination: The ion source becomes dirty over time, especially with complex biological samples. This reduces ionization efficiency and sensitivity. The source may need to be cleaned.[11]

  • Run an Autotune: Perform an MS autotune and compare the report to a previous one from when the system was performing well.[11] Look for significant changes in detector voltages, peak widths, or ion ratios, which can indicate a dirty source or an air leak.[11]

  • Check SIM/Scan Parameters: If using SIM mode, double-check that you are monitoring the correct ions for your derivatized α-HB and that the dwell times are appropriate (e.g., ~100 ms).[9][12] In scan mode, ensure the mass range is appropriate.[6]

Data Presentation

Table 1: Comparison of Derivatization Protocols for Hydroxybutyrate Analysis

ParameterProtocol 1 (Two-Step Standard)Protocol 2 (Microwave-Assisted)
Sample Type Serum/PlasmaSerum
Step 1: Methoximation 20 µL Methoxyamine HCl in pyridine (15 mg/mL)Not explicitly used in this protocol
Step 1 Conditions 30 min at 37°C[2]N/A
Step 2: Silylation 20 µL MSTFA + 1% TMCS80 µL BSTFA + 1% TMCS
Step 2 Conditions 30 min at 37°C[2]2 min at 800 W (microwave)[7]
Key Advantage Widely established and documentedExtremely rapid derivatization time

Table 2: Typical GC-MS Method Parameters for Derivatized α-HB

ParameterTypical SettingRationale / Optimization Tip
GC Column DB-5MS (or equivalent 5% phenyl), 30 m x 0.25 mm, 0.25 µm filmA standard, robust column for general metabolomics.[2] Use low-bleed ("MS") versions to minimize baseline noise.[6]
Carrier Gas HeliumConstant flow rate of 1.0 - 1.5 mL/min is typical for this column dimension.[2]
Inlet Temperature 250°CBalances efficient vaporization with minimizing thermal degradation of analytes.
Injection Mode Splitless or Low Split (e.g., 10:1)Splitless injection maximizes the amount of analyte transferred to the column, boosting sensitivity.[13]
Oven Program Start at 60-70°C, ramp at 10°C/min to 300-320°CA temperature ramp is necessary to elute compounds with a wide range of boiling points.[2]
MS Transfer Line Temp 280-300°CMust be hot enough to prevent condensation of the analytes before they enter the ion source.
Ion Source Temp 230°CA standard temperature for EI sources.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.[11]
Acquisition Mode Selected Ion Monitoring (SIM)For maximum sensitivity in quantitative analysis.[4]

Experimental Protocols

Protocol 1: Detailed Two-Step Derivatization for α-HB in Serum/Plasma

This protocol is adapted from established metabolomics workflows.[2]

  • Sample Collection: Collect 50 µL of serum or plasma in a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of a cold extraction solvent (e.g., acetonitrile or a 9:1 methanol:water solution). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a GC vial insert, being careful not to disturb the protein pellet.

  • Drying: Evaporate the solvent to complete dryness. This can be done using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen gas. This step is critical to remove all water.

  • Methoximation (Step 1): Add 20 µL of methoxyamine hydrochloride in pyridine (15 mg/mL). Cap the vial tightly and vortex. Incubate for 30 minutes at 37°C in a shaker or heating block.[2]

  • Silylation (Step 2): Add 20 µL of MSTFA + 1% TMCS to the vial. Cap tightly, vortex, and incubate for 30 minutes at 37°C.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Precipitate Protein Precipitation (e.g., cold Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporate to Dryness (Nitrogen Stream or SpeedVac) Centrifuge->Dry Methoximation Step 1: Methoximation (MeOx, 37°C) Dry->Methoximation Silylation Step 2: Silylation (MSTFA, 37°C) Methoximation->Silylation GCMS GC-MS Injection and Data Acquisition Silylation->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of alpha-hydroxybutyrate.

G Start Low or No Signal for α-HB CheckDeriv Is Derivatization Reaction Working? Start->CheckDeriv CheckGC Is GC System Performing Correctly? CheckDeriv->CheckGC Yes Reagents Reagent Quality: - Use fresh reagents - Store properly (dry, inert gas) CheckDeriv->Reagents No Conditions Reaction Conditions: - Sample completely dry? - Correct time/temp? CheckDeriv->Conditions No CheckMS Is MS Detector Sensitive? CheckGC->CheckMS Yes Injection Injection System: - Check syringe - Replace liner/septum CheckGC->Injection No Column GC Column: - Check for leaks - Clip column front - Correct installation? CheckGC->Column No Tune MS Tune: - Run Autotune - Compare to reference CheckMS->Tune No Source Ion Source: - Source requires cleaning? CheckMS->Source No End Problem Solved CheckMS->End Yes Reagents->CheckGC Conditions->CheckGC Injection->CheckMS Column->CheckMS Tune->End Source->End G cluster_0 Two-Step Derivatization aHB Alpha-Hydroxybutyrate -COOH -OH =O meox Methoximation (Methoxyamine HCl) aHB->meox Protects keto group intermediate Methoxime Derivative -COOH -OH =N-O-CH3 meox->intermediate silylation Silylation (MSTFA / BSTFA) intermediate->silylation Adds TMS groups final_product TMS-Derivative (Volatile) -COOSi(CH3)3 -OSi(CH3)3 =N-O-CH3 silylation->final_product

References

Quality control measures for 2-Hydroxybutyric acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 2-Hydroxybutyric acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak in my chromatogram?

Answer:

Poor peak shape can be attributed to several factors related to the sample, the analytical column, or the chromatographic system.

  • Sample-Related Issues:

    • High Injection Volume or Concentration: Injecting too much sample can overload the analytical column. Try reducing the injection volume or diluting the sample.

    • Sample Solvent Incompatibility: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase. Whenever possible, dissolve and inject samples in the mobile phase itself.

  • Column-Related Issues:

    • Column Contamination: Adsorption of sample constituents on the column can lead to peak distortion.[1] To address this, consider using a guard column and implementing a robust sample clean-up procedure. Regularly flushing the column with a strong solvent can also help.[2]

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to extreme pH or temperatures. If the problem persists with new samples and clean mobile phase, the column may need to be replaced.

  • System-Related Issues:

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening. Ensure that all connections are as short as possible and use tubing with an appropriate internal diameter.[2]

    • Detector Issues: A contaminated or faulty detector cell can also lead to distorted peaks. Consult your instrument manual for instructions on cleaning the detector cell.[2]

Question: I am experiencing significant variability in my retention times for this compound. What are the likely causes and how can I fix this?

Answer:

Retention time drift can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, the pump, or the column temperature.

  • Mobile Phase Composition:

    • Inaccurate Preparation: Ensure the mobile phase is prepared consistently and accurately for each run. For buffered mobile phases, even a small change of 0.1 pH units can shift retention times by as much as 10%.[1]

    • Solvent Evaporation: If using a solvent mixture, the more volatile component can evaporate over time, changing the mobile phase composition. Keep solvent bottles capped and prepare fresh mobile phase regularly.[1]

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Degas the mobile phase before use and consider an in-line degasser.[2]

  • Pump and Flow Rate:

    • Leaks: Check for any leaks in the pump or fittings, as this will lead to an inconsistent flow rate.[2]

    • Pump Malfunction: Worn pump seals or faulty check valves can cause inaccurate and fluctuating flow rates.[2] Regular maintenance of the pump is crucial.

  • Column Temperature:

    • Fluctuations: Inconsistent column temperature will cause retention times to drift. Using a column oven is highly recommended to maintain a stable temperature.[2]

  • Column Equilibration:

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may require flushing with 5-10 column volumes of the mobile phase.[1][3]

Question: My quantitative results for this compound are not reproducible. What quality control measures should I check?

Answer:

Lack of reproducibility in quantitative analysis is a critical issue. A systematic review of your quality control procedures is necessary.

  • Internal Standard:

    • Appropriate Choice: An ideal internal standard is a stable, isotopically labeled version of the analyte, such as 2-hydroxybutyric-d3 acid.[4] This helps to correct for variations in sample preparation and instrument response.

    • Consistent Addition: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls.

  • Calibration Curve:

    • Linearity: The calibration curve should be linear over the concentration range of your samples. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[5]

    • Calibrator Preparation: Calibrators should be prepared fresh and accurately from a reliable stock solution. They should be prepared in the same matrix as the samples to account for matrix effects.[6]

  • Quality Control (QC) Samples:

    • Accuracy and Precision: Regularly analyze QC samples at low, medium, and high concentrations to monitor the accuracy and precision of your assay.[7] The results for these QCs should fall within established acceptance criteria (e.g., within ±20% of the nominal value).[5]

    • Intra- and Inter-Assay Variation: Assess both within-run (intra-assay) and between-run (inter-assay) precision. High coefficients of variation (%CV) can indicate issues with the method's robustness.[5]

  • Sample Preparation:

    • Extraction Efficiency: Inconsistent extraction recovery can lead to variable results. Optimize and validate your extraction procedure to ensure it is efficient and reproducible.

    • Derivatization (for GC-MS): If using a derivatization step, ensure the reaction goes to completion for all samples. Incomplete derivatization is a common source of variability.[8]

Frequently Asked Questions (FAQs)

What are the most common analytical methods for this compound?

The most common methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These techniques offer high sensitivity and selectivity, which is crucial for distinguishing this compound from its isomers and accurately quantifying it in complex biological matrices.[10] Enzymatic assays have also been developed and can be adapted for clinical chemistry analyzers for rapid screening.[11]

Why is an internal standard necessary for the analysis of this compound?

An internal standard is crucial for accurate quantification as it helps to compensate for potential variations during sample preparation and analysis. These can include differences in extraction efficiency, injection volume, and instrument response. An ideal internal standard is a stable, isotopically labeled analog of the analyte, such as 2-hydroxybutyric-d3 acid, which behaves almost identically to the analyte during the analytical process but is distinguishable by the mass spectrometer.[4]

What are typical acceptance criteria for a validated this compound assay?

While specific criteria can vary between laboratories and regulatory bodies, typical acceptance criteria for method validation include:

  • Linearity: A calibration curve with a correlation coefficient (r²) of ≥ 0.99.[5]

  • Precision: Intra- and inter-assay coefficients of variation (%CV) of less than 15-20%.[5]

  • Accuracy: The measured concentration of quality control samples should be within 80-120% (or 85-115%) of the nominal value.[5][12]

  • Limit of Quantitation (LOQ): This is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[5]

How can I avoid interference from isomers of this compound?

Interference from isomers such as 3-hydroxybutyric acid (beta-hydroxybutyrate) and 4-hydroxybutyric acid (gamma-hydroxybutyrate, GHB) is a significant challenge.[10]

  • Chromatographic Separation: The most effective way to avoid interference is to achieve baseline chromatographic separation of the isomers. This can be accomplished by optimizing the analytical column, mobile phase composition, and temperature.[13]

  • Mass Spectrometry: Using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide additional selectivity, as different isomers may produce unique fragment ions.

What are some key considerations for sample preparation?

The choice of sample preparation method depends on the biological matrix and the analytical technique.

  • Protein Precipitation: A simple and fast method, often used for plasma or serum samples, where a solvent like acetonitrile is added to precipitate proteins.[12]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than protein precipitation.[5]

  • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and concentration of the analyte, resulting in a very clean sample extract.

  • Derivatization: For GC-MS analysis, a derivatization step (e.g., silylation with BSTFA) is typically required to make the polar this compound molecule more volatile and suitable for gas chromatography.[8][14]

Quantitative Data Summary

The following tables summarize typical quality control parameters from various validated methods for the analysis of hydroxybutyric acid isomers.

Table 1: Quality Control Parameters for LC-MS/MS Methods

AnalyteMatrixLinearity RangeIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Analytical Recovery (%)Reference
GHBUrine1-80 mg/L< 7%< 7%90-107%
GHBHair0.5-50 ng/mg< 10.2%< 10.2%> 86.4%[15]
Multiple Ketone BodiesSerum/PlasmaVaries by analyte< 15%< 15%85-115%[13]

Table 2: Quality Control Parameters for GC-MS Methods

AnalyteMatrixLinearity RangeIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)Reference
GHBBlood1-100 mg/L< 9.3%< 12.0%90-108%[5]
GHBSaliva0.5-50 mg/L2.1-12.5%2.1-12.5%N/A[7]
β-Hydroxybutyric AcidBlood50-500 µg/mL< 1.3%< 1.4%96.1-103.9%[12]

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a generalized example based on common procedures.[4]

  • Preparation of Standards and QCs:

    • Prepare a stock solution of this compound and a separate stock solution of the internal standard (e.g., 2-hydroxybutanoic-d3 acid) in methanol at a concentration of 1 mg/mL.[4]

    • Prepare working solutions by diluting the stock solutions.

    • Spike blank human plasma with the working solutions to create a series of calibrators and quality control samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add the internal standard solution.

    • Add 200 µL of cold methanol to precipitate proteins.[4]

    • Vortex the mixture and incubate at 4°C for 10 minutes.[4]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for this compound and its internal standard.

Protocol 2: General GC-MS Analysis of this compound in Urine

This protocol is a generalized example based on common procedures.[6][8]

  • Preparation of Standards and QCs:

    • Prepare calibrators and QC samples by spiking blank urine with known concentrations of this compound.[6]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Pipette 100 µL of the urine sample, calibrator, or QC into a tube.

    • Add the internal standard solution.

    • Acidify the sample by adding a small volume of acid (e.g., 3N HCl).[6]

    • Add an extraction solvent such as ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.[6]

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.[14]

    • Cap the tube, vortex, and heat at 60-70°C for 15-20 minutes to complete the derivatization.[8][14]

    • Cool the sample and transfer it to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC oven temperature is programmed to separate the analytes.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized this compound and internal standard.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample/ Calibrator/QC add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate Solvent supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: LC-MS/MS experimental workflow for this compound analysis.

troubleshooting_logic start Problem: Inconsistent Results check_qc Are QC samples within acceptance criteria? start->check_qc check_cal Is the calibration curve linear (r² > 0.99)? check_qc->check_cal Yes investigate_instrument Investigate Instrument Performance (e.g., source, detector) check_qc->investigate_instrument No check_is Is the internal standard response consistent? check_cal->check_is Yes prepare_new_cal Prepare fresh calibrators check_cal->prepare_new_cal No investigate_prep Investigate Sample Preparation (e.g., extraction, derivatization) check_is->investigate_prep No check_is->investigate_instrument Yes solution_prep Optimize sample prep protocol investigate_prep->solution_prep solution_instrument Perform instrument maintenance/tuning investigate_instrument->solution_instrument solution_cal Re-run analysis with new calibrators prepare_new_cal->solution_cal

Caption: Logical workflow for troubleshooting inconsistent quantitative results.

References

Technical Support Center: Impact of Anticoagulants on Plasma 2-Hydroxybutyric Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metabolite 2-hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate (α-HB). The following information addresses common issues related to the impact of anticoagulants on plasma 2-HB measurements.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for plasma 2-HB analysis?

A1: For metabolomics studies using liquid chromatography-mass spectrometry (LC-MS), heparin is often the recommended anticoagulant. It is reported to cause fewer interferences and matrix effects compared to citrate and EDTA.[1] For nuclear magnetic resonance (NMR) spectroscopy-based metabolomics, heparin plasma has also been shown to have a metabolic profile most similar to serum, followed by EDTA plasma.[2] Citrate plasma is generally not recommended for NMR studies due to significant signal interference from the anticoagulant itself.[2]

Q2: Can I use EDTA plasma for 2-HB measurement?

A2: Yes, EDTA plasma can be used for 2-HB measurement, but with some considerations. One study using an enzymatic assay for α-HB found that EDTA plasma provided comparable concentration levels to serum, sodium citrate, and lithium heparin plasma.[3] However, in some analytical methods, EDTA has been reported to cause interference.[4][5][6][7] It is crucial to validate your specific assay with EDTA plasma to ensure accuracy.

Q3: What is the stability of 2-HB in different anticoagulants?

A3: 2-HB has been shown to be stable in serum and plasma collected with sodium citrate, lithium heparin, and EDTA. One study demonstrated that after three freeze-thaw cycles, the recovery of α-HB was ≥95% in serum, sodium citrate plasma, and lithium heparin plasma, and 86% in EDTA plasma.[3] When stored at 4°C for 46 hours, the stability of α-HB was greater than 90% in all these sample types.[3]

Q4: Can in-vivo administration of anticoagulants affect 2-HB levels?

A4: While direct evidence for 2-HB is limited, it is important to consider that in-vivo administration of certain anticoagulants can affect related metabolic pathways. For instance, heparin administration is known to stimulate lipolysis, which can lead to an increase in the related ketone body, beta-hydroxybutyrate. This highlights the importance of documenting all medications and treatments subjects have received, as they can be potential confounders in metabolic profiling studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent 2-HB readings between samples collected in different anticoagulants. Anticoagulant-specific matrix effects or interference with the analytical method.1. If possible, standardize sample collection to a single anticoagulant, preferably heparin for broad metabolomic studies. 2. If using multiple anticoagulants is unavoidable, perform a validation study to quantify the effect of each anticoagulant on your 2-HB measurement. 3. For NMR studies, avoid citrate-containing tubes.
Lower than expected 2-HB recovery in EDTA plasma after multiple freeze-thaw cycles. EDTA may have a slightly greater impact on 2-HB stability with repeated freezing and thawing compared to other anticoagulants.1. Minimize freeze-thaw cycles for all samples. 2. Aliquot plasma into single-use volumes before long-term storage. 3. If multiple freeze-thaws are necessary, be aware of the potential for an approximate 14% loss in EDTA plasma.[3]
Unexpected peaks or signal suppression in LC-MS or NMR analysis. Interference from the anticoagulant or its counter-ions (e.g., sodium, potassium).1. For LC-MS, heparin is recommended to minimize interference.[1] 2. For NMR, avoid citrate due to its strong interfering signals.[2] 3. Ensure your data processing workflow includes steps to identify and potentially remove artifactual peaks originating from anticoagulants.

Data Presentation

Table 1: Impact of Anticoagulants on α-Hydroxybutyrate (α-HB) Recovery After Three Freeze-Thaw Cycles

Sample TypeMean Recovery (%)Standard Deviation (%)
Serum954
Plasma (Sodium Citrate)968
Plasma (Lithium Heparin)1005
Plasma (EDTA)863
Data summarized from a study using an enzymatic assay for α-HB.[3]

Table 2: Comparison of Plasma Anticoagulants to Serum for Metabolite Quantification by NMR

Plasma Tube TypeNumber of Significantly Different Metabolites (out of 50) Compared to SerumNotes on Interference
Heparin3Closest metabolic profile to serum.
EDTA5Second closest profile to serum.
Fluoride11
ACD & Citrate~25Significant interference from anticoagulant peaks.
Data from an NMR-based metabolomics study that included 2-hydroxybutyrate.[2]

Experimental Protocols

Methodology for LC-MS/MS Analysis of this compound

The following is a summarized protocol based on a published HPLC-MS/MS method for the simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate.[8]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and incubate at a low temperature (e.g., 4°C) for 30 minutes.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., acetonitrile).

    • The gradient is programmed to separate 2-HB from its isomers and other plasma components.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for 2-HB and the internal standard using Multiple Reaction Monitoring (MRM).

Mandatory Visualization

experimental_workflow Experimental Workflow for 2-HB Plasma Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_troubleshooting Troubleshooting blood_draw Whole Blood Collection anticoagulant Choice of Anticoagulant (Heparin, EDTA, Citrate) blood_draw->anticoagulant centrifugation Centrifugation anticoagulant->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage thawing Sample Thawing storage->thawing stability Analyte Stability storage->stability protein_precipitation Protein Precipitation thawing->protein_precipitation lc_ms LC-MS/MS or NMR Analysis protein_precipitation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing interference Anticoagulant Interference lc_ms->interference

Caption: Workflow for 2-HB plasma analysis.

glutathione_synthesis Glutathione Synthesis and 2-HB Production cluster_main_pathway Glutathione (GSH) Synthesis cluster_2hb_production 2-HB Production Pathway cluster_connection Connection glutamate L-Glutamate gcl Glutamate-Cysteine Ligase (GCL) glutamate->gcl cysteine L-Cysteine cysteine->gcl gamma_gc γ-Glutamylcysteine gcl->gamma_gc gs Glutathione Synthetase (GS) gamma_gc->gs glycine Glycine glycine->gs gsh Glutathione (GSH) gs->gsh connection_note Increased demand for GSH synthesis (e.g., oxidative stress) can lead to increased production of α-Ketobutyrate and subsequently 2-HB. threonine L-Threonine threonine_dehydratase Threonine Dehydratase threonine->threonine_dehydratase ketobutyrate α-Ketobutyrate threonine_dehydratase->ketobutyrate ldh Lactate Dehydrogenase (LDH) ketobutyrate->ldh hb 2-Hydroxybutyrate (2-HB) ldh->hb

Caption: Glutathione synthesis and 2-HB production.

References

Derivatization techniques for enhanced detection of 2-Hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization and analysis of 2-Hydroxybutyric acid (2-HB).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound analysis.

Question: Why am I observing low or no signal for my 2-HB derivative during GC-MS analysis?

Answer:

Several factors can contribute to a low or absent signal for your this compound derivative. Consider the following troubleshooting steps:

  • Incomplete Derivatization:

    • Presence of Moisture: Silylation reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents are anhydrous. Water will preferentially react with the silylating agent, reducing the derivatization efficiency of 2-HB.

    • Inadequate Reagent Volume or Concentration: Ensure the volume and concentration of the derivatization reagent (e.g., BSTFA with 1% TMCS) are sufficient to derivatize the amount of 2-HB in your sample.[1][2] An excess of the reagent is typically used.

    • Suboptimal Reaction Conditions: The derivatization reaction may require specific temperature and incubation times for completion. For microwave-assisted derivatization, ensure the power and time are set correctly.[1] For conventional heating, verify the temperature and duration of the incubation step.[2][3]

  • Sample Degradation:

    • Thermal Decomposition: Although derivatization increases thermal stability, excessive temperatures in the GC inlet can lead to the degradation of the 2-HB derivative.[4] Check the injector temperature and consider lowering it if necessary.

    • Instability of Derivatives: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of trace moisture.[5] Analyze the samples as soon as possible after derivatization. The use of t-butyldimethylsilyl (t-BDMS) reagents can form more stable derivatives.[5]

  • Instrumental Issues:

    • Improper GC-MS Settings: Verify that the mass spectrometer is set to the correct acquisition mode (e.g., Selected Ion Monitoring - SIM) and that the characteristic ions of the 2-HB derivative are being monitored. For the di-TMS derivative of 2-HB, key ions would be m/z 233 (M-15) and potentially the molecular ion at m/z 248, though it may be weak.[4][6]

    • Column Bleed or Contamination: High background noise from column bleed can mask the signal of your analyte. Ensure the column has been properly conditioned. Contamination in the injector or column can also lead to poor peak shape and low signal intensity.

Question: I am seeing significant peak tailing for my 2-HB derivative in my GC chromatogram. What could be the cause?

Answer:

Peak tailing is a common issue in gas chromatography and can be caused by several factors related to the analyte, column, and instrument settings.

  • Active Sites in the GC System:

    • Column Activity: The presence of active sites (e.g., exposed silanol groups) on the GC column can lead to undesirable interactions with the analyte, causing peak tailing. Ensure you are using a well-deactivated column.

    • Injector Liner Contamination: Non-volatile residues in the injector liner can create active sites. Regularly replace or clean the injector liner.

  • Incomplete Derivatization: If the derivatization of the polar hydroxyl and carboxyl groups of 2-HB is incomplete, the remaining underivatized or partially derivatized molecules will interact strongly with the column, leading to tailing. Re-evaluate your derivatization protocol for potential issues as described in the previous question.

  • Improper Flow Rate: An incorrect carrier gas flow rate can affect chromatographic performance. Verify and optimize the flow rate for your specific column and method.

Frequently Asked Questions (FAQs)

What is this compound and why is it an important biomarker?

This compound (2-HB), also known as alpha-hydroxybutyrate, is an organic acid that serves as a byproduct of several metabolic pathways, including the catabolism of L-threonine and the synthesis of glutathione.[7][8] It has emerged as an early biomarker for insulin resistance and impaired glucose tolerance, conditions that can precede the development of type 2 diabetes.[7][9][10][11] Elevated levels of 2-HB can also indicate increased oxidative stress.[12][13]

Why is derivatization necessary for the analysis of this compound?

Derivatization is a crucial step for the analysis of 2-HB, particularly for gas chromatography-mass spectrometry (GC-MS). The primary reasons for derivatization are:

  • Increased Volatility: 2-HB is a polar molecule with low volatility due to its hydroxyl and carboxylic acid functional groups. Derivatization replaces the active hydrogens in these groups with less polar moieties (e.g., trimethylsilyl groups), making the resulting derivative more volatile and suitable for GC analysis.[5]

  • Enhanced Thermal Stability: The derivatized form of 2-HB is more thermally stable and less likely to degrade at the high temperatures of the GC injector port.[4][5]

  • Improved Chromatographic Properties: Derivatization reduces the polarity of 2-HB, leading to better peak shape and reduced tailing on common non-polar or semi-polar GC columns.[5]

  • Increased Sensitivity in LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce easily ionizable groups, which can significantly enhance the detection sensitivity.[14][15]

Which derivatization techniques are most commonly used for 2-HB analysis?

The choice of derivatization technique often depends on the analytical platform being used (GC-MS or LC-MS).

  • For GC-MS: Silylation is the most common method. This involves reacting 2-HB with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][2][16] This process forms a di-trimethylsilyl (2TMS) derivative of 2-HB.[6]

  • For LC-MS: Chiral derivatization is a valuable technique, especially for separating the D- and L-enantiomers of 2-HB.[14][15][17] A common chiral derivatizing agent is (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP), which not only allows for chiral separation but also enhances detection sensitivity.[14][15] Other derivatization reagents like 3-nitrophenylhydrazine (3-NPH) can be used for the analysis of short-chain fatty acids, including 2-HB, by LC-MS.[18]

Can 2-HB be analyzed without derivatization?

While challenging, analysis of 2-HB without derivatization is possible using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20] This approach requires a robust LC method capable of retaining and separating the polar 2-HB molecule on a suitable column, such as a reversed-phase column, and a sensitive mass spectrometer.[19] However, derivatization is often preferred to improve chromatographic performance and sensitivity.

Quantitative Data Summary

ParameterGC-MS (Microwave-Assisted Silylation)LC-MS/MS (without derivatization)LC-MS (Chiral Derivatization with PMP)
Analyte This compoundThis compoundD/L-2-Hydroxybutyric acid enantiomers
Matrix Human SerumHuman PlasmaHuman Renal Cell Carcinoma Tissues
Limit of Quantification (LOQ) 5 µM[1][21]0.500 µg/mLNot explicitly stated, but detection sensitivity was enhanced up to 55.3-fold[14][15]
**Linearity (R²) **>0.99>0.99[19]Not explicitly stated
Intra-day Precision (%CV) <8%[1]<5.5%[19]Not explicitly stated
Inter-day Precision (%CV) <8%[1]<5.8%[19]Not explicitly stated
Recovery 96-101%[1]96.3-103%[19]Not explicitly stated

Experimental Protocols

1. Microwave-Assisted Silylation for GC-MS Analysis of 2-HB in Human Serum

This protocol is adapted from a validated method for the rapid quantification of 2-HB.[1][21][22]

a. Materials:

  • This compound sodium salt (for standards)

  • Sodium 2-hydroxybutyrate-d3 (internal standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA:TMCS, 99:1)

  • Ethyl acetate

  • 5 M Hydrochloric acid (HCl)

  • Nitrogen gas for evaporation

b. Sample Preparation:

  • To 300 µL of serum, calibrator, or quality control sample, add 30 µL of 1 mM 2-HB-d3 internal standard.

  • Acidify the samples by adding 90 µL of 5 M HCl.

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

  • Vortex the mixture and then centrifuge at 2500 x g for 10 minutes.

  • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.

c. Derivatization:

  • To the dried extract, add 80 µL of BSTFA:TMCS (99:1).

  • Cap the tube tightly and irradiate in a microwave at 800 W for 2 minutes.

d. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column, such as a (5%-phenyl)-methylpolysiloxane column.

  • Set the mass spectrometer to monitor for the characteristic ions of the di-TMS derivative of 2-HB and its deuterated internal standard.

2. Chiral Derivatization for LC-MS Analysis of 2-HB Enantiomers

This protocol is based on a method for the simultaneous determination of D- and L-2-HB.[14][15][17]

a. Materials:

  • (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)

  • Pyridine

  • Triethylamine

  • A suitable solvent for dissolving standards and reagents (e.g., acetonitrile)

b. Derivatization (General Procedure):

  • To the sample containing 2-HB, add the chiral derivatizing agent PMP.

  • The reaction is typically carried out in the presence of a catalyst, such as pyridine and triethylamine.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60 °C) for a specific duration (e.g., 90 minutes) to ensure complete derivatization.

c. LC-MS Analysis:

  • Inject the derivatized sample into the LC-MS system.

  • Use a C18 reversed-phase column for the separation of the diastereomeric derivatives.

  • The mass spectrometer, equipped with an electrospray ionization (ESI) source, is used for detection. The introduction of the easily ionizable tertiary amino group from PMP enhances the signal.[14][15]

Visualizations

experimental_workflow start Serum Sample (300 µL) add_is Add Internal Standard (2-HB-d3) start->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Add BSTFA:TMCS Microwave (800W, 2 min) evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: Experimental workflow for microwave-assisted silylation of 2-HB.

troubleshooting_workflow start Low/No 2-HB Signal check_derivatization Incomplete Derivatization? start->check_derivatization Possible Cause check_degradation Sample Degradation? start->check_degradation Possible Cause check_instrument Instrumental Issue? start->check_instrument Possible Cause solution1 Check for moisture. Increase reagent volume. Optimize reaction time/temp. check_derivatization->solution1 Solution solution2 Lower injector temperature. Analyze samples promptly. check_degradation->solution2 Solution solution3 Verify MS settings (SIM ions). Check for column bleed. check_instrument->solution3 Solution

Caption: Troubleshooting logic for low 2-HB signal in GC-MS analysis.

signaling_pathway methionine Methionine homocysteine Homocysteine methionine->homocysteine cystathionine Cystathionine homocysteine->cystathionine cysteine Cysteine cystathionine->cysteine alpha_kb α-ketobutyrate cystathionine->alpha_kb byproduct glutathione Glutathione cysteine->glutathione two_hb This compound alpha_kb->two_hb NADH/NAD+ oxidative_stress Oxidative Stress oxidative_stress->glutathione Increased demand ldh LDH/HBDH ldh->two_hb

Caption: Biosynthesis of this compound via the transsulfuration pathway.

References

Validation & Comparative

A Tale of Two Hydroxybutyrates: Unraveling the Metabolic Significance of 2-Hydroxybutyric Acid and Beta-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic markers is paramount. Among the myriad of endogenous molecules, 2-hydroxybutyric acid (2-HB) and beta-hydroxybutyrate (BHB) have emerged as key indicators of metabolic status, each telling a unique story about the body's response to physiological and pathological states. While both are four-carbon hydroxy acids, their origins, functions, and clinical interpretations differ significantly.

This guide provides a comprehensive comparison of this compound and beta-hydroxybutyrate as metabolic markers, supported by experimental data and detailed methodologies. We will delve into their distinct metabolic pathways, their roles in signaling, and their applications in understanding conditions such as insulin resistance and ketosis.

At a Glance: Key Differences

FeatureThis compound (2-HB)Beta-Hydroxybutyrate (BHB)
Primary Role Marker of oxidative stress and insulin resistance.[1][2][3][4][5]Primary energy carrier during low glucose states.
Metabolic Origin Byproduct of amino acid (threonine, methionine) catabolism and glutathione synthesis.[1][6][7]Synthesized in the liver from fatty acids (ketogenesis).
Primary Clinical Indication Early detection of insulin resistance and metabolic stress.[1][2][3][4][5]Monitoring ketosis in ketogenic diets, fasting, and diabetic ketoacidosis.[6][8][9]
Signaling Functions Less defined, primarily reflects metabolic shifts.Inhibits histone deacetylases (HDACs), activates G-protein coupled receptors.[10]

Quantitative Comparison of Circulating Levels

The circulating concentrations of 2-HB and BHB vary significantly depending on the metabolic state of the individual. The table below summarizes typical reported values.

ConditionThis compound (Serum/Plasma)Beta-Hydroxybutyrate (Serum/Plasma)
Healthy/Fasting ~50-100 µMLow micromolar range (e.g., <0.5 mmol/L). Rises to 1-2 mM after 2 days of fasting.[11]
Insulin Resistance/Type 2 Diabetes Elevated, can be >100 µM.[1][2]Can be slightly elevated but generally not to the extent seen in ketosis.
Diabetic Ketoacidosis (DKA) Can be elevated.[6]Significantly elevated, often >3 mmol/L.[8][9]
Ketogenic Diet/Prolonged Starvation Not a primary marker.Consistently >2 mM, can reach 6-8 mM in prolonged starvation.
Intense Exercise May show slight elevation.Can reach 1-2 mM after 90 minutes.[11]

Metabolic Pathways and Signaling

The metabolic origins and signaling functions of 2-HB and BHB are distinct, reflecting their different physiological roles.

This compound: A Barometer of Oxidative Stress

2-HB is not a primary fuel source but rather a byproduct of specific metabolic pathways that are upregulated during times of metabolic stress.[1][6][7] Its production is intrinsically linked to the catabolism of the amino acids threonine and methionine, and importantly, to the synthesis of glutathione, the body's primary endogenous antioxidant.[1][6][7]

In states of insulin resistance, increased oxidative stress leads to a higher demand for glutathione synthesis.[1] This, in turn, increases the flux through the transsulfuration pathway, leading to the production of 2-HB as a byproduct.[7] Therefore, elevated levels of 2-HB are considered an early warning sign of impaired glucose metabolism and heightened oxidative stress.[1][2][3][4][5]

This compound Metabolism Metabolic Pathway of this compound Threonine Threonine alpha_ketobutyrate alpha-ketobutyrate Threonine->alpha_ketobutyrate Methionine Methionine Methionine->alpha_ketobutyrate Two_HB This compound alpha_ketobutyrate->Two_HB Glutathione_synthesis Glutathione Synthesis (Oxidative Stress) Glutathione_synthesis->alpha_ketobutyrate Increased flux LDH Lactate Dehydrogenase (LDH) LDH->alpha_ketobutyrate

Metabolic Pathway of this compound
Beta-Hydroxybutyrate: A Primary Fuel and Signaling Molecule

In contrast to 2-HB, BHB is a central player in energy metabolism, particularly when glucose is scarce. During fasting, prolonged exercise, or adherence to a ketogenic diet, the liver ramps up the production of ketone bodies, with BHB being the most abundant. This process, known as ketogenesis, involves the breakdown of fatty acids into acetyl-CoA, which is then converted to BHB.[12] BHB is then released into the bloodstream and transported to peripheral tissues, including the brain, heart, and skeletal muscle, where it is used as a primary energy source.[12]

Beyond its role as a fuel, BHB has emerged as a potent signaling molecule.[11][10] It acts as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression that can have protective effects.[11] BHB also interacts with cell surface G-protein coupled receptors, such as HCAR2 and FFAR3, influencing inflammation and lipolysis.[13]

Beta-Hydroxybutyrate Metabolism and Signaling Metabolism and Signaling of Beta-Hydroxybutyrate Fatty_Acids Fatty Acids (Liver) Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation BHB Beta-Hydroxybutyrate Acetyl_CoA->BHB Ketogenesis Peripheral_Tissues Peripheral Tissues (Brain, Heart, Muscle) BHB->Peripheral_Tissues Bloodstream Transport HDAC_Inhibition HDAC Inhibition BHB->HDAC_Inhibition GPCR_Activation GPCR Activation BHB->GPCR_Activation Energy_Production Energy Production (ATP) Peripheral_Tissues->Energy_Production Utilization Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Signaling_Effects Signaling Effects GPCR_Activation->Signaling_Effects

Metabolism and Signaling of Beta-Hydroxybutyrate

Experimental Protocols

Accurate measurement of 2-HB and BHB is crucial for their utility as metabolic markers. Several analytical techniques are available, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common for simultaneous quantification.

Sample Preparation and Derivatization for GC-MS Analysis

This protocol is a general guideline for the analysis of organic acids, including 2-HB and BHB, in serum or plasma.

GC-MS Experimental Workflow GC-MS Workflow for 2-HB and BHB Analysis Sample_Collection 1. Sample Collection (Serum/Plasma) Protein_Precipitation 2. Protein Precipitation (e.g., with acetone) Sample_Collection->Protein_Precipitation Extraction 3. Liquid-Liquid Extraction (e.g., with ethyl acetate) Protein_Precipitation->Extraction Derivatization 4. Derivatization (e.g., silylation with BSTFA) Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 6. Data Analysis GC_MS_Analysis->Data_Analysis

GC-MS Workflow for 2-HB and BHB Analysis

1. Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard solution containing isotopically labeled 2-HB and BHB.

  • Precipitate proteins by adding 400 µL of ice-cold acetone. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12][13]

  • Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (TMS) derivatives.[13] Ultrasound-assisted derivatization can also be employed to shorten the reaction time.[1][12]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable capillary column (e.g., DB-5ms) for separation of the analytes.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for 2-HB-TMS and BHB-TMS derivatives and their internal standards.

LC-MS/MS Method for Simultaneous Analysis

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation and no derivatization.[14]

1. Sample Preparation:

  • To 50 µL of serum or plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Use a suitable column for separation, such as a C18 or a mixed-mode column.

  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the quantification of 2-HB and BHB.

Conclusion

This compound and beta-hydroxybutyrate are both valuable metabolic markers, but they provide distinct and complementary information. 2-HB serves as an early indicator of metabolic dysregulation, particularly insulin resistance and oxidative stress, reflecting an overflow from amino acid metabolism and glutathione synthesis. In contrast, BHB is a primary energy substrate and a signaling molecule that is central to the body's adaptation to low-glucose conditions.

For researchers and clinicians, the choice of which marker to measure depends on the biological question being asked. For studies on the early development of metabolic diseases, 2-HB is a compelling biomarker. For investigations into ketogenic metabolism, fasting physiology, or diabetic ketoacidosis, BHB is the indispensable analyte. The simultaneous measurement of both can provide a more comprehensive picture of an individual's metabolic health, offering insights into both the underlying metabolic stress and the adaptive fuel utilization strategies. As analytical methods continue to improve, the combined assessment of these two hydroxybutyrates will likely become an increasingly powerful tool in metabolic research and personalized medicine.

References

Comparative Analysis of Alpha-Hydroxybutyrate and Other Insulin Resistance Biomarkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Insulin resistance is a core pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin. The early and accurate detection of insulin resistance is critical for timely intervention and prevention of disease progression. While the hyperinsulinemic-euglycemic clamp is the gold standard for measuring insulin sensitivity, its complexity and cost limit its use in large-scale clinical and research settings. Consequently, a variety of surrogate biomarkers have been developed and are widely used. This guide provides a comparative analysis of alpha-hydroxybutyrate (α-HB), a novel metabolic biomarker, against established markers such as the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), adiponectin, and fasting insulin/glucose levels.

Biomarker Overview

Alpha-Hydroxybutyrate (α-HB)

Alpha-hydroxybutyrate (α-HB) is a small molecule organic acid that has emerged as a significant early biomarker for both insulin resistance and impaired glucose regulation.[1][2][3] It is thought to be produced as a byproduct of lipid oxidation and in situations of oxidative stress.[3][4] Studies have shown that elevated plasma concentrations of α-HB are inversely associated with insulin sensitivity, as measured by the gold-standard hyperinsulinemic-euglycemic clamp.[1][2] Its levels rise in individuals with normal glucose tolerance who are insulin-resistant, suggesting its utility in identifying at-risk individuals earlier than traditional glycemic indicators.[1][2][5]

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is a widely used index for estimating insulin resistance from fasting plasma glucose and insulin concentrations.[6][7] It is a simple, minimally invasive, and cost-effective method that has been validated against the euglycemic clamp.[6][7] The HOMA-IR model provides a quantitative assessment of the balance between hepatic glucose output and insulin secretion. A value greater than 2 is often indicative of insulin resistance.[8] However, its accuracy can be influenced by factors affecting insulin secretion and clearance, and it is less reliable in individuals with significant beta-cell dysfunction.

Adiponectin

Adiponectin is a protein hormone secreted predominantly by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown.[5][9] Unlike many other adipokines, adiponectin levels are inversely correlated with body fat percentage and insulin resistance.[5][10] Low circulating levels of adiponectin are associated with insulin resistance, type 2 diabetes, and an increased risk of cardiovascular disease.[5][9] Adiponectin enhances insulin sensitivity, and its various oligomeric forms (particularly high-molecular-weight adiponectin) are thought to be the most active.[10]

Comparative Performance of Insulin Resistance Biomarkers

The following table summarizes the quantitative performance of α-HB compared to other common biomarkers. The hyperinsulinemic-euglycemic clamp (M-value) serves as the reference standard for insulin sensitivity.

BiomarkerPrincipleKey Performance MetricsAdvantagesLimitations
Alpha-Hydroxybutyrate (α-HB) Metabolite reflecting lipid oxidation and redox state.- Accuracy: 76% in separating insulin-sensitive from insulin-resistant subjects.[1][2][3][4] - Cutoff Value: An α-HB value of 5 µg/mL was found to best separate insulin-resistant from sensitive subjects.[1][2][3][4] - Odds Ratio: 2.84 for insulin resistance per standard deviation increase in plasma α-HB.[1]- Early Detection: Identifies insulin resistance in normoglycemic individuals.[1][2][5] - Independent of age, sex, and BMI.[1][2][3][4]- Requires specialized techniques like mass spectrometry for precise quantification, though simpler enzymatic assays are emerging.[11]
HOMA-IR Calculation based on fasting glucose and insulin.- Cutoff Value: >2.0 is generally considered indicative of insulin resistance.[8] - Predictive Value: A cutoff of ≥1.61 predicted 28-day mortality in MODS patients with 95.5% specificity.[6]- Widely used and validated. - Inexpensive and requires only a single fasting blood sample.[7]- Less reliable in severe hyperglycemia or beta-cell dysfunction. - Assumes a standard feedback loop between liver and beta-cells.
Adiponectin Adipose-secreted hormone; levels are inversely related to insulin resistance.- Concentrations are significantly lower in individuals with insulin resistance and type 2 diabetes.[5][10]- Reflects adipose tissue health and function. - Has anti-inflammatory and anti-atherogenic properties.[5]- Performance data (sensitivity/specificity) for diagnosing insulin resistance is less standardized than for other markers. - Circulating levels are influenced by genetics and other factors.[9]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of α-HB Formation

The elevation of α-HB in insulin-resistant states is linked to shifts in metabolic pathways, particularly an imbalance in the NADH/NAD+ ratio (redox state) and increased lipid oxidation. This diagram illustrates the proposed metabolic routes leading to α-HB production.

alpha_hydroxybutyrate_pathway cluster_pathway Metabolic Pathway Increased_Lipid_Oxidation Increased Lipid Oxidation aKB α-ketobutyrate (α-KB) Increased_Lipid_Oxidation->aKB leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->aKB contributes to Threonine Threonine Threonine->aKB Methionine Methionine Methionine->aKB aHB α-hydroxybutyrate (α-HB) aKB->aHB Reduction LDH Lactate Dehydrogenase LDH->aKB acts on

Caption: Proposed metabolic pathway for alpha-hydroxybutyrate (α-HB) formation.

Experimental Workflow for Biomarker Comparison

This workflow outlines the typical process used in research studies to compare the performance of novel biomarkers like α-HB against established standards.

biomarker_workflow cluster_cohort Cohort Recruitment cluster_phenotyping Clinical Phenotyping cluster_analysis Biomarker Analysis cluster_data Data Interpretation Subject_Selection Selection of Nondiabetic Subjects OGTT Oral Glucose Tolerance Test (OGTT) Subject_Selection->OGTT Clamp Hyperinsulinemic-Euglycemic Clamp (Gold Standard) Subject_Selection->Clamp Blood_Sample Fasting Blood Sample Collection Subject_Selection->Blood_Sample Stats Statistical Analysis (e.g., Random Forest) OGTT->Stats Clamp->Stats Mass_Spec Mass Spectrometry (for α-HB) Blood_Sample->Mass_Spec ELISA ELISA / Immunoassay (for Insulin, Adiponectin) Blood_Sample->ELISA Biochem Biochemical Assays (for Glucose) Blood_Sample->Biochem Mass_Spec->Stats ELISA->Stats Biochem->Stats Comparison Performance Comparison (Accuracy, Sensitivity, etc.) Stats->Comparison

Caption: Experimental workflow for comparative analysis of insulin resistance biomarkers.

Experimental Protocols

Measurement of Alpha-Hydroxybutyrate (α-HB)

a) Mass Spectrometry (Targeted Isotope Dilution Assay) [1][2]

  • Principle: This is a highly accurate method for absolute quantification. A known amount of a stable isotope-labeled version of α-HB is added to the plasma sample as an internal standard. The sample is then processed and analyzed by liquid chromatography-mass spectrometry (LC-MS). The ratio of the naturally occurring α-HB to the isotope-labeled standard allows for precise quantification.

  • Protocol Outline:

    • Sample Preparation: Plasma samples are thawed on ice. A precise volume of the internal standard (e.g., d3-α-HB) is spiked into each plasma sample.

    • Protein Precipitation: Proteins are precipitated by adding a solvent like ice-cold acetonitrile or methanol. Samples are vortexed and then centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

    • Extraction: The supernatant containing the metabolites is transferred to a new tube and dried under nitrogen gas.

    • Derivatization (Optional but common): The dried extract is reconstituted in a derivatizing agent to improve chromatographic separation and ionization efficiency.

    • LC-MS Analysis: The prepared sample is injected into an LC-MS system. Separation is achieved on a suitable column (e.g., C18), and detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of both native and isotope-labeled α-HB.

    • Quantification: A standard curve is generated using known concentrations of α-HB, and the concentration in the samples is calculated based on the peak area ratios relative to the internal standard.

b) Enzymatic Assay [11]

  • Principle: A newer, more accessible method that uses an enzymatic reaction to generate a product that can be measured colorimetrically or fluorometrically. This avoids the need for mass spectrometry.

  • Protocol Outline (based on a commercial kit):

    • Sample Preparation: Serum or plasma samples are prepared according to the kit's instructions. This may involve a deproteinization step.[12]

    • Reaction Setup: Samples, standards, and controls are pipetted into a 96-well plate.

    • Enzyme Reaction: An enzyme mix, typically containing an α-HB-specific dehydrogenase, is added to each well. The enzyme catalyzes the oxidation of α-HB, which is coupled to the reduction of a substrate (e.g., NAD+ to NADH).

    • Color Development: A developer solution/probe is added, which reacts with the product of the first reaction (e.g., NADH) to produce a colored or fluorescent signal.

    • Measurement: The absorbance or fluorescence is read using a microplate reader at the specified wavelength.

    • Calculation: The concentration of α-HB in the samples is determined by comparing their readings to the standard curve.

Calculation of HOMA-IR
  • Principle: HOMA-IR is not directly measured but calculated from fasting glucose and insulin values.[6][8]

  • Protocol:

    • Patient Preparation: The patient must be in a fasting state for at least 8-12 hours (water is permitted).

    • Sample Collection: A single venous blood sample is collected into appropriate tubes for glucose and insulin measurement.

    • Fasting Glucose Measurement: Plasma glucose is typically measured using the hexokinase or glucose oxidase enzymatic method on an automated clinical chemistry analyzer.[6]

    • Fasting Insulin Measurement: Serum or plasma insulin is measured using a validated immunoassay, such as a chemiluminescence immunoassay or an ELISA.[6][13]

    • Calculation: The HOMA-IR index is calculated using the following formula:

      • Using mg/dL for glucose: HOMA-IR = [Fasting Insulin (µU/mL) × Fasting Glucose (mg/dL)] / 405.[6][14]

      • Using mmol/L for glucose: HOMA-IR = [Fasting Insulin (µU/mL) × Fasting Glucose (mmol/L)] / 22.5.[8][15]

Measurement of Adiponectin
  • Principle: Adiponectin is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5][16]

  • Protocol Outline (General ELISA):

    • Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for human adiponectin is used.

    • Sample Preparation: Serum or plasma samples are diluted as per the kit's instructions (e.g., a 300-fold dilution is common for serum).[16] Standards of known adiponectin concentrations are prepared.

    • Incubation: Diluted samples, standards, and controls are added to the wells and incubated (e.g., for 1-2 hours at room temperature) to allow the adiponectin to bind to the capture antibody.[16][17]

    • Washing: The plate is washed several times with a wash buffer to remove any unbound substances.

    • Detection Antibody: A biotinylated detection antibody, also specific for adiponectin, is added to the wells and incubated.

    • Enzyme Conjugate: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

    • Substrate Addition: Following a final wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

    • Reaction Stop and Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Quantification: A standard curve is plotted, and the concentration of adiponectin in the samples is determined from this curve.

Conclusion

The assessment of insulin resistance is evolving from reliance on traditional glycemic markers to the inclusion of more nuanced metabolic indicators. Alpha-hydroxybutyrate represents a significant advancement in this area, offering the potential to identify insulin resistance at a much earlier, subclinical stage than HOMA-IR or changes in fasting glucose.[1][3] While HOMA-IR remains a valuable and accessible tool for large-scale studies, and adiponectin provides insight into adipose tissue dysfunction, α-HB offers a distinct window into the metabolic dysregulation—specifically altered lipid metabolism and oxidative stress—that precedes overt hyperglycemia. For researchers and drug development professionals, α-HB serves as a promising biomarker for stratifying at-risk populations, monitoring response to therapeutic interventions, and elucidating the underlying mechanisms of metabolic disease.

References

A Comparative Guide to the Quantification of 2-Hydroxybutyric Acid: A Cross-Validation of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of endogenous metabolites is paramount. 2-Hydroxybutyric acid (2-HB) has emerged as a significant biomarker for early detection of insulin resistance and type 2 diabetes. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the robust quantification of 2-HB in biological matrices.

This document outlines the experimental protocols and presents a cross-validation of the performance of both platforms, offering a comprehensive resource for selecting the appropriate methodology for your research needs. While both techniques are suitable for the determination of 2-HB, they present distinct advantages and disadvantages in terms of sample preparation, throughput, and sensitivity.

Methodological Comparison: GC-MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 2-HB, a chemical derivatization step is necessary to increase their volatility. This adds to the sample preparation time but can result in high chromatographic resolution and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high specificity and sensitivity, particularly for the analysis of non-volatile compounds in complex biological fluids. A key advantage of LC-MS/MS is the often simpler sample preparation, typically involving protein precipitation, which allows for higher throughput.

FeatureGC-MSLC-MS/MS
Sample Preparation More complex, requires derivatization.Simpler, often only protein precipitation.
Throughput Lower due to longer run times and derivatization.Higher due to shorter run times and simpler sample prep.
Sensitivity High, with potential for low limits of detection.Very high, often considered the gold standard for sensitivity.[1]
Specificity Good, but can be limited by co-eluting compounds.Excellent, with the use of multiple reaction monitoring (MRM).
Robustness Generally considered very robust and reliable.Can be susceptible to matrix effects.

Experimental Protocols

GC-MS Methodology for this compound Quantification

This protocol is based on a validated method for the analysis of 2-HB in human serum.[2][3]

  • Sample Preparation:

    • To 300 µL of serum, add an internal standard (e.g., 2-hydroxybutyric-d3 acid).

    • Acidify the sample with 90 µL of 5 M HCl.

    • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and centrifuging at 2500 x g for 10 minutes.[2]

    • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.[2]

  • Derivatization:

    • Reconstitute the dried extract in 80 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Incubate at 60°C for 30 minutes or utilize microwave-assisted derivatization at 800 W for 2 minutes for a more rapid reaction.[2]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-HB-TMS derivative and its internal standard.

LC-MS/MS Methodology for this compound Quantification

This protocol is based on a validated method for the simultaneous quantification of multiple biomarkers, including 2-HB, in human plasma.[4]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., 2-hydroxybutyric-d3 acid).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

    • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 2-HB from other components, typically with a run time of 3-5 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion for both 2-HB and its internal standard.

Quantitative Performance Data

The following tables summarize the validation data for both GC-MS and LC-MS/MS methods for the quantification of this compound.

Table 1: GC-MS Method Validation Data [2][3]

ParameterResult
Linearity (r²)> 0.99
Limit of Quantification (LOQ)5 µM
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 8%
Accuracy (% Recovery)96 - 101%

Table 2: LC-MS/MS Method Validation Data [4]

ParameterResult
Linearity (r²)> 0.99
Limit of Quantification (LOQ)0.500 µg/mL (approximately 4.8 µM)
Intra-run Precision (%CV)< 5.5%
Inter-run Precision (%CV)< 5.8%
Accuracy (% Recovery)96.3 - 103%

Experimental Workflow Visualization

The following diagram illustrates the distinct workflows for the GC-MS and LC-MS/MS analysis of this compound.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Start Serum Sample GC_IS Add Internal Standard GC_Start->GC_IS GC_Extract Liquid-Liquid Extraction GC_IS->GC_Extract GC_Dry Evaporation GC_Extract->GC_Dry GC_Deriv Derivatization (Silylation) GC_Dry->GC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject LC_Start Plasma Sample LC_IS Add Internal Standard LC_Start->LC_IS LC_Precip Protein Precipitation LC_IS->LC_Precip LC_Cent Centrifugation LC_Precip->LC_Cent LC_Inject LC-MS/MS Analysis LC_Cent->LC_Inject

Caption: Workflow for 2-HB analysis by GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS provide reliable and accurate methods for the quantification of this compound in biological samples. The choice between the two techniques will depend on the specific requirements of the study.

  • LC-MS/MS is advantageous for high-throughput screening due to its simpler sample preparation and shorter analysis times.[4]

  • GC-MS remains a robust and cost-effective option, particularly when high chromatographic separation is required and throughput is not the primary concern.[5]

Ultimately, the validation data presented here demonstrates that both platforms can achieve the sensitivity and precision required for clinical and research applications involving the measurement of this compound.

References

The Rising Profile of 2-Hydroxybutyric Acid: A Comparative Guide to its Clinical Correlations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once a lesser-known metabolic byproduct, 2-hydroxybutyric acid (2-HB) is increasingly gaining attention as a key indicator of metabolic stress and a potential biomarker for a range of clinical conditions. This guide provides a comprehensive comparison of the current evidence correlating 2-HB levels with clinical outcomes in various patient cohorts, supported by experimental data and detailed methodologies.

At a Glance: this compound and Clinical Outcomes

Elevated levels of this compound in circulation are predominantly associated with insulin resistance and type 2 diabetes.[1] Its emergence as an early marker for these conditions stems from its role in metabolic pathways that are perturbed under conditions of oxidative stress and altered lipid metabolism.[1] Beyond metabolic health, research has implicated 2-HB in cardiovascular diseases, preeclampsia, and non-alcoholic fatty liver disease (NAFLD), highlighting its broad diagnostic and prognostic potential.

Comparative Analysis of this compound Levels Across Patient Cohorts

The following tables summarize quantitative data from various studies, offering a comparative view of 2-HB concentrations in different patient populations versus healthy controls.

Table 1: this compound Levels in Insulin Resistance and Type 2 Diabetes

Clinical ConditionPatient Cohort2-HB Concentration (Patient Group)2-HB Concentration (Control Group)Fold Change/SignificanceReference
Insulin ResistanceIndividuals with Impaired Glucose Tolerance4.21 ± 2.01 µg/mLNot specifiedReduction to 3.83 ± 1.73 µg/mL with intervention[PMID: 34940595]
Type 2 DiabetesPatients with T2DHigher in T2D patientsNot specifiedElevated levels reported[PMID: 34940595]

Table 2: this compound Levels in Preeclampsia

Clinical ConditionPatient Cohort2-HB Concentration (Patient Group)2-HB Concentration (Control Group)Fold Change/SignificanceReference
Severe PreeclampsiaPregnant women with severe PE47,559,849.097 ± 14,839,964.376 (relative abundance)23,509,331.240 ± 4,802,006.390 (relative abundance)Significant increase (p<0.05)[PMID: 36873322]

Table 3: Beta-Hydroxybutyrate Levels in Cardiovascular Disease (as a proxy for 2-HB)

Note: Data for 2-HB in cardiovascular disease is limited; beta-hydroxybutyrate (BHB), a structurally similar ketone body, is often studied in this context.

Clinical ConditionPatient CohortBHB Concentration (Patient Group)BHB Concentration (Control Group)Fold Change/SignificanceReference
Coronary Artery DiseasePatients with CADAssociated with severity (Gensini score)Not specifiedPositive correlation with FBG, TC, and LDL-C[PMID: 35252305]
Acute Myocardial InfarctionPatients with STEMITertile 3: >0.28 mmol/LTertile 1: <0.09 mmol/LHigher incidence of in-hospital MACE in T3[PMID: 38484931]

Table 4: Beta-Hydroxybutyrate Levels in Non-Alcoholic Fatty Liver Disease (as a proxy for 2-HB)

Note: Direct quantitative data for 2-HB in NAFLD is emerging; studies on BHB provide insights into related metabolic dysregulation.

Clinical ConditionPatient CohortBHB Concentration (Patient Group)BHB Concentration (Control Group)Fold Change/SignificanceReference
NAFLD/NASHObese individuals with NAFLD/NASHLower in patients with cirrhosis138.4 µmol/L (matched controls)111.5 µmol/L in cirrhosis patients (p=0.02)[PMID: 38833342]
Non-alcoholic Steatohepatitis (NASH)Patients with NASHHigher hepatic fatty acid oxidation indicated by FFA to BHB ratioHealthy controlsGreater slope of correlation between FFA and BHB in NASH[PMID: 17327315]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involving 2-HB and a typical experimental workflow for its analysis.

Met Methionine aKG α-ketobutyrate Met->aKG Thr Threonine Thr->aKG HB 2-Hydroxybutyrate (2-HB) aKG->HB LDH aKG->HB GSH Glutathione Synthesis aKG->GSH OxStress Oxidative Stress OxStress->GSH LDH Lactate Dehydrogenase IR Insulin Resistance FFA Increased Free Fatty Acid Oxidation IR->FFA NADH Increased NADH/NAD+ ratio FFA->NADH NADH->aKG

Metabolic pathways leading to 2-Hydroxybutyrate production.

start Patient Cohort (e.g., with Insulin Resistance) sample Blood Sample Collection (Serum or Plasma) start->sample storage Sample Storage (-80°C) sample->storage extraction Metabolite Extraction (e.g., Protein Precipitation) storage->extraction analysis Instrumental Analysis (GC-MS or LC-MS) extraction->analysis data Data Acquisition and Processing analysis->data stats Statistical Analysis (Comparison with Controls) data->stats end Correlation with Clinical Outcomes stats->end

A typical experimental workflow for 2-HB analysis.

Experimental Protocols

Accurate quantification of 2-HB is critical for its validation as a clinical biomarker. Below are detailed methodologies for two common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and widely used technique for the quantification of small molecules like 2-HB.

1. Sample Preparation (Serum/Plasma):

  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

2. Derivatization:

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes. This step silylates hydroxyl and carboxyl groups, making the analyte volatile for GC analysis.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes. A typical program might start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/minute.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass-to-charge ratio (m/z) range of 50-600. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for derivatized 2-HB can be used for increased sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity and is particularly well-suited for the analysis of polar metabolites like 2-HB in complex biological matrices.

1. Sample Preparation (Serum/Plasma):

  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., 13C-labeled 2-HB).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Drying: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of 50% methanol in water, for LC-MS analysis.

2. LC-MS Analysis:

  • Liquid Chromatography: Use a reversed-phase C18 column or a HILIC column for separation. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient elution is employed to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion of 2-HB and a specific product ion.

Enzymatic Assay / ELISA

While specific commercial enzymatic assays for 2-HB are not as common as for beta-hydroxybutyrate (BHB), the principles of these assays can be adapted. Commercially available ELISA kits for BHB can also be explored for cross-reactivity with 2-HB, though validation would be required.[2][3][4][5][6][7][8][9][10]

Principle of a Competitive ELISA:

  • Wells of a microplate are coated with an antibody specific to the target molecule (or a competitor antigen).

  • The sample containing the analyte (2-HB) and a known amount of enzyme-labeled analyte (the competitor) are added to the wells.

  • The analyte in the sample and the labeled competitor compete for binding to the antibody.

  • After an incubation period, the unbound components are washed away.

  • A substrate is added, which reacts with the enzyme on the bound competitor to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Conclusion

The growing body of evidence strongly suggests that this compound is a valuable biomarker for assessing metabolic health, particularly in the context of insulin resistance and its associated comorbidities. Its correlation with a range of clinical outcomes underscores its potential utility in early disease detection, patient stratification, and monitoring therapeutic interventions. The continued refinement of analytical methodologies will be crucial in translating these research findings into routine clinical practice. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating this promising area of metabolic research.

References

A Head-to-Head Comparison of Enzymatic and Mass Spectrometry Methods for 2-Hydroxybutyrate (2-HB) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 2-hydroxybutyrate (2-HB), an early biomarker for insulin resistance and oxidative stress, is critical for advancing research in metabolic diseases and drug development.[1][2] This guide provides an objective comparison of the two primary analytical methods for 2-HB measurement: enzymatic assays and mass spectrometry. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

At a Glance: Key Differences

FeatureEnzymatic AssaysMass Spectrometry (LC-MS/MS & GC-MS)
Principle Enzyme-catalyzed reaction producing a detectable signalSeparation by chromatography and detection based on mass-to-charge ratio
Throughput High-throughput, suitable for large sample numbersLower throughput, more time-consuming per sample
Cost Generally lower cost per sampleHigher initial instrument cost and cost per sample
Specificity High, but potential for cross-reactivityVery high, considered the gold standard for specificity
Sensitivity Good, with limits of quantification in the low µM rangeExcellent, with very low limits of detection and quantification
Ease of Use Relatively simple, can be automated on clinical analyzersRequires specialized expertise and instrumentation
Sample Prep Minimal, often direct measurement in serum/plasmaMore extensive, may involve derivatization and extraction

Performance Data: A Quantitative Comparison

The following table summarizes the performance characteristics of a commercially available enzymatic assay (XpressGT®) and a validated LC-MS/MS method for the quantification of 2-HB in human serum/plasma.

Performance MetricEnzymatic Assay (XpressGT®)Mass Spectrometry (LC-MS/MS)
Linearity (R²) 0.999[3]0.995[3]
Analytical Measurement Range 25–200 µM[3]Not explicitly stated, but covers physiological and pathological ranges
Recovery 102%[3]Not explicitly stated, but generally high with internal standards
In-Assay Precision (%RSD) 3.1%[3]Not explicitly stated, but typically <15%
Between-Assay Precision (%RSD) 5.2%[3]Not explicitly stated, but typically <15%
Analyte Stability (4°C for 46h) >90%[3]Stable, especially with proper sample handling
Freeze-Thaw Stability (3 cycles) ≥95%[3]Stable[3]

Signaling Pathway of 2-Hydroxybutyrate Production

Under conditions of metabolic stress, such as insulin resistance, the production of 2-HB is elevated. This is primarily due to an increased flux through the transsulfuration pathway for glutathione synthesis and an altered redox state (increased NADH/NAD+ ratio). The following diagram illustrates the key metabolic routes leading to 2-HB synthesis.

2-HB Signaling Pathway Metabolic Pathway of 2-HB Production Met Methionine Homocysteine Homocysteine Met->Homocysteine Thr Threonine alphaKB alpha-Ketobutyrate Thr->alphaKB Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->alphaKB Cysteine Cysteine Cystathionine->Cysteine TwoHB 2-Hydroxybutyrate (2-HB) alphaKB->TwoHB NADH -> NAD+ GSH Glutathione (GSH) Cysteine->GSH TwoHB->alphaKB NAD+ -> NADH LDH Lactate Dehydrogenase (LDH) / 2-HB Dehydrogenase OxStress Oxidative Stress OxStress->GSH InsulinResistance Insulin Resistance InsulinResistance->OxStress FFA Increased Free Fatty Acids InsulinResistance->FFA Redox Increased NADH/NAD+ Ratio FFA->Redox Redox->LDH activates

Caption: Metabolic pathway illustrating the synthesis of 2-HB from amino acid catabolism and its link to oxidative stress and insulin resistance.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the enzymatic and mass spectrometry-based quantification of 2-HB.

Enzymatic Assay Workflow

Enzymatic Assay Workflow Enzymatic Assay Workflow for 2-HB Quantification start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep add_reagent1 Add Reagent 1 (Buffer/Interference Neutralizer) sample_prep->add_reagent1 incubate1 Incubate add_reagent1->incubate1 add_reagent2 Add Reagent 2 (Enzyme/Colorimetric Substrate) incubate1->add_reagent2 incubate2 Incubate & Kinetic Reading add_reagent2->incubate2 data_analysis Data Analysis (Calculate concentration from standard curve) incubate2->data_analysis end End data_analysis->end

Caption: A simplified workflow for the enzymatic quantification of 2-HB.

Mass Spectrometry (LC-MS/MS) Workflow

Mass Spectrometry Workflow LC-MS/MS Workflow for 2-HB Quantification start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep add_is Add Internal Standard sample_prep->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_separation Liquid Chromatography Separation supernatant_transfer->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection data_analysis Data Analysis (Quantify based on peak area ratio) ms_detection->data_analysis end End data_analysis->end

Caption: A typical workflow for the quantification of 2-HB using LC-MS/MS.

Experimental Protocols

Enzymatic Assay Protocol (Based on the XpressGT® Kit)

This protocol is a generalized procedure based on available information for a commercially available enzymatic assay.[3]

  • Reagent Preparation: Prepare 2-HB standards and quality controls by diluting stock solutions. Allow all reagents to come to room temperature.

  • Sample Handling: Use serum or plasma samples. Centrifuge samples to remove any precipitates.

  • Assay Procedure:

    • Pipette 10 µL of standards, controls, and samples into a 96-well microplate.

    • Add 90 µL of Reagent 1 to each well and incubate for 5 minutes at 37°C.

    • Add 100 µL of Reagent 2 to each well.

    • Immediately begin kinetic measurement of absorbance at 550 nm for 3 minutes at 37°C.

  • Data Analysis: Calculate the rate of change in absorbance for each well. Generate a standard curve by plotting the rate of absorbance change against the concentration of the 2-HB standards. Determine the concentration of 2-HB in the samples from the standard curve.

Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure and may require optimization for specific instrumentation and sample types.

  • Reagent Preparation: Prepare a stock solution of 2-HB and a deuterated internal standard (e.g., 2-HB-d3). Create a series of calibration standards by spiking the 2-HB stock solution into a surrogate matrix (e.g., 3% human serum albumin).

  • Sample Preparation:

    • To 50 µL of sample, calibrator, or quality control, add the internal standard.

    • Add a protein precipitation agent (e.g., cold methanol) and vortex.

    • Incubate at 4°C for 10 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., a C18 column).

    • Use a suitable mobile phase gradient to separate 2-HB from other matrix components.

    • Detect 2-HB and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Integrate the peak areas for 2-HB and the internal standard. Calculate the peak area ratio of 2-HB to the internal standard. Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Determine the concentration of 2-HB in the samples from the calibration curve.

Conclusion

Both enzymatic assays and mass spectrometry are powerful tools for the quantification of 2-HB. The choice of method depends on the specific research question, available resources, and desired throughput.

  • Enzymatic assays are well-suited for high-throughput screening of large sample cohorts, offering a cost-effective and user-friendly platform with good analytical performance. Their compatibility with standard clinical chemistry analyzers makes them accessible to a wider range of laboratories.

  • Mass spectrometry , particularly LC-MS/MS, remains the gold standard for accuracy, specificity, and sensitivity. It is the preferred method for studies requiring the highest level of analytical rigor, such as in-depth metabolic profiling and the validation of other analytical methods.

For researchers in drug development and clinical studies, an enzymatic assay can be an excellent choice for initial large-scale screening, with mass spectrometry being used for the validation of key findings. This tiered approach allows for both efficiency and analytical confidence in the quantification of the important biomarker, 2-hydroxybutyrate.

References

A Comparative Guide to 2-Hydroxybutyric Acid Assays: Reproducibility and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 2-Hydroxybutyric acid (2-HB) is crucial for advancing our understanding of metabolic disorders and developing novel therapeutics. This guide provides an objective comparison of commonly used assay methodologies for 2-HB, focusing on their performance characteristics and providing supporting experimental data.

This compound, a byproduct of amino acid metabolism and glutathione synthesis, has emerged as a key biomarker for insulin resistance, oxidative stress, and other metabolic dysregulations.[1] The reliability of clinical and research findings heavily depends on the precision and accuracy of the assays used to quantify this important molecule. This comparison examines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a commercially available Enzymatic Assay, providing a framework for selecting the most appropriate method for your research needs.

Performance Comparison of 2-HB Assay Methodologies

The selection of an appropriate assay for this compound (2-HB) quantification is a critical decision in research and clinical settings. The choice of methodology directly impacts the reliability, reproducibility, and accuracy of the obtained results. This section provides a comparative overview of the key performance characteristics of three major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a commercially available Enzymatic Assay. The following table summarizes their performance based on available validation data.

Analytical MethodIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy/Recovery (%)Lower Limit of Quantification (LLOQ)
GC-MS < 8%[2]< 8%[2]96 - 101%[2]5 µM[2]
LC-MS/MS 0.7 - 3.5%0.7 - 3.5%99 - 102%Not explicitly stated
Enzymatic Assay (XpressGT®) Not explicitly statedGood agreement with LC-MS86% of samples within ±20% of LC-MS valuesNot explicitly stated

Metabolic Pathway of this compound

This compound is primarily produced as a byproduct of the catabolism of the amino acids threonine and methionine, and during the synthesis of glutathione, a key antioxidant.[1][3] Increased metabolic stress, such as in states of insulin resistance, can lead to an upregulation of glutathione synthesis, resulting in elevated levels of 2-HB.[1] The following diagram illustrates the key metabolic pathways leading to the formation of 2-HB.

MetabolicPathway Metabolic Pathway of this compound Synthesis Threonine Threonine alphaKetobutyrate alpha-Ketobutyrate Threonine->alphaKetobutyrate Methionine Methionine GlutathioneSynthesis Glutathione Synthesis (via Cystathionine) Methionine->GlutathioneSynthesis twoHB This compound alphaKetobutyrate->twoHB LDH/HBDH (NADH/NAD+ ratio) PropionylCoA Propionyl-CoA alphaKetobutyrate->PropionylCoA GlutathioneSynthesis->alphaKetobutyrate byproduct TCA TCA Cycle PropionylCoA->TCA

Metabolic pathway of this compound synthesis.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. This section outlines the key steps for the quantification of 2-HB using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of 2-HB to enhance its volatility for gas chromatography.

Sample Preparation:

  • Internal Standard Addition: To 300 µL of serum, calibrator, or quality control sample, add 30 µL of a 1 mM solution of 2-HB-d3 as an internal standard.[2]

  • Acidification: Acidify the samples by adding 90 µL of 5 M HCl.[2]

  • Liquid-Liquid Extraction: Perform extraction by adding 4 mL of ethyl acetate and centrifuging at 2500 x g for 10 minutes.[2]

  • Evaporation: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.[2]

  • Derivatization: Reconstitute the dried extract in 80 µL of BSTFA:TMCS (99:1) and heat in a microwave at 800 W for 2 minutes to form trimethylsilyl (TMS) derivatives.[2]

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Utilize a suitable capillary column (e.g., HP-5MS) to separate the analytes.

  • Detection: Monitor the characteristic ions for 2-HB-TMS and the internal standard in the mass spectrometer.

GCMS_Workflow GC-MS Workflow for 2-HB Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Acidify Acidify Add Internal Standard->Acidify Liquid-Liquid Extraction Liquid-Liquid Extraction Acidify->Liquid-Liquid Extraction Evaporate Evaporate Liquid-Liquid Extraction->Evaporate Derivatize (TMS) Derivatize (TMS) Evaporate->Derivatize (TMS) Inject Inject Derivatize (TMS)->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect

GC-MS workflow for 2-HB analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-HB without the need for derivatization.

Sample Preparation:

  • Protein Precipitation: Precipitate proteins in the sample (e.g., plasma) by adding a solvent like methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing 2-HB to a clean vial for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column to separate 2-HB from other sample components.

  • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in negative mode and monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.

LCMSMS_Workflow LC-MS/MS Workflow for 2-HB Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Centrifuge Centrifuge Protein Precipitation->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Inject Inject Collect Supernatant->Inject Separate (HPLC) Separate (HPLC) Inject->Separate (HPLC) Detect (MS/MS) Detect (MS/MS) Separate (HPLC)->Detect (MS/MS)

LC-MS/MS workflow for 2-HB analysis.

Conclusion

The choice of assay for this compound quantification depends on the specific requirements of the study. GC-MS and LC-MS/MS are considered the gold-standard methods, offering high accuracy and precision. LC-MS/MS has the advantage of not requiring a derivatization step, which can simplify sample preparation and reduce potential sources of error. Enzymatic assays, while potentially offering a more high-throughput and cost-effective solution, may exhibit greater variability and should be carefully validated against a reference method. Researchers should consider the trade-offs between throughput, cost, and analytical performance when selecting the most appropriate method for their needs.

References

A Comparative Guide to Alpha-Hydroxybutyrate Measurement in the Research Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-hydroxybutyrate (α-HB), an early biomarker for insulin resistance and oxidative stress, is gaining prominence in metabolic disease research.[1][2] Accurate and reproducible quantification of this metabolite is critical for advancing our understanding of its role in pathophysiology and for its potential application in clinical diagnostics. This guide provides an objective comparison of the primary analytical methods used for α-HB measurement, supported by published experimental data.

Performance Comparison of α-Hydroxybutyrate Quantification Methods

The selection of an appropriate analytical method for α-HB quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The three main platforms for α-HB analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. A summary of their performance characteristics is presented below.

Parameter GC-MS LC-MS/MS Enzymatic Assay (XpressGT®)
Linearity (R²) >0.99 (Box-Cox or log transformed)[3]>0.99[4]>0.998[1]
Limit of Quantification (LOQ) 5 µM (serum)[5], 1 ng/mg (hair)[3]0.500 µg/mL (plasma)[4]25 µM[6]
Precision (CV%) Intra-day: <8%, Inter-day: <8%[5]Intra-run: <5.5%, Inter-run: <5.8%[4]In-assay: 3.1%, Between-assay: 5.2%[1]
Accuracy/Recovery (%) 96–101%[5]96.3–103%[4]102%[1]
Sample Throughput ModerateHighHigh
Instrumentation Cost HighHighLow (requires spectrophotometer)
Technical Expertise HighHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for comparing data across different studies. Below are summaries of typical protocols for each of the major α-HB measurement platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods for α-HB typically involve a derivatization step to make the analyte volatile for gas chromatography.

a) Sample Preparation and Extraction:

  • Serum/Plasma: A simple liquid-liquid extraction is commonly employed. For instance, 300 µL of serum can be acidified with 90 µL of 5 M HCl, followed by extraction with ethyl acetate.[5]

  • Hair: Hair samples (e.g., 10 mg) are first pulverized. Extraction is then performed with a solvent like methanol (1 mL) for approximately 10 minutes.[3]

b) Derivatization:

  • The dried extract is derivatized to create a volatile and thermally stable compound. A common method is microwave-assisted derivatization, where the extract is incubated with a derivatizing agent such as BSTFA with 1% TMCS for 2 minutes under microwave irradiation.[5] Alternatively, a longer incubation at a specific temperature (e.g., 40 minutes at 70°C) can be used.[3]

c) GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system. The separation is achieved on a capillary column, and the detection is performed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of α-HB and is often considered the gold standard.

a) Sample Preparation and Extraction:

  • A common and efficient method is protein precipitation.[4] For example, 50 µL of a plasma or serum sample is spiked with an isotopically labeled internal standard (e.g., 2-hydroxybutanoic-d3 acid).[1]

  • Cold methanol (e.g., 200 µL) is added to precipitate the proteins. The mixture is vortexed and incubated at 4°C for 10 minutes, followed by centrifugation.[1]

  • The supernatant is transferred to a new plate and evaporated to dryness. The residue is then reconstituted in a mobile phase-compatible solvent mixture, such as 20:80:0.002 methanol/water/formic acid.[1]

b) LC-MS/MS Analysis:

  • The reconstituted sample is injected into the LC-MS/MS system.

  • Chromatographic separation is typically performed on a reversed-phase column.[4]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Enzymatic Assay

Enzymatic assays provide a simpler, high-throughput alternative to mass spectrometry-based methods and can be performed on standard laboratory analyzers.

a) Principle:

  • These assays are based on the enzymatic conversion of α-HB. The XpressGT® kit, for instance, uses an engineered α-hydroxybutyrate dehydrogenase.[1] This enzyme catalyzes the oxidation of α-HB, which is coupled to the reduction of a colorimetric redox mediator. The resulting color change is proportional to the α-HB concentration in the sample.

b) Assay Protocol (based on XpressGT® kit):

  • The assay is typically performed in a 96-well plate format.

  • The kit consists of two main reagents. Reagent 1 is added to the sample to adjust reaction conditions and neutralize interferences.

  • Reagent 2, containing the engineered enzyme and the colorimetric mediator, is then added to initiate the reaction.

  • The change in absorbance is measured over time using a spectrophotometric plate reader. The rate of color development is proportional to the α-HB concentration.

Visualizing Key Processes

To better understand the context and workflow of α-HB analysis, the following diagrams illustrate the relevant biochemical pathway and a typical inter-laboratory comparison workflow.

alpha_hydroxybutyrate_pathway cluster_catabolism Amino Acid Catabolism cluster_gsh Glutathione Metabolism Met Methionine aKB alpha-Ketobutyrate Met->aKB Thr Threonine Thr->aKB PropCoA Propionyl-CoA aKB->PropCoA LDH LDH / HBDH aKB->LDH aHB alpha-Hydroxybutyrate GSH Glutathione Cys Cysteine GSH->Cys Cys->aKB LDH->aHB NADH -> NAD+

Caption: Biochemical pathways leading to the formation of alpha-hydroxybutyrate.

inter_lab_workflow start Reference Material Preparation (Certified or Pooled Samples) distribute Distribution to Participating Laboratories start->distribute labA Laboratory A (e.g., GC-MS) distribute->labA labB Laboratory B (e.g., LC-MS/MS) distribute->labB labC Laboratory C (e.g., Enzymatic Assay) distribute->labC collect Data Collection and Centralized Analysis labA->collect labB->collect labC->collect stats Statistical Analysis (e.g., ANOVA, Bland-Altman) collect->stats report Performance Evaluation and Reporting stats->report

Caption: A typical workflow for an inter-laboratory comparison study.

References

2-Hydroxybutyric Acid: A Comparative Analysis of its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An early indicator of metabolic distress, elevated levels of 2-hydroxybutyric acid (2-HB) are increasingly recognized as a key biomarker for insulin resistance and type 2 diabetes. This guide provides a comprehensive comparison of 2-HB levels in healthy versus various disease-state populations, supported by experimental data and detailed methodologies for its quantification.

This compound, also known as α-hydroxybutyrate, is an organic acid that emerges as a byproduct of amino acid metabolism—specifically the breakdown of threonine and methionine—and the synthesis of the master antioxidant, glutathione.[1][2][3] Under normal physiological conditions, 2-HB is present at low levels. However, in states of metabolic stress, such as insulin resistance, its production significantly increases, making it a valuable early warning sign for metabolic dysfunction.[1][4]

Data Presentation: Quantitative Levels of this compound

The following table summarizes the reported concentrations of this compound in various biological matrices across different health and disease states. It is important to note that while the association of elevated 2-HB with cardiovascular disease and metabolic syndrome is reported, specific quantitative data for these conditions are not as readily available in the literature as for insulin resistance and diabetes.

Population/ConditionMatrixConcentrationReference(s)
Healthy Individuals
Urine0.10 - 2.68 µg/mL[5]
Serum1.60 ± 0.57 µg/mL[6]
Insulin Resistance
Plasma> 5 µg/mL (indicative of insulin resistance)[7]
SerumReduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL (post-treatment)[8]
Type 2 Diabetes Mellitus
Urine0.14 - 124 µg/mL[5]
Lactic Acidosis and Ketoacidosis
UrineUp to 2.3 mmol/mmol creatinine[9]
Cardiovascular Disease
Qualitative association with risk factors; specific quantitative data for 2-HB not consistently reported. Studies often focus on β-hydroxybutyrate.[10][11][12]
Metabolic Syndrome
Associated with components of metabolic syndrome; specific quantitative data for 2-HB not consistently reported.[13]

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is intricately linked to amino acid metabolism and the cellular response to oxidative stress. The following diagrams illustrate the key metabolic pathway leading to 2-HB production and a general workflow for its quantification.

Biosynthesis of this compound Threonine Threonine alpha_ketobutyrate α-ketobutyrate Threonine->alpha_ketobutyrate Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->alpha_ketobutyrate Glutathione Glutathione Cysteine->Glutathione two_HB This compound alpha_ketobutyrate->two_HB Reduction LDH_HBDH LDH / HBDH (High NADH/NAD+ ratio) Experimental Workflow for 2-HB Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Serum, Urine) Extraction Liquid-Liquid Extraction Biological_Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization LC_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Extraction->LC_MS Direct Injection (or with derivatization) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification (Internal Standards) GC_MS->Quantification LC_MS->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

References

Alpha-Hydroxybutyrate: A Novel Biomarker for Early Detection of Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of its diagnostic specificity and sensitivity against established markers for researchers, scientists, and drug development professionals.

Alpha-hydroxybutyrate (α-HB), a metabolic byproduct of amino acid catabolism and glutathione synthesis, is emerging as a promising early biomarker for insulin resistance and glucose intolerance. This guide provides a comprehensive evaluation of its diagnostic performance, comparing it with alternative markers and presenting supporting experimental data to aid researchers and drug development professionals in their assessment of this novel biomarker.

Performance in Diagnosing Insulin Resistance

Studies have demonstrated the potential of α-HB in identifying individuals with insulin resistance, often before glycemic indicators are elevated. A key study utilizing mass spectrometry-based metabolic profiling identified α-HB as the top-ranking metabolite for distinguishing between insulin-sensitive and insulin-resistant individuals.

Quantitative Data Summary
Biomarker/TestPopulationMethodPerformance MetricValueCitation
Alpha-Hydroxybutyrate (α-HB) 399 nondiabetic subjectsRandom Forest AnalysisAccuracy 76%[1][2][3]
Alpha-Hydroxybutyrate (α-HB) 399 nondiabetic subjectsPartition AnalysisOptimal Cutoff 5 µg/mL[1][2][3][4]
Alpha-Hydroxybutyrate (α-HB) 217 patients at increased risk for diabetesMultivariable Logistic RegressionImprovement in Sensitivity 4.7% (p=0.0091)[5]
Alpha-Hydroxybutyrate (α-HB) 217 patients at increased risk for diabetesMultivariable Logistic RegressionImprovement in Specificity 3.2% (p=0.0001)[5]
HOMA-IR 3101 normoglycemic people (6-year follow-up)Multinomial Logistic RegressionIncreased Risk of iIFG per SD increase 43%[6]
HOMA-IR 3101 normoglycemic people (6-year follow-up)Multinomial Logistic RegressionIncreased Risk of iIGT per SD increase 42%[6]
HOMA-IR 3101 normoglycemic people (6-year follow-up)Multinomial Logistic RegressionIncreased Risk of Diabetes per SD increase 92%[6]

iIFG: isolated Impaired Fasting Glucose; iIGT: isolated Impaired Glucose Tolerance; SD: Standard Deviation.

Signaling Pathways and Metabolic Origin

The elevation of α-HB in the context of insulin resistance is believed to be a consequence of increased metabolic stress, particularly oxidative stress and increased lipid oxidation. Two primary pathways contribute to its production: the catabolism of threonine and methionine, and the synthesis of glutathione. In states of insulin resistance, an increased demand for glutathione to counteract oxidative stress, coupled with an elevated NADH/NAD+ ratio from fatty acid oxidation, leads to the accumulation of α-ketobutyrate, which is subsequently reduced to α-HB.

cluster_0 Mitochondrion cluster_1 Cytosol Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA NADH_NAD Increased NADH/NAD+ Ratio Beta_Oxidation->NADH_NAD TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle LDH Lactate Dehydrogenase NADH_NAD->LDH drives reduction Threonine_Methionine Threonine / Methionine Catabolism Alpha_Ketobutyrate α-Ketobutyrate Threonine_Methionine->Alpha_Ketobutyrate Cysteine Cysteine Glutathione_Synthesis Glutathione Synthesis Cysteine->Glutathione_Synthesis Glutathione_Synthesis->Alpha_Ketobutyrate byproduct Oxidative_Stress Oxidative Stress Oxidative_Stress->Glutathione_Synthesis Alpha_HB α-Hydroxybutyrate Alpha_Ketobutyrate->Alpha_HB

Metabolic pathways leading to the production of alpha-hydroxybutyrate.

Experimental Protocols

The quantification of α-HB in biological samples is primarily achieved through mass spectrometry, with enzymatic assays emerging as a high-throughput alternative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the absolute quantification of α-HB.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add an internal standard (e.g., isotopically-labeled α-HB) and a protein precipitating agent (e.g., methanol with 0.1% formic acid).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a clean tube for analysis.

LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a reverse-phase column.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of α-HB.

Plasma_Sample Plasma Sample (100 µL) Add_IS_and_Precipitant Add Internal Standard & Protein Precipitant Plasma_Sample->Add_IS_and_Precipitant Vortex_Centrifuge Vortex & Centrifuge Add_IS_and_Precipitant->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LC_Separation Liquid Chromatography Separation Collect_Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for the quantification of alpha-hydroxybutyrate by LC-MS/MS.
Enzymatic Assay

Enzymatic assays provide a more accessible and high-throughput method for α-HB quantification, suitable for clinical chemistry analyzers.

Principle:

The assay utilizes α-hydroxybutyrate dehydrogenase to catalyze the oxidation of α-HB to α-ketobutyrate. This reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric detection.

General Procedure:

  • Sample Addition: A small volume of serum or plasma is added to a reaction well.

  • Reagent Addition: A reagent mix containing the enzyme, a cofactor (e.g., NAD+), and a detection substrate is added.

  • Incubation: The reaction is incubated at a controlled temperature.

  • Measurement: The change in absorbance or fluorescence is measured over time, which is proportional to the concentration of α-HB in the sample.

Sample Serum/Plasma Sample Reaction_Well Reaction Well Sample->Reaction_Well Reagent_Mix Enzyme, Cofactor, & Detection Substrate Reagent_Mix->Reaction_Well Incubation Incubation Reaction_Well->Incubation Detection Spectrophotometric/ Fluorometric Detection Incubation->Detection Quantification Quantification Detection->Quantification

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-Hydroxybutyric acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols will help ensure a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1][2]

Step-by-Step Disposal Plan

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • This waste stream should be segregated from other chemical waste, particularly bases, oxidizing agents, and reducing agents, to prevent inadvertent and potentially hazardous reactions.[3][4]

2. Waste Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in the designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with organic acids and should be kept closed when not in use.[1][3]

3. Neutralization (for aqueous solutions):

  • For dilute aqueous solutions of this compound, neutralization can be a viable pre-treatment step. This should be performed by trained personnel in a controlled manner.

  • Caution: Neutralization of concentrated or large volumes of acid can be highly exothermic. Proceed with caution and appropriate cooling measures. Most organic acids, even after neutralization, may still be considered hazardous waste and should not be disposed of down the drain unless explicitly permitted by local regulations.[3]

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[3]

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[5][6]

  • Never dispose of this compound, whether neat or in solution, down the sanitary sewer without prior approval from EH&S and confirmation of compliance with local wastewater regulations.[3][7]

Quantitative Data for Disposal Considerations

ParameterGuidelineCitation
pH for Drain Disposal For dilute aqueous solutions that are permissible for drain disposal by local authorities, the pH should typically be between 5.5 and 10.5 after neutralization.[7]
Container Fill Level Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[4]

Experimental Protocol: Neutralization of Dilute this compound Waste

This protocol outlines a general procedure for neutralizing dilute aqueous solutions of this compound. This should only be performed by personnel experienced in handling acids and bases.

Materials:

  • Dilute this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • Large, heat-resistant beaker (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Ice bath (optional, for cooling)

Procedure:

  • Place the beaker containing the dilute this compound solution on the stir plate and add a stir bar. If the solution is concentrated, dilute it with water in the beaker first.

  • Begin stirring the solution at a moderate speed.

  • Slowly and carefully add small portions of sodium bicarbonate powder or dropwise add 1M NaOH solution to the acidic waste. Be cautious of potential foaming or heat generation.

  • Monitor the pH of the solution continuously with a pH meter or periodically with pH paper.

  • Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution must still be disposed of as hazardous waste unless otherwise directed by your institution's EH&S department.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste from Incompatibles B->C D Collect in Labeled, Sealed Container C->D E Neutralize Dilute Aqueous Waste? (Consult EH&S) D->E F Store in Satellite Accumulation Area E->F Yes/No G Arrange for Professional Disposal (EH&S) F->G H End: Compliant Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the secure handling and disposal of 2-Hydroxybutyric Acid in a laboratory setting.

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential information on the proper personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring the well-being of personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation and serious eye irritation or damage.[1] In some cases, it may also cause respiratory irritation.[2] Therefore, adherence to strict PPE protocols is mandatory to mitigate these risks.

Quantitative Data on Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3][4]
Skin Protection Chemical-impermeable gloves and protective clothing.EU Directive 89/686/EEC and EN 374 for gloves.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or irritation is experienced.[1][3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.

Step-by-Step Handling and Disposal Protocol:

  • Preparation:

    • Ensure adequate ventilation in the handling area.[1][3] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[3]

    • Inspect all PPE for integrity before use.[1]

    • Have spill containment materials readily available.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Wash hands thoroughly after handling the substance.[1]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5][6]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[6] Get medical attention if irritation occurs.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5][6]

  • Spill Management:

    • Evacuate personnel from the spill area.[1]

    • Wear appropriate PPE during cleanup.[1]

    • For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[6]

    • Prevent the chemical from entering drains or the environment.[1]

  • Disposal:

    • Collect waste material in suitable, closed containers.[1]

    • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

    • Do not release into the environment.[1]

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

prep Preparation - Ventilate Area - Inspect PPE - Ready Spill Kit handling Handling - Avoid Contact - Minimize Dust - Use Non-Sparking Tools prep->handling use Experimental Use handling->use spill Accidental Spill handling->spill If Spill Occurs exposure Personal Exposure handling->exposure If Exposure Occurs disposal Disposal - Collect in Labeled,  Sealed Containers - Follow Regulations use->disposal cleanup Spill Cleanup - Evacuate - Wear PPE - Contain & Collect spill->cleanup first_aid First Aid - Eye Wash - Skin Wash - Fresh Air exposure->first_aid cleanup->disposal end End of Process first_aid->end Seek Medical Attention disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybutyric Acid
Reactant of Route 2
2-Hydroxybutyric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.